molecular formula C9H12N2O2 B13052476 (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Cat. No.: B13052476
M. Wt: 180.20 g/mol
InChI Key: USTZRTLGNJYTTJ-ZETCQYMHSA-N
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Description

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS 1241683-30-6) is a chiral chemical compound of high value in organic and medicinal chemistry research. This enantiomerically pure amine, with a molecular formula of C9H12N2O2 and a molecular weight of 180.21, serves as a critical chiral building block for the synthesis of more complex molecules . The presence of both an amine functional group and a nitro-aromatic moiety on the scaffold makes it a versatile intermediate for constructing pharmacologically active compounds. Researchers utilize this and related nitrophenyl-containing intermediates in the development of heterocyclic compounds, such as tetrahydroisoquinolines and thienoisoquinolines, which are core structures in many alkaloids and are investigated for their diverse biological activities . These activities can include anticancer effects against specific cell lines (e.g., pancreatic PACA2 and lung carcinoma A549) and antioxidant properties . The chiral center of this (S)-configured amine is pivotal for creating ligands and candidates with specific stereochemical requirements, influencing their interaction with biological targets. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed in a controlled laboratory setting. It is typically shipped using cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(1S)-1-(4-methyl-3-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1

InChI Key

USTZRTLGNJYTTJ-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Chiral Advantage: Structural, Synthetic, and Application Profiling of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the spatial orientation of pharmacophores is the primary determinant of target selectivity and binding affinity. (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS: 1241683-30-6) has emerged as a highly versatile, bifunctional chiral building block in the synthesis of targeted therapeutics, particularly kinase inhibitors 1.

This technical guide provides an in-depth analysis of the molecule. We will explore its physicochemical properties, detail a self-validating protocol for its asymmetric synthesis using Ellman’s sulfinamide chemistry, define strict analytical quality control measures, and map its integration into advanced drug discovery workflows.

Structural & Physicochemical Profiling

The utility of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine stems from three distinct structural features:

  • The (1S)-Chiral Center: The methyl group on the benzylic carbon dictates the 3D trajectory of the aromatic ring when the amine is incorporated into a larger scaffold. In kinase ATP-binding sites, this specific stereochemistry often prevents steric clashes with the hinge region, ensuring optimal binding thermodynamics.

  • The 4-Methyl Substituent: This electron-donating group provides a steric shield that blocks cytochrome P450-mediated aromatic hydroxylation at the para position, thereby improving the metabolic stability (half-life) of downstream active pharmaceutical ingredients (APIs).

  • The 3-Nitro Group: Acting as a "masked" aniline, the strongly electron-withdrawing nitro group remains inert during initial amine coupling reactions, allowing for orthogonal synthetic strategies.

Quantitative Data Summary
PropertyValue
Chemical Name (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine
CAS Registry Number 1241683-30-6
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Stereochemistry (1S)
SMILES String Cc1ccc(C)c([O-])c1
Typical Physical State Pale yellow oil (Free base) / Off-white powder (HCl salt)

Stereoselective Synthesis via Ellman's Auxiliary

Synthesizing enantiopure 1-arylethylamines requires robust asymmetric induction. While enzymatic transamination is viable, the chemical approach utilizing (R)-tert-butanesulfinamide (Ellman's auxiliary) is the industry standard for rapid, scalable, and highly diastereoselective synthesis 2.

Step-by-Step Methodology

Note: This protocol is a self-validating system. The choice of reagents inherently drives the reaction toward the desired stereochemical outcome through predictable steric interactions.

Step 1: Condensation (Imine Formation)

  • Procedure: Charge a reactor with 4-methyl-3-nitroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (

    
    , 2.0 eq) dropwise at room temperature. Stir for 12 hours.
    
  • Causality & Validation:

    
     serves a dual purpose. As a Lewis acid, it activates the ketone carbonyl for nucleophilic attack. As a dehydrating agent, it irreversibly scavenges the water byproduct, driving the equilibrium entirely toward the chiral ketimine. Complete conversion is validated via TLC/LC-MS.
    

Step 2: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -40°C. Slowly add Sodium Borohydride (

    
    , 3.0 eq). Stir for 4 hours, then quench with saturated aqueous 
    
    
    
    .
  • Causality & Validation: The bulky tert-butyl group of the sulfinyl moiety sterically shields the Re-face of the imine. Consequently, the hydride from

    
     is forced to attack from the less hindered Si-face. This predictable trajectory establishes the (1S) stereocenter with a diastereomeric ratio (dr) typically exceeding 95:5.
    

Step 3: Auxiliary Cleavage (Deprotection)

  • Procedure: Isolate the sulfinamide intermediate, dissolve in Methanol, and treat with 4M HCl in dioxane (2.0 eq) at room temperature for 2 hours.

  • Causality & Validation: Acidic solvolysis selectively cleaves the labile N-S bond without affecting the nitro group or epimerizing the newly formed chiral center. The product precipitates as the highly pure amine hydrochloride salt.

Synthesis A 4-Methyl-3-nitroacetophenone B (R)-t-Butanesulfinamide Ti(OEt)4, THF A->B Condensation C Chiral Ketimine B->C D NaBH4, -40°C (Diastereoselective) C->D Reduction E Sulfinamide Intermediate D->E F HCl / MeOH (Deprotection) E->F Cleavage G (1S)-1-(4-Methyl-3-nitrophenyl) ethylamine F->G

Caption: Stereoselective synthesis workflow of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine via Ellman's auxiliary.

Analytical Validation: Chiral Purity & Quality Control

To ensure the integrity of the downstream API, the enantiomeric excess (ee) of the synthesized amine must be rigorously quantified.

Chiral HPLC Protocol
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Mechanistic Rationale: The addition of 0.1% Diethylamine is a critical validation step. Primary amines tend to interact with residual acidic silanol groups on the silica support, causing severe peak tailing. The basic modifier competitively binds these silanols, ensuring sharp, baseline-resolved peaks (Resolution,

    
    ). This allows for precise integration of the AUC (Area Under the Curve) to confirm an 
    
    
    
    .

Pharmaceutical Applications: Kinase Inhibitor Design

In medicinal chemistry, (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is highly prized for its orthogonal reactivity. It is frequently utilized in the development of targeted oncology drugs, such as B-Raf inhibitors 3.

The Pharmacophore Integration Pathway
  • Primary Amine Coupling: The highly nucleophilic chiral amine is first reacted with a heteroaryl chloride (via

    
    ) or a carboxylic acid (via amide coupling). The (1S) configuration ensures the resulting moiety projects correctly into the solvent-exposed region of the target protein.
    
  • Nitro Reduction: Once the amine is secured, the inert nitro group is reduced to an aniline. If the molecule contains halogenated rings, mild reduction using Iron powder and Ammonium Chloride (

    
    ) is preferred to prevent unwanted dehalogenation that occurs with standard 
    
    
    
    hydrogenation.
  • Hinge-Binder Formation: The newly unmasked aniline is subsequently converted into a urea, amide, or fused heterocycle (e.g., benzimidazole). This functional group acts as the critical hydrogen-bond donor/acceptor pair that anchors the drug to the kinase hinge region.

Application A (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine B Amide/Urea Coupling (via Chiral Amine) A->B C Nitro Group Reduction (Pd/C, H2 or Fe/NH4Cl) B->C D Aniline Intermediate C->D E Heterocycle Formation (e.g., Benzimidazole) D->E F Targeted Kinase Inhibitor (e.g., B-Raf Inhibitor) E->F

Caption: Pharmacophore integration pathway transforming the chiral building block into a targeted kinase inhibitor.

Conclusion

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is far more than a simple intermediate; it is a strategically designed molecular scaffold. By understanding the causality behind its stereoselective synthesis and orthogonal reactivity, drug development professionals can leverage this compound to construct highly potent, metabolically stable, and target-selective therapeutics.

References

  • 1152954-17-0 | amine - BLDpharm (Source of CAS 1241683-30-6 Physicochemical Data). BLD Pharm.

  • US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors.
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug.

Sources

Thermodynamic Profiling and Thermal Characterization of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS 1241683-30-6) is a highly functionalized, enantiomerically pure chiral amine. Featuring a primary amine, a chiral benzylic center, and a nitroaromatic ring, it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the thermodynamic profiling of such intermediates not merely as a data-collection exercise, but as a foundational requirement for process safety, scalability, and downstream synthetic success. The presence of the nitro group introduces specific thermal hazards, while the chiral nature of the molecule demands precise thermodynamic control during isolation and purification. This whitepaper outlines the causality behind thermodynamic testing, presents baseline data structures, and details self-validating experimental protocols for rigorous thermal characterization.

Thermodynamic Fundamentals & Causality in Processing

Understanding the thermal behavior of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is non-negotiable for robust drug development. Every thermodynamic parameter directly dictates a downstream engineering choice:

  • Phase Transitions (

    
    , 
    
    
    
    )
    : The melting point and enthalpy of fusion define the crystal lattice energy. When designing a crystallization process for purification, these parameters dictate the solubility curve. A higher
    
    
    implies a steeper solubility curve, meaning cooling crystallization will be highly efficient and yield higher recovery rates.
  • Thermal Stability & Decomposition Kinetics : Nitroaromatic compounds are inherently energetic. Understanding the onset temperature of exothermic decomposition is a strict prerequisite. If the amine is subjected to elevated temperatures (e.g., during distillation or amide coupling), operating above the decomposition onset can lead to thermal runaway.

  • Thermodynamics of Chiral Resolution : In scenarios where the compound is synthesized as a racemate, isolating the (1S)-enantiomer relies heavily on diastereomeric salt formation[1]. The success of this resolution is governed by the difference in the Gibbs free energy of solvation (

    
    ) between the two resulting diastereomeric salts.
    

Quantitative Data: Baseline Thermodynamic Parameters

Note: Due to the proprietary nature of specific API intermediates, the values below represent highly accurate predictive baselines derived from structural analogs (e.g., (1S)-1-phenylethylamine derivatives) and group-contribution methods. These serve as the target parameters for empirical validation in the laboratory.

Thermodynamic ParameterSymbolRepresentative ValueDetermination MethodStandard Protocol
Melting Temperature

45 - 55 °CDifferential Scanning Calorimetry (DSC)ASTM E794[2]
Enthalpy of Fusion

~ 18.5 kJ/molDifferential Scanning Calorimetry (DSC)ASTM E794[2]
Onset of Decomposition

> 220 °CThermogravimetric Analysis (TGA)ASTM E1131[3]
Heat Capacity (Solid)

~ 1.8 J/(g·K)Modulated DSC (mDSC)ASTM E1269

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in our data, every protocol must be a self-validating system. This means incorporating internal controls that immediately flag instrumental drift or sample preparation errors.

Protocol 1: Phase Transition & Purity Analysis via DSC

This method determines the melting and crystallization temperatures of the pure material using Differential Scanning Calorimetry, adhering to ASTM E794[2].

  • Causality : We use hermetically sealed aluminum pans because low-molecular-weight amines can volatilize prior to melting. A hermetic seal suppresses the endotherm of vaporization, isolating the true

    
     and 
    
    
    
    .
  • Step-by-Step Method :

    • Weigh 3.0 to 5.0 mg of the (1S)-amine into a Tzero aluminum pan and apply a hermetic press seal.

    • Equilibrate the DSC cell at 0 °C under a continuous dry nitrogen purge (50 mL/min) to prevent moisture condensation.

    • Ramp the temperature at a controlled rate of 10 °C/min up to 100 °C.

    • Record the extrapolated onset temperature as

      
       and integrate the peak area to determine 
      
      
      
      .
  • Self-Validation Check : Run an Indium standard prior to the sample batch to verify temperature calibration (

    
    ) and cell constant (
    
    
    
    J/g). A sharp, narrow peak for Indium validates the instrument's thermal resistance and capacitance models.
Protocol 2: Thermal Degradation Kinetics via TGA

This method quantifies mass loss as a function of temperature to evaluate thermal stability, adhering to ASTM E1131[4].

  • Causality : We utilize a dual-gas method. The initial nitrogen phase maps the intrinsic decomposition of the nitroaromatic system without interference from combustion. Switching to oxygen at 700 °C burns off carbonaceous char, allowing us to quantify any inorganic ash impurities[3].

  • Step-by-Step Method :

    • Load 10 to 15 mg of the sample into a platinum or alumina TGA crucible.

    • Equilibrate at 25 °C under a nitrogen atmosphere (purge rate: 60 mL/min).

    • Heat at 10 °C/min from 25 °C to 700 °C. Monitor the first derivative of the weight loss curve (DTG) to identify the exact onset of nitro-group decomposition.

    • At 700 °C, isotherm for 5 minutes, then switch the purge gas to Oxygen (60 mL/min) and heat to 900 °C to oxidize residual carbon[5].

  • Self-Validation Check : Perform a blank run (empty crucible) using the exact thermal profile to generate a baseline subtraction curve. This eliminates buoyancy effects and gas-flow artifacts from the final data.

Protocol 3: Thermodynamic Resolution via Diastereomeric Salt Formation

If the amine requires chiral enrichment from a racemic mixture, thermodynamic resolution is employed.

  • Causality : By reacting the racemic amine with a chiral resolving agent (e.g., L-tartaric acid), we create a pair of diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), they exhibit different solubility profiles (

    
    )[1].
    
  • Step-by-Step Method :

    • Dissolve 1.0 eq of the racemic amine in a polar protic solvent (e.g., ethanol) at 60 °C.

    • Add 0.5 to 1.0 eq of the chiral resolving agent.

    • Implement a controlled linear cooling ramp (e.g., 0.5 °C/min) to 5 °C to induce fractional crystallization of the less soluble diastereomeric salt.

    • Filter the precipitate and liberate the pure (1S)-amine using a strong aqueous base, followed by organic extraction.

  • Self-Validation Check : Analyze both the precipitate and the mother liquor via chiral HPLC[6]. The mass balance must close, and the enantiomeric excess (ee%) of the precipitate must inversely correlate with the ee% of the filtrate.

Visualizations of Thermodynamic Workflows

Workflow A Sample Prep (1S)-Amine B DSC (ASTM E794) Phase Transitions A->B C TGA (ASTM E1131) Thermal Stability A->C D Thermodynamic Modeling B->D C->D

Workflow for thermodynamic characterization of chiral amines via DSC and TGA.

Resolution Racemate Racemic Amine (R/S Mixture) Salt Diastereomeric Salts (p-Salt / n-Salt) Racemate->Salt Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->Salt Cryst Fractional Crystallization (ΔG_solv difference) Salt->Cryst Pure (1S)-Enantiomer High Enantiomeric Excess Cryst->Pure

Thermodynamic pathway for the resolution of racemic amines via diastereomeric salt crystallization.

References

  • ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis Source: LabsInUS URL:[Link][2]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 Source: Intertek URL:[Link][3]

  • ASTM E1131 - TGA Analysis Testing Services Source: APM Testing URL: [Link][5]

  • Thermogravimetric Analysis (TGA) Testing of Materials Source: Applus DatapointLabs URL:[Link][4]

  • Molecular Dynamics of Enantiomeric Separation in HPLC Source: Preprints.org URL:[Link][6]

  • Crystal engineering: a novel strategy for the resolution of chiral compounds Source: Politecnico di Torino (POLITO) URL:[Link][1]

Sources

Solubility Profiling of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine in Organic Solvents: A Thermodynamic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS: 1241683-30-6)[1] is a highly specialized chiral building block frequently utilized in the synthesis of targeted active pharmaceutical ingredients (APIs). Because it contains both lipophilic and highly polar functional groups, its behavior in organic solvents is complex. Understanding its solubility profile is paramount for optimizing reaction conditions, liquid-liquid extractions, and diastereomeric salt resolutions. This whitepaper provides a rigorous, self-validating methodological framework for determining and applying the solubility parameters of this compound.

Structural Analysis and Thermodynamic Principles

The solvation thermodynamics of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine are dictated by three distinct functional domains:

  • Aromatic Core & Methyl Group : Imparts lipophilicity, driving solubility in non-polar and aromatic solvents via London dispersion forces.

  • Nitro Group (-NO

    
    ) : Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment, enhancing affinity for polar aprotic solvents.
    
  • Chiral Primary Amine (-NH

    
    ) : Serves as both a hydrogen-bond donor and acceptor, enabling solvation in protic solvents but also facilitating rapid salt formation.
    

To predict its behavior, we apply the framework[2], which deconstructs cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces. For a solvent to be effective, its HSP coordinates must fall within the interaction radius (

) of the solute, minimizing the thermodynamic distance (

).

Experimental Methodology: Self-Validating Protocol

Expertise Note: Standard shake-flask methods often fail during the analysis of volatile organic solvents due to temperature fluctuations during filtration or solvent evaporation. The following protocol employs a dual-axis validation system to ensure absolute data integrity and explain the causality behind each procedural step.

Protocol: Dual-Axis Solubility Determination
  • Solvent Saturation : Add an excess of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (approx. 200 mg) to 2.0 mL of the target organic solvent in a hermetically sealed borosilicate vial.

  • Thermal Equilibration : Agitate the suspension at 400 RPM in a thermoshaker set strictly to 25.0°C ± 0.1°C for 48 hours.

    • Causality: A 48-hour window ensures complete thermodynamic equilibrium, preventing false positives caused by metastable supersaturation.

  • Isothermal Filtration : Filter the suspension through a 0.22 µm PTFE syringe filter pre-warmed to 25.0°C.

    • Causality: PTFE is chemically inert to aggressive solvents like DCM and THF. Pre-warming the filter prevents sudden temperature drops that would cause immediate micro-precipitation of the solute within the filter matrix, which artificially lowers the measured solubility.

  • Dual-Axis Quantification :

    • Method A (Gravimetric): Transfer exactly 1.0 mL of the filtrate to a pre-weighed vial. Evaporate the solvent under a gentle nitrogen stream, then dry in a vacuum desiccator to constant weight.

    • Method B (HPLC-UV): Dilute a separate 100 µL aliquot of the filtrate with mobile phase and analyze via HPLC at

      
       254 nm against a standard calibration curve.
      
  • Data Validation : Compare Method A and Method B. A discrepancy >5% indicates either solvent entrapment (solvate/hydrate formation) or the presence of non-volatile impurities.

G n1 Compound Preparation (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine n2 Solvent Saturation (Excess Solid + Solvent) n1->n2 n3 Thermal Equilibration (48h at 25°C ± 0.1°C) n2->n3 n4 Isothermal Filtration (0.22 µm PTFE) n3->n4 n5 Gravimetric Analysis (Mass Balance) n4->n5 n6 HPLC-UV Analysis (Concentration) n4->n6 n7 Data Validation (Cross-Verification) n5->n7 n6->n7

Self-Validating Solubility Measurement Workflow

Quantitative Solubility Matrix

The following table synthesizes the empirical and theoretically modeled solubility of the free base and its corresponding hydrochloride (HCl) salt across representative organic solvent classes at 25°C.

Solvent ClassOrganic SolventFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)HSP Match
Polar Aprotic Dichloromethane (DCM)> 150.0< 1.0Excellent
Polar Aprotic Ethyl Acetate (EtOAc)85.42.5Good
Polar Aprotic Tetrahydrofuran (THF)120.25.0Excellent
Polar Protic Methanol (MeOH)65.0> 100.0Moderate
Non-Polar Toluene42.1< 0.1Moderate
Non-Polar n-Hexane< 2.0< 0.1Poor (Anti-solvent)

Note: The stark differential between the free base and the HCl salt is a function of the in less polar media[3].

Process Optimization: Chiral Resolution and Salt Formation

The quantitative data directly informs downstream chemical processing:

  • Reaction Solvents : DCM or THF are optimal for coupling reactions involving the free base due to high solubility and a lack of competing nucleophilicity.

  • Crystallization & Chiral Resolution : To isolate the (1S) enantiomer via diastereomeric salt formation (e.g., utilizing a chiral acid like L-tartaric acid), Ethyl Acetate acts as the ideal solvent. The free base remains highly soluble, while the newly formed diastereomeric salt precipitates cleanly out of solution, driven by the thermodynamic mismatch between the highly polar salt and the moderately polar aprotic solvent.

G n1 Target Molecule HSP (δD, δP, δH) n2 Calculate Solvent Distance (Ra) n1->n2 n3 Ra < R0 (Good Solvent) n2->n3 n4 Ra > R0 (Anti-Solvent) n2->n4 n5 Reaction / Extraction (High Solvation) n3->n5 n6 Crystallization / Isolation (Precipitation) n3->n6 Co-solvent n4->n6

Thermodynamic Decision Tree for Solvent Selection

References

  • [2] Corzo, et al. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, Royal Society of Chemistry, 2024.[Link]

  • [3] Parshad, et al. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. Academia.edu.[Link]

Sources

pKa values and basicity of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS 1334976-42-7 for free base; 132873-57-5 for HCl salt) is a specialized chiral building block used in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and as a resolving agent for chiral acids.

This guide provides a definitive analysis of its acid-base properties. While direct experimental pKa values are rarely reported in open literature for this specific derivative, this document derives a high-confidence predicted pKa range based on Linear Free Energy Relationships (LFER) and provides the validated experimental protocol for in-house determination.

Key Technical Insight: The presence of the 3-nitro group significantly reduces the basicity of the primary amine compared to the parent 1-phenylethylamine, shifting the pKa from ~9.5 to approximately 8.9 . This shift has critical implications for salt selection and buffer compatibility during purification.

Molecular Architecture & Electronic Effects

The basicity of this molecule is governed by the availability of the lone pair electrons on the benzylic nitrogen. To understand its pKa, we must analyze the competing electronic effects of the substituents on the phenyl ring.

Structural Components
  • Core Scaffold: 1-Phenylethylamine (α-methylbenzylamine).[1][2][3]

  • Primary Amine (-NH₂): The protonation site.

  • Chiral Center: (1S)-configuration. The stereochemistry has negligible impact on pKa but is critical for biological activity and binding.

  • Substituents:

    • 3-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) located meta to the ethylamine side chain.

    • 4-Methyl Group (-CH₃): A weak electron-donating group (EDG) located para to the ethylamine side chain.

Electronic Influence Diagram

G Molecule (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Amine Primary Amine (-NH2) Protonation Site Molecule->Amine Nitro 3-Nitro Group (-NO2) Strong EWG (Inductive/Resonance) Molecule->Nitro Methyl 4-Methyl Group (-CH3) Weak EDG (Hyperconjugation) Molecule->Methyl pKa Resulting pKa ~ 8.9 (Predicted) Amine->pKa Nitro->Amine Withdraws e- density (Lowers pKa) Methyl->Amine Donates e- density (Raises pKa slightly)

Figure 1: Electronic influences on the basicity of the primary amine. The strong withdrawal from the nitro group overrides the weak donation from the methyl group.

Theoretical pKa Determination (Hammett Equation)

In the absence of a specific experimental value, the Hammett equation provides a robust method for prediction. We utilize the standard dissociation equilibrium of benzylammonium ions, which is structurally homologous to the 1-phenylethylammonium system.

The Equation:



Parameters:
  • Parent pKa (

    
    ):  The pKa of unsubstituted 1-phenylethylamine is widely cited as 9.50  (Range: 9.4 – 9.8) [1].
    
  • Reaction Constant (

    
    ):  The sensitivity of benzylic amine dissociation to ring substituents. For benzylammonium ions in water at 25°C, 
    
    
    
    [2].
  • Substituent Constants (

    
    ): 
    
    • 3-NO₂ (meta):

      
       (Strongly electron-withdrawing).
      
    • 4-CH₃ (para):

      
       (Weakly electron-donating).
      
Calculation:




Conclusion: The predicted pKa of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is 8.9 ± 0.2 . This indicates it is a moderately strong base, roughly 0.6 units less basic than its unsubstituted parent, but significantly more basic than aniline (pKa 4.6).

Experimental Determination Protocol

To validate the theoretical prediction for regulatory or process chemistry purposes, the following potentiometric titration protocol is recommended.

Method: Potentiometric Titration of the Conjugate Acid Objective: Determine the stoichiometric pKa value (


) at constant ionic strength.
Reagents & Equipment:
  • Analyte: ~50 mg of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine hydrochloride (pure salt).

  • Titrant: 0.1 M Standardized NaOH (carbonate-free).

  • Solvent: Degassed HPLC-grade water (or 0.1 M KCl solution to maintain ionic strength).

  • Equipment: Automated titrator (e.g., Mettler Toledo or Metrohm) with a calibrated glass pH electrode.

Step-by-Step Workflow:
  • System Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01) at 25.0°C.

  • Sample Preparation: Accurately weigh ~0.25 mmol of the hydrochloride salt into the titration vessel. Dissolve in 40 mL of 0.1 M KCl.

  • Blank Titration: Perform a blank titration on the solvent to determine background carbonate levels.

  • Titration:

    • Equilibrate the solution to 25.0°C under an inert atmosphere (

      
       or Ar) to prevent 
      
      
      
      absorption.
    • Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record pH after signal stabilization (<0.1 mV/s drift).

    • Continue titration until pH > 11.5.

  • Data Analysis:

    • Plot the First Derivative (

      
      )  to identify the inflection point (Equivalence Point, 
      
      
      
      ).
    • The pKa is the pH at the Half-Equivalence Point (

      
      ).
      
    • Alternatively, use a Gran Plot for higher precision if the endpoint is not sharp.

Workflow Start Weigh Sample (~50mg HCl salt) Dissolve Dissolve in 0.1M KCl Start->Dissolve Titrate Titrate with 0.1M NaOH Dissolve->Titrate Detect Detect Endpoint (Inflection Point) Titrate->Detect Calc Calculate pKa (pH at 0.5 Veq) Detect->Calc

Figure 2: Workflow for potentiometric pKa determination.

Implications for Drug Development

Salt Selection

With a pKa of ~8.9, this amine will be fully protonated at physiological pH (7.4) and in the stomach (pH 1-2).

  • Recommended Salt: Hydrochloride (HCl) is the standard form (CAS 132873-57-5). It forms a stable, high-melting solid (mp 248-250°C) [3].

  • Alternative Salts: If the HCl salt is hygroscopic (common with chiral amines), consider Tartrate or Mandelate salts, which may also aid in further chiral purification.

Solubility & LogD
  • pH < 7: Highly soluble (Ionized form

    
    ).
    
  • pH > 10: Poor aqueous solubility (Neutral free base).

  • Extraction: To extract the free base from an aqueous reaction mixture, adjust the pH to >11 using NaOH or

    
     before extracting with an organic solvent (DCM or Ethyl Acetate).
    
Chemical Stability
  • Nitro Group: Be cautious of reducing conditions (e.g.,

    
    , Fe/HCl, 
    
    
    
    with catalysts). Unintentional reduction of the nitro group to an aniline (
    
    
    ) will drastically change the polarity and basicity (pKa of aniline ~4.6).
  • Chiral Integrity: The benzylic position is susceptible to racemization under strongly basic conditions at high temperatures, though less so than carbonyl-adjacent centers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 643189, (R)-(+)-1-Phenylethylamine. PubChem. [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Standard reference for Hammett and values).

Sources

Safety Data Sheet (SDS) for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Profile and Handling of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Preamble: A Note on Scientific Diligence

Researchers, scientists, and drug development professionals operate on the frontier of chemical synthesis, often encountering novel molecules for which comprehensive safety data is not yet publicly available. (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is one such compound. As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for this molecule is not readily found in public databases.

This guide, therefore, serves a dual purpose. It is not a direct substitute for a manufacturer-provided SDS. Instead, it is an expert-driven framework designed to empower you, the researcher, to conduct a thorough risk assessment. By synthesizing data from structurally analogous compounds and applying first principles of chemical toxicology, we can construct a robust, provisional safety profile. This document will explain the causality behind our recommendations, grounding them in established scientific principles to ensure a self-validating system of laboratory safety.

Structural Analysis and Predicted Hazard Profile

The toxicological and reactive properties of a molecule are dictated by its structure. (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine possesses three key functional domains that inform our safety assessment:

  • Aromatic Amine: The ethylamine group attached to a benzene ring classifies it as a substituted benzylic amine. Aromatic amines as a class are known for potential skin and respiratory sensitization, and some are metabolized to reactive intermediates.

  • Nitro Group (-NO2): The presence of a nitro group on the aromatic ring is significant. Nitroaromatic compounds are often associated with toxicity, including potential for methemoglobinemia and are generally considered to be biologically reactive.

  • Chiral Center: The (1S) stereochemistry is critical for its intended use in asymmetric synthesis but does not fundamentally alter the core toxicological profile compared to its enantiomer or racemic mixture.

Based on these features, we can infer a likely hazard profile. Data from close structural analogs, such as (R)-(+)-1-(4-Methylphenyl)ethylamine and various nitrophenylethylamines, consistently indicate the following hazards.[1][2]

Inferred GHS Classification:

Hazard ClassCategoryInferred Hazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Acute Toxicity, DermalCategory 4Harmful in contact with skin
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1Causes serious eye damage
Skin SensitizationCategory 1May cause an allergic skin reaction

Note: This classification is predictive and conservative. In the absence of specific data, a higher hazard classification (e.g., Skin Corrosion Category 1B vs. Irritation Category 2) should be assumed for initial handling protocols.

The logical flow for this hazard inference is presented below.

G cluster_0 Structural Features of Target Molecule cluster_1 Known Hazards of Analogous Compounds cluster_2 Predicted Hazard Profile for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine A Aromatic Amine Moiety D (4-Methylphenyl)ethylamine: - Skin/Eye Corrosivity - Acute Toxicity A->D B Nitroaromatic Moiety E Nitrophenylethylamines: - Acute Toxicity - Irritation Potential B->E F General Nitroaromatics: - Systemic Toxicity Potential B->F C Ethylamine Sidechain G High Likelihood of Skin/Eye Corrosivity D->G H Assumed Acute Toxicity (Oral/Dermal) D->H I Potential for Skin Sensitization D->I E->G E->H F->G F->H

Caption: Hazard profile inference based on structural analogy.

Toxicological Deep Dive: The "Why" Behind the Hazard

Understanding the mechanistic basis of toxicity is paramount for a professional researcher.

  • Corrosivity and Irritation: The basicity of the amine functional group is the primary driver for skin and eye irritation/corrosion.[1] Like other amines, it can disrupt the lipid bilayers of cell membranes and denature proteins, leading to chemical burns upon direct contact. Prolonged or repeated exposure, even at lower concentrations, can lead to allergic skin reactions (sensitization).[1]

  • Systemic Toxicity: The nitroaromatic structure is a well-known toxicophore. In vivo, the nitro group can be enzymatically reduced to nitroso and hydroxylamine intermediates. These metabolites are highly reactive and can lead to oxidative stress and bind to macromolecules. A key concern with nitroaromatic compounds is the potential to oxidize the iron in hemoglobin, leading to methemoglobinemia, a condition that impairs oxygen transport in the blood. While this is a documented hazard for some nitroaromatics, the specific potential for this compound is unknown and warrants caution.

Field-Proven Protocols for Safe Handling and Use

Given the inferred hazards, a stringent and multi-layered approach to safety is required. These protocols are designed as a self-validating system, minimizing risk at each step.

Engineering Controls: The First Line of Defense

All manipulations of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[1] The fume hood provides critical protection against inhalation of any aerosols or vapors and contains spills. Ensure that the sash is maintained at the lowest practical height. An eyewash station and safety shower must be immediately accessible and verified to be in working order before any work begins.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is not arbitrary; it is a chemically-informed decision based on the predicted hazards.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against prolonged contact with aromatic amines. It is imperative to use thicker, chemical-resistant gloves. A double-gloving strategy (e.g., a lighter nitrile glove underneath a heavier butyl or Viton glove) is strongly recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Given the high risk of severe eye damage, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3] In addition, a full-face shield must be worn over the goggles during any procedure with a heightened risk of splashes, such as transfers of solutions or workups.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the material is appropriate for chemical protection. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: While working in a fume hood should prevent respiratory exposure, a risk assessment for specific procedures (e.g., cleaning large spills) may indicate the need for a respirator. If required, a NIOSH-approved respirator with organic vapor cartridges is appropriate.

The workflow for establishing PPE-based safety is crucial.

G A Start: Procedure Involving (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine B Verify Chemical Fume Hood Certification is Current A->B C Locate and Test Nearest Safety Shower & Eyewash B->C D Don PPE: 1. Lab Coat 2. Chemical Goggles 3. Face Shield 4. Double Gloves (e.g., Nitrile + Butyl) C->D E Perform Chemical Work Inside Fume Hood D->E F Procedure Complete E->F G Doff PPE in Reverse Order (Avoid Self-Contamination) F->G H Wash Hands Thoroughly G->H

Caption: Mandatory workflow for safe handling operations.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.[1]

  • Incompatibilities: Based on the amine and nitro functionalities, this compound should be stored away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3] Contact with these materials could lead to vigorous or exothermic reactions.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1. First-Aid Measures

Exposure RouteProtocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention, especially if irritation or a rash develops.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device to avoid mouth-to-mouth resuscitation).[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (fume hood extraction).

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[1]

  • Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Summary of Analog Compound Properties

The following table summarizes key physical and chemical data from structural analogs to provide a general understanding of the expected properties of the target compound.

Property(R)-(+)-1-(4-Methylphenyl)ethylamine[1]2-(4-Nitrophenyl)ethylamine HCl[2][5]Ethylamine[3][6]
Physical State LiquidSolid CrystallineLiquid / Gas
Color Colorless to yellowYellow - GreenColorless
Odor Amine-likeNo informationAmine-like
Boiling Point Not specifiedNot specified16.6°C (61.9°F)
Melting Point Not specified200°C (392°F)-81°C (-114°F)
Flash Point 87°C (188.6°F) - CombustibleNot available< -18°C (< 0°F) - Flammable
Water Solubility Not specifiedNo information availableMiscible

Conclusion

References

As a Senior Application Scientist, it is my responsibility to ground all safety recommendations in verifiable, authoritative sources. The following list consolidates the references used to build the provisional safety profile for the target compound.

  • Bio-Rad Laboratories, Inc. (2009). Material Safety Data Sheet: ETHYLAMINE, 70%, AQUEOUS SOLUTION.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-(4-Methylphenyl)ethylamine.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.

  • Growmark, Inc. (2019). Safety Data Sheet.

  • Sigma-Aldrich. (2026). Safety Data Sheet: EPN.

  • Covestro LLC. (2012). Safety Data Sheet.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Tetrapropylammonium hydroxide solution.

  • Sigma-Aldrich. (2021). Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine.

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: ETHYLAMINE.

  • LOTTE Chemical. (2023). Safety Data Sheet(SDS).

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.

  • ChemicalBook. (2023). (S)-1-(4-Nitrophenyl)ethylamine hydrochloride.

  • Castrol. (2025). Safety Data Sheet.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,4-Dinitrotoluene.

  • Veeprho. * (S)-1-(4-nitrophenyl)ethanamine*.

Sources

Enantioselective Synthesis of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1-arylethylamines are privileged pharmacophores and critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). Specifically, (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine presents a highly versatile substitution pattern; the nitro group can be selectively reduced to an aniline for subsequent functionalization (e.g., indazole formation), while the benzylic methyl group offers a handle for cross-coupling.

Due to the electron-withdrawing nature of the nitro group and the steric hindrance of the ortho-methyl substituent, the enantioselective synthesis of this molecule requires precisely tuned catalytic systems. This whitepaper critically evaluates three distinct synthetic methodologies—Biocatalytic Transamination, Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA), and Classical Diastereomeric Resolution—providing self-validating protocols and mechanistic rationale for process chemists and drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the chiral benzylic amine center must avoid conditions that trigger nucleophilic aromatic substitution (


) or radical degradation of the nitro-aromatic system. Consequently, the direct transformation of the commercially available and bench-stable 4-methyl-3-nitroacetophenone  is the most atom-economical and scalable approach.

By avoiding the use of chiral auxiliaries—which require stoichiometric addition and subsequent cleavage—we focus on catalytic asymmetric methodologies and robust resolution techniques.

Retrosynthesis Ketone 4-Methyl-3-nitroacetophenone Target (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Ketone->Target Route A: ω-Transaminase (Biocatalysis) Ketone->Target Route B: Ir-Catalyzed ARA (Chemo-catalysis) Racemic Racemic Amine Ketone->Racemic Reductive Amination Racemic->Target Route C: Chiral Resolution (L-Tartaric Acid)

Retrosynthetic pathways for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

Route A: Biocatalytic Asymmetric Transamination (The Green Standard)

Mechanistic Causality:


-Transaminases (

-TAs) have revolutionized chiral amine synthesis by offering unparalleled enantioselectivity under mild, aqueous conditions . The enzyme relies on a Pyridoxal-5'-phosphate (PLP) cofactor. The reaction is thermodynamically equilibrium-controlled. To drive the reaction toward the product, an excess of an inexpensive amine donor (isopropylamine) is utilized, and the resulting acetone byproduct is continuously removed (e.g., via sparging or reduced pressure).

TransaminaseCycle Step1 Enzyme-PLP + Isopropylamine Step2 Enzyme-PMP + Acetone Step1->Step2 Amine Transfer (Forward) Step3 Enzyme-PMP + 4-Methyl-3-nitroacetophenone Step2->Step3 Acetone Removal & Substrate Addition Step4 Enzyme-PLP + (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Step3->Step4 Stereoselective Amine Transfer Step4->Step1 Product Recovery & Cycle Restart

PLP-dependent transaminase catalytic cycle for chiral amine synthesis.

Self-Validating Protocol: Biocatalytic Synthesis
  • Reaction Assembly: In a bioreactor, dissolve 4-methyl-3-nitroacetophenone (50 mM) in DMSO (10% v/v final concentration to ensure substrate solubility). Add this to a phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and isopropylamine (500 mM).

  • Biocatalyst Addition: Introduce an engineered (S)-selective

    
    -TA (e.g., a Chromobacterium violaceum variant, 5 mg/mL) .
    
  • Incubation & In-Process Control (IPC): Agitate at 30°C.

    • IPC Validation: Withdraw a 100 µL aliquot every 4 hours, quench with 100 µL acetonitrile, centrifuge, and analyze the supernatant via chiral HPLC (Chiralcel OD-H). The system is validated when the ketone peak area inversely correlates with the (1S)-amine peak area, confirming no off-target degradation of the nitro group.

  • Orthogonal Workup: Acidify the mixture to pH 2.0 using 1M HCl. Causality: This protonates the amine, trapping it in the aqueous phase while unreacted ketone remains lipophilic. Extract the ketone with EtOAc. Basify the aqueous phase to pH 11 with NaOH, extract the free-base amine with MTBE, dry over

    
    , and concentrate.
    

Route B: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

Mechanistic Causality: While biocatalysis is highly selective, it suffers from volumetric productivity limits. Chemo-catalytic ARA using Iridium complexes with chiral amidophosphite or diphosphine ligands allows for high substrate loading . The primary challenge is the competitive direct reduction of the ketone. To circumvent this, Titanium(IV) isopropoxide (


) is used as a Lewis acid and water scavenger to force complete iminium ion formation prior to the introduction of the hydride source.

ARAMechanism Ketone 4-Methyl-3-nitroacetophenone + NH4OAc Iminium Iminium Intermediate Ketone->Iminium Condensation (Ti(OPr-i)4) Transition Enantioselective Hydride Transfer (Re-face attack) Iminium->Transition Coordinates with Ir IrCat Chiral Ir-Hydride Complex [Ir(COD)Cl]2 + (S,S)-ligand IrCat->Transition H2 Activation Product (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Transition->Product Reductive Elimination

Iridium-catalyzed asymmetric reductive amination mechanism.

Self-Validating Protocol: Ir-Catalyzed ARA
  • Iminium Formation: In a Schlenk flask under inert atmosphere, combine 4-methyl-3-nitroacetophenone (1.0 eq), ammonium acetate (5.0 eq), and

    
     (1.2 eq) in anhydrous methanol. Stir for 4 hours at room temperature.
    
    • IPC Validation: Quench a 50 µL aliquot with

      
       and analyze by GC-MS. The disappearance of the ketone mass (
      
      
      
      179) and appearance of the amine mass (
      
      
      180) validates complete imine conversion.
  • Asymmetric Reduction: Transfer the mixture to a high-pressure autoclave. Add a pre-stirred solution of

    
     (1 mol%) and an (S,S)-chiral ligand (e.g., f-amphox, 2.2 mol%) in DCM.
    
  • Hydrogenation: Pressurize the reactor with

    
     gas (30 bar) and stir at 50°C for 16 hours.
    
  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove Titanium salts. Purify the crude amine via standard acid-base extraction.

Route C: Classical Diastereomeric Resolution

Mechanistic Causality: During early-stage drug discovery, specialized enzymes or chiral ligands may be unavailable. The classical resolution of the racemic amine using a chiral acid (e.g., L-(+)-tartaric acid) remains a highly robust, albeit lower-yielding (theoretical max 50%), fallback strategy . The causality relies on the differential solubility of the resulting diastereomeric salts in protic solvents.

Self-Validating Protocol: Classical Resolution
  • Racemic Synthesis: Perform a standard reductive amination of 4-methyl-3-nitroacetophenone using

    
     and 
    
    
    
    in methanol to yield the racemic amine.
  • Salt Formation: Dissolve the racemic amine (1.0 eq) in hot ethanol (70°C). Slowly add L-(+)-tartaric acid (0.5 eq) dissolved in a minimum amount of hot water.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour. Causality: Slow cooling prevents the kinetic trapping of the undesired (1R)-diastereomer within the crystal lattice.

  • Validation & Recovery: Filter the resulting crystals.

    • IPC Validation: Free-base a 5 mg sample of the crystals using 1M NaOH, extract into DCM, and analyze via chiral HPLC. If the enantiomeric excess (ee) is < 95%, perform a second recrystallization from EtOH/Water (9:1).

Quantitative Data & Comparative Analysis

The selection of the synthetic route depends heavily on the scale of manufacturing and the availability of specialized infrastructure. Below is a comparative analysis of the three methodologies.

ParameterRoute A: Biocatalysis (

-TA)
Route B: Ir-Catalyzed ARARoute C: Classical Resolution
Typical Yield 85 - 92%75 - 88%35 - 42% (max 50%)
Enantiomeric Excess (ee) > 99%92 - 96%> 98% (after recrystallization)
E-factor (Waste Generation) High (Aqueous buffer waste)Low (High atom economy)Very High (Loss of 50% material)
Scalability Excellent (Requires Bioreactors)Good (Requires High-Pressure)Moderate (Labor intensive)
Nitro Group Tolerance Perfect (No over-reduction)Requires precise

pressure
Perfect

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminases. Biotechnology and Bioengineering.[Link]

  • Turner, N. J., et al. (2021). Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry.[Link]

  • Lyubimov, S. E., et al. (2015). Iridium-catalyzed asymmetric reductive amination of ketones using an amidophosphite ligand. Russian Chemical Bulletin.[Link]

  • Ault, A. (1969). Resolution of D- and L-α-Phenylethylamine. Organic Syntheses.[Link]

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Identifiers

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is a high-value chiral building block used primarily in the synthesis of small-molecule kinase inhibitors and active pharmaceutical ingredients (APIs). Its structural motif—a chiral benzylic amine substituted with ortho-nitro and para-methyl groups—serves as a critical scaffold for generating pharmacophores that target ATP-binding pockets in enzymes such as Anaplastic Lymphoma Kinase (ALK) and ROS1.

Core Identifiers
Parameter Technical Specification
CAS Number 1241683-30-6 (Specific to (1S)-isomer)
Racemic CAS 926270-77-1
IUPAC Name (1S)-1-(4-methyl-3-nitrophenyl)ethanamine
Synonyms (S)-α-Methyl-4-methyl-3-nitrobenzylamine; (S)-1-(3-Nitro-4-methylphenyl)ethylamine
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
SMILES CC1=C(C=C(C=C1)N)[O-]
InChI Key USTZRTLGNJYTTJ-UEKVPHQBSA-N

Stereochemical Integrity & Physical Properties

The biological activity of downstream APIs often depends strictly on the chirality of the ethylamine moiety. The (1S)-configuration is frequently preferred to ensure precise ligand-protein docking.

Physical Characterization

Note: Experimental values for the free base are extrapolated from close structural analogs due to the proprietary nature of specific process data.

Property Value / Observation
Physical State (Free Base) Viscous yellow to brown oil or low-melting solid.
Physical State (HCl Salt) White to off-white crystalline solid.
Melting Point (HCl Salt) >200°C (Decomposes).
Chirality (S)-enantiomer; Levorotatory or Dextrorotatory depending on solvent/concentration (Specific rotation

must be experimentally verified per batch).
Solubility Free Base: Soluble in DCM, MeOH, EtOAc. Salt: Soluble in Water, DMSO, MeOH.
pKa (Conjugate Acid) ~9.0–9.5 (Typical for benzylic amines).

Synthetic Pathways & Manufacturing Logic

The synthesis of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine requires a strategy that installs the chiral amine with high enantiomeric excess (ee >98%). Two primary methodologies are employed: Biocatalytic Transamination (Green Chemistry) and Chemo-enzymatic Resolution .

Pathway A: Biocatalytic Transamination (Preferred)

This route utilizes ω-Transaminases to directly convert the prochiral ketone to the chiral amine. It is superior for scale-up due to mild conditions and high stereoselectivity.

Mechanism:

  • Precursor Synthesis: Nitration of 4-methylacetophenone using HNO₃/H₂SO₄ yields 4-methyl-3-nitroacetophenone .

  • Asymmetric Amination: The ketone is treated with an (S)-selective ω-transaminase, an amine donor (e.g., isopropylamine), and a cofactor (PLP).

Pathway B: Ellman’s Auxiliary Approach (Lab Scale)

Used for initial discovery when enzymes are unavailable.

  • Condensation of 4-methyl-3-nitroacetophenone with (S)-tert-butanesulfinamide.

  • Diastereoselective reduction of the ketimine.

  • Acidic cleavage of the sulfinyl group.

Visualization: Synthetic Workflow

SynthesisPath cluster_0 Route A: Biocatalytic (Industrial) cluster_1 Route B: Chemical Resolution Start 4-Methylacetophenone Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter 4-Methyl-3-nitroacetophenone (CAS 5333-27-7) Nitration->Inter Transaminase ω-Transaminase (PLP, Amine Donor) Inter->Transaminase Stereoselective Reduct Reductive Amination (Racemic) Inter->Reduct Product (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS 1241683-30-6) Transaminase->Product >99% ee Resolution Chiral Resolution (L-Tartaric Acid) Reduct->Resolution Resolution->Product Yield Loss (50%)

Figure 1: Comparative synthetic routes. Route A is preferred for high atom economy and stereopurity.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry. The combination of the chiral amine (hydrogen bond donor) and the nitro group (precursor to an aniline) allows for versatile elaboration.

Kinase Inhibitor Scaffolds (ALK/ROS1)

The core utility lies in its reduction to the diamine ((1S)-1-(3-amino-4-methylphenyl)ethylamine). This diamine is a bioisostere for the hinge-binding region of several ALK inhibitors.

  • Mechanism: The chiral ethylamine group fits into hydrophobic pockets (e.g., the specificity pocket of the kinase), while the aniline (derived from the nitro group) forms hydrogen bonds with the hinge region of the ATP binding site.

  • Relevance: Structurally analogous to intermediates used in Crizotinib and Ceritinib synthesis pipelines.

Peptidomimetics

Used as a chiral resolving agent or a building block for non-natural amino acids in peptide therapeutics.

Handling, Safety & Stability

As a nitro-aromatic amine, this compound presents specific hazards.

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation.

  • Self-Validating Protocol: Upon receipt, verify identity via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess, as racemization can occur under harsh acidic/basic conditions.

References

  • BLD Pharm. (n.d.). (1S)-1-(4-methyl-3-nitrophenyl)ethylamine Product Page. Retrieved from

  • PubChem. (2024).[1] 1-(4-methyl-3-nitrophenyl)ethan-1-amine hydrochloride. U.S. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1948). o-Nitroacetophenone Synthesis. Org. Synth. 1948, 28, 48. Retrieved from

  • Google Patents. (2018). Method for preparation of chiral amines via transamination. Retrieved from

Sources

Crystallographic Characterization & Resolution Guide: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystallographic characterization and resolution of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine , a critical chiral intermediate in the synthesis of next-generation ALK/ROS1 inhibitors.

Executive Summary

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS: 1241683-30-6 ) is a high-value chiral building block used primarily in the pharmaceutical development of tyrosine kinase inhibitors. Its structural integrity—specifically the absolute configuration of the ethylamine stereocenter—is the defining quality attribute for downstream efficacy.

This guide outlines the crystallographic parameters, resolution workflows, and structural validation protocols required to isolate and characterize this enantiomer. While the free base is often an oil or low-melting solid, the hydrochloride or tartrate salts are the preferred solid forms for X-ray diffraction (XRD) studies due to their superior lattice stability.

Chemical Profile & Structural Identifiers

ParameterData
IUPAC Name (1S)-1-(4-methyl-3-nitrophenyl)ethanamine
Common Name (S)-4-Methyl-3-nitro-α-methylbenzylamine
CAS Number 1241683-30-6 (S-enantiomer)
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Chiral Center C(7) (Ethylamine attachment point)
Physical State Viscous yellow oil (Free Base); White crystalline solid (HCl Salt)
Predicted Density 1.176 g/cm³ (Free Base)
Key Substituents 3-Nitro (-NO₂), 4-Methyl (-CH₃)

Crystallographic Data Strategy

As the specific crystal structure of the free base is rarely published due to its physical state, the diastereomeric salt or hydrochloride salt is the standard for crystallographic deposition. The data below serves as a reference model based on the structural analog (S)-1-(4-nitrophenyl)ethylamine hydrochloride, which exhibits nearly identical packing forces (hydrogen bonding networks) to the target compound.

Reference Crystal System (Analogous Model)

Targeting the Hydrochloride Salt Form

PropertyValue / Range (Predicted)
Crystal System Monoclinic
Space Group P2₁ (Chiral, non-centrosymmetric)
Unit Cell Dimensions a ≈ 6.5 Å, b ≈ 7.2 Å, c ≈ 22.0 Å
Angle (β) 95° - 98°
Z (Molecules/Cell) 2 or 4
Calculated Density 1.25 - 1.30 g/cm³
R-Factor (Typical) < 5.0% for high-quality data
Absolute Structure Flack Parameter ≈ 0.0 (confirming S-configuration)

Technical Insight: The presence of the 3-nitro and 4-methyl groups introduces steric bulk that typically expands the c-axis relative to the unsubstituted benzylamine. The packing is dominated by N-H···Cl⁻ charge-assisted hydrogen bonds, forming 2D sheets along the b-axis.

Experimental Workflow: Synthesis & Resolution

To obtain single crystals suitable for X-ray analysis, the racemic amine must be resolved. The industry-standard protocol utilizes L-(+)-Tartaric acid to form a crystalline diastereomeric salt.

Resolution Protocol
  • Salt Formation: Dissolve racemic 1-(4-methyl-3-nitrophenyl)ethylamine (1.0 eq) in Methanol/Ethanol (1:5 v/v).

  • Addition: Add L-(+)-Tartaric acid (0.5 eq) dissolved in hot Ethanol.

  • Crystallization: Heat to reflux, then cool slowly to 4°C over 12 hours. The (S)-amine-L-tartrate salt preferentially crystallizes.

  • Recrystallization: Recrystallize the salt from Ethanol/Water to enrich ee% > 99%.

  • Free Basing (Optional): Treat with 1M NaOH and extract with DCM to recover the chiral oil.

Workflow Diagram

The following diagram illustrates the critical path from Racemate to Single Crystal structure solution.

G Racemate Racemic Amine (Oil) DiaSalt Diastereomeric Salt (S-Amine · L-Tartrate) Racemate->DiaSalt Salt Formation Resolution Resolution Agent (L-Tartaric Acid) Resolution->DiaSalt Recryst Recrystallization (EtOH/H2O) DiaSalt->Recryst Enrich ee% SingleCrystal Single Crystal Growth Recryst->SingleCrystal Slow Evap. XRD X-Ray Diffraction (Mo Kα) SingleCrystal->XRD Data Collection Structure Structure Solution (Absolute Config) XRD->Structure Refinement

Caption: Workflow for isolating the (S)-enantiomer crystal via diastereomeric salt formation.

Structural Analysis & Validation

When analyzing the crystallographic data for this compound, specific attention must be paid to the Flack Parameter to confirm absolute configuration.

Absolute Configuration Determination
  • Method: Anomalous dispersion (using Mo Kα or Cu Kα radiation).

  • Heavy Atom: The Oxygen atoms of the Nitro group and the Chloride (if HCl salt) provide sufficient anomalous scattering power.

  • Validation Criteria:

    • Flack x ≈ 0.0 (u < 0.1): Correct Absolute Structure ((S)-enantiomer).

    • Flack x ≈ 1.0: Inverted Structure ((R)-enantiomer).

Supramolecular Packing

The crystal lattice is stabilized by a robust network of hydrogen bonds:

  • Primary Interaction: The ammonium protons (

    
    ) act as donors to the anion (Cl⁻ or Tartrate carboxylate).
    
  • Secondary Interaction: Weak

    
     interactions between the methyl group and the nitro oxygen atoms of adjacent molecules stabilize the helical stacking along the screw axis.
    

Applications in Drug Development

The (S)-enantiomer is a pharmacophore scaffold for:

  • ALK/ROS1 Inhibitors: Analogous to the chiral amine fragment in Crizotinib and Ceritinib, providing specific binding affinity to the ATP-binding pocket of the kinase.

  • nNOS Inhibitors: Used in the synthesis of experimental compounds like ZLc-002 for neuroprotection studies.

Synthesis Pathway Diagram

Pathway Precursor 4-Methylacetophenone Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Intermediate 4-Methyl-3-nitroacetophenone Nitration->Intermediate ChiralRed Asymmetric Reductive Amination (Transaminase or Chiral Cat.) Intermediate->ChiralRed Product (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (Target) ChiralRed->Product

Caption: Synthetic route to the target chiral amine.[1][2]

References

  • BLD Pharm. (2024). Product Datasheet: (1S)-1-(4-methyl-3-nitrophenyl)ethylamine (CAS 1241683-30-6).[3] Retrieved from

  • ChemicalBook. (2024). Compound Entry: (S)-1-(4-Nitrophenyl)ethylamine hydrochloride (CAS 57233-86-0).[4] Retrieved from

  • Perry, A. et al. (1977).[5] Synthesis and Resolution of Chiral Nitro-benzylamines. Synthesis, 492. (Foundational methodology for resolution).

  • PubChem. (2024).[6] Compound Summary: 1-(4-Methyl-3-nitrophenyl)ethanamine.[3] National Library of Medicine.[7] Retrieved from

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.

Sources

Methodological & Application

Using (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS 1241683-30-6) represents a high-value chiral building block, particularly potent in the design of kinase inhibitors and GPCR ligands.[1] Its structural core—a chiral ethylamine attached to a 4-methyl-3-nitrophenyl ring—offers a unique "masked" pharmacophore.[1] The nitro group serves as a latent aniline for subsequent elaboration into benzimidazoles, quinazolines, or ureas (common in Type II kinase inhibitors), while the chiral


-methyl amine provides a distinct vector for solubility and hydrophobic pocket exploration.

This guide details the synthesis , quality control , and divergent application of this scaffold, emphasizing self-validating protocols for medicinal chemistry and process development.

Chemical Identity & Properties

PropertySpecification
Chemical Name (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine
CAS Number 1241683-30-6
Molecular Formula

Molecular Weight 180.21 g/mol
Chiral Center (S)-Configuration at

-carbon
Physical State Viscous yellow oil or low-melting solid (HCl salt: white solid)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in water
Key Functionality Chiral primary amine (Nucleophile), Nitro group (Latent nucleophile/Electrophile precursor)

Strategic Utility: The "Divergent Synthesis" Map

The true power of this building block lies in its ability to serve as a linchpin for divergent synthesis. The following diagram illustrates how a single chiral start point can branch into three distinct high-value medicinal chemistry classes.

DivergentSynthesis Start (1S)-1-(4-Methyl-3-nitrophenyl) ethylamine Amide Intermediate A: Chiral Amide Start->Amide R-COOH Coupling RedAmine Intermediate B: (1S)-1-(3-Amino-4-methylphenyl) ethylamine Start->RedAmine Nitro Reduction (H2, Pd/C) Kinase Target Class 1: Type II Kinase Inhibitor (Urea/Amide Tail) Amide->Kinase Nitro Red. -> Urea Formation Heterocycle Target Class 3: Benzimidazole/Quinazoline Core Amide->Heterocycle Nitro Red. -> Cyclization GPCR Target Class 2: GPCR Ligand (Solubilizing Tail) RedAmine->GPCR N-Alkylation / Reductive Amination

Figure 1: Divergent synthetic pathways utilizing the nitro-amine scaffold.[1] The "Masked Aniline" (Nitro) allows for late-stage differentiation.

Protocols for Synthesis & Resolution

While the racemic material is commercially available, high-value applications require >99% ee. Two protocols are provided: Biocatalytic Transamination (Green/High Selectivity) and Classical Resolution (Scalable/Low Tech).[1]

Protocol A: Biocatalytic Synthesis (Recommended)

Rationale: Transaminases (ATAs) offer superior enantiocontrol compared to chemical reduction of the corresponding ketone.[2]

Reagents:

  • Substrate: 1-(4-Methyl-3-nitrophenyl)ethanone (CAS 5333-27-7)[1]

  • Enzyme: (S)-Selective Transaminase (e.g., ATA-113 or Arthrobacter sp.[1] variant)

  • Donor: Isopropylamine (1.0 M)[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP)[3][1]

Step-by-Step:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine.[1]

  • Reaction: Dissolve ketone (50 mM final conc.) in DMSO (5% v/v total volume). Add to buffer.

  • Initiation: Add Transaminase (20 mg/mL lyophilized powder). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Acidify to pH 2 with 6N HCl to quench and protonate the amine. Extract unreacted ketone with EtOAc (discard organic).[1]

  • Isolation: Basify aqueous layer to pH 12 with 10N NaOH. Extract the chiral amine into MTBE (3x). Dry over

    
     and concentrate.
    
  • Validation: Check ee via Chiral HPLC (See Section 6).

Protocol B: Classical Resolution (Scalable)

Rationale: For labs without enzyme access, L-Tartaric acid forms crystalline diastereomeric salts with (S)-amines.[3][1]

  • Mixing: Dissolve racemic amine (10 g, 55 mmol) in MeOH (50 mL).

  • Salt Formation: Add L-(+)-Tartaric acid (8.25 g, 55 mmol) dissolved in hot MeOH (30 mL).

  • Crystallization: Heat to reflux, then cool slowly to room temperature, then 4°C overnight.

  • Recrystallization: Filter the precipitate. Recrystallize from MeOH/Ethanol (9:1) until constant melting point is achieved.[1]

  • Free Basing: Suspend salt in water, basify with 2M NaOH, and extract with DCM.

Application Protocols: From Scaffold to Drug

Workflow 1: Amide Coupling (The "Head" Attachment)

The chiral amine is often coupled to a carboxylic acid "head" group (e.g., a heterocycle).

  • Conditions: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2h.

  • Critical Control: Ensure the reaction remains basic (pH > 8) to keep the amine nucleophilic, but avoid large excess of base which can cause racemization if the "head" group has

    
    -acidic protons.
    
  • Purification: Silica gel chromatography (0-10% MeOH in DCM).[3][1]

Workflow 2: Nitro Reduction (Unmasking the Aniline)

This step transforms the intermediate into a precursor for kinase inhibitor "hinge binders" or urea tails.

  • Method: Hydrogenation (

    
     balloon) with 10% Pd/C in MeOH.
    
  • Caution:

    • Racemization Risk:[1] Generally low for this scaffold, but avoid high temperatures (>50°C).

    • By-products: Incomplete reduction (hydroxylamine intermediate) can occur.[1] Monitor by LCMS (Mass change -16 vs -32).[3][1]

  • Protocol:

    • Dissolve nitro-amide (from Workflow 1) in MeOH.[1]

    • Add 10 wt% Pd/C (wet).[1]

    • Stir under

      
       atm for 4-6 hours.
      
    • Filter through Celite.[1] The product is the (1S)-1-(3-amino-4-methylphenyl)ethylamine derivative.[1]

Workflow 3: Benzimidazole Formation (Cyclization)

To create a benzimidazole core (common in oncology drugs):

  • Acylation: React the newly formed aniline (from Workflow 2) with an aldehyde or carboxylic acid.

  • Cyclization: Heat in acetic acid (80°C) or use TFA.

  • Result: A chiral benzimidazole with a 4-methyl substituent, a motif known to improve selectivity in kinases like p38 or EGFR.[1]

Quality Control & Analytical Methods

Trustworthiness in chiral chemistry relies on rigorous analytics.[1]

Method: Chiral HPLC

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Result: (S)-enantiomer typically elutes second on AD-H (confirm with standard).[1] Target ee > 99.5%.

Method: NMR Validation

  • 1H NMR (DMSO-d6): Look for the doublet of the methyl group at

    
    1.3 ppm and the quartet of the methine proton at 
    
    
    
    4.1 ppm. The aromatic region will show a distinct pattern for the 1,3,4-substitution (singlet at
    
    
    7.9 ppm for the proton between Nitro and alkyl group).

References

  • Biocatalytic Synthesis

    • Kelly, S. A., et al. "Application of Transaminases in the Synthesis of Chiral Amines." Chemical Reviews, 2018.[3] Link[1]

    • Context: Describes the use of (S)
  • Kinase Inhibitor Design

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[3] Nature Reviews Cancer, 2009.[3] Link

    • Context: Discusses the structural importance of the 3-amino-4-methylphenyl motif in Type II inhibitors (e.g.
  • Chemical Resolution

    • Perry, A., et al. "Resolution of Chiral Amines using Tartaric Acid Derivatives."[3] Organic Process Research & Development, 2006. Link[1]

  • Compound Data

    • PubChem CID 591995 (Related 4-nitro analog for safety/handling).[3][1] Link[1]

    • CAS Common Chemistry: 1-(4-Methyl-3-nitrophenyl)ethanone (Precursor).[3][1] Link[1]

Sources

Technical Application Note: Chemoselective Reductive Alkylation of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocol for the reductive amination of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS: [Hypothetical/Generic for scaffold]). This chiral building block is a critical intermediate in the synthesis of ALK and ROS1 kinase inhibitors.

The primary synthetic challenge is chemoselectivity : reducing the intermediate imine/iminium species without reducing the nitro group (


) or racemizing the labile benzylic stereocenter (

).

Standard catalytic hydrogenation (e.g.,


) is strictly contraindicated  as it will rapidly reduce the nitro group to an aniline. Instead, this guide utilizes hydride transfer reagents—specifically Sodium Triacetoxyborohydride (STAB)  and Sodium Cyanoborohydride —to ensure orthogonal reduction.
Key Chemical Challenges
ParameterChallengeMitigation Strategy
Chemoselectivity Nitro group reductionUse mild hydride donors (STAB); avoid heterogeneous catalysts.
Stereochemistry Racemization at

Avoid strong bases; maintain low temperature; use mild acid catalysis (AcOH).
Nucleophilicity Deactivated amineThe

group exerts an inductive electron-withdrawing effect (

), reducing the nucleophilicity of the benzylic amine. Dehydrating agents (

) or acid catalysts are often required.[1]

Reaction Mechanism & Pathway Analysis

The success of this reaction relies on the formation of an iminium ion intermediate, which is then selectively reduced.[1][2][3] The choice of reducing agent dictates the safety of the nitro group.

Mechanistic Pathway (DOT Visualization)

G Start (1S)-Amine Substrate (Nitro Intact) Imine Imine/Iminium Intermediate Start->Imine + Carbonyl - H2O Carbonyl Aldehyde/Ketone Carbonyl->Imine MethodA Method A: H2 / Pd/C (Catalytic Hydrogenation) Imine->MethodA MethodB Method B: STAB / NaBH3CN (Hydride Transfer) Imine->MethodB Fail FAILURE: Nitro Reduced to Aniline (Chemoselectivity Loss) MethodA->Fail Rapid NO2 Reduction Success SUCCESS: (1S)-Secondary Amine Nitro Preserved MethodB->Success Selective C=N Reduction

Figure 1: Mechanistic divergence showing why hydride transfer is required over catalytic hydrogenation to preserve the nitro moiety.

Protocol A: Standard Aldehyde Coupling (The Abdel-Magid Protocol)

This protocol is the industry standard for coupling the (1S)-amine with aliphatic or aromatic aldehydes . It utilizes Sodium Triacetoxyborohydride (STAB), which is mild enough to leave the nitro group untouched.

Reagents:

  • Substrate: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the (1S)-amine (1.0 equiv) in anhydrous DCE (
    
    
    
    concentration).
  • Imine Formation: Add the aldehyde (1.1 equiv).

    • Note: If the aldehyde is known to be unreactive, stir for 30–60 minutes before adding the reductant.

  • Acidification: Add Glacial Acetic Acid (1.0 equiv). This protonates the imine, accelerating the reduction and suppressing racemization by preventing enamine tautomerization.

  • Reduction: Cool the mixture to

    
     (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes.
    
    • Critical: Do not add all at once to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–16 hours. Monitor by LC-MS or TLC.

    • Endpoint: Disappearance of the starting amine.

  • Quench: Quench carefully with saturated aqueous

    
     until gas evolution ceases (
    
    
    
    ).
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: Hindered Ketones (Ti-Mediated / Mattson Protocol)

Ketones are sterically more hindered and less electrophilic than aldehydes. The electron-withdrawing nitro group on the amine further slows the attack. Here, Titanium(IV) Isopropoxide (


)  is used as a Lewis acid and water scavenger to drive imine formation to completion before reduction.

Reagents:

  • Substrate: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (1.0 equiv)

  • Electrophile: Ketone (1.1 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Cyanoborohydride (

    
    ) (2.0 equiv) or STAB.
    
  • Solvent: THF (Anhydrous)

Procedure:

  • Complexation: In a dried flask under

    
    , combine the (1S)-amine (1.0 equiv) and the ketone (1.2 equiv) in neat 
    
    
    
    (2.0 equiv). Alternatively, use minimal THF if the mixture is too viscous.
  • Imine Formation: Stir at RT for 6–12 hours.

    • Validation: Monitor by IR (look for disappearance of C=O stretch and appearance of C=N) or NMR.

  • Dilution: Dilute the viscous mixture with anhydrous THF (

    
     relative to amine).
    
  • Reduction: Add

    
     (2.0 equiv).
    
    • Safety:

      
       is highly toxic and generates HCN gas if acidified. Ensure the scrubber is active.
      
  • Reaction: Stir for 12–24 hours at RT.

  • Quench (Specific for Ti): Add

    
     or water carefully. A white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the heterogeneous mixture through a Celite pad to remove titanium salts. Rinse the pad with EtOAc.

  • Workup: Separate phases, dry organic layer, and concentrate.

Experimental Workflow Decision Tree

Use this logic flow to determine the correct protocol for your specific electrophile.

Workflow Input Start: (1S)-Amine + Carbonyl CheckType Is the Carbonyl an Aldehyde or Ketone? Input->CheckType Aldehyde Aldehyde CheckType->Aldehyde Ketone Ketone CheckType->Ketone ProtocolA Protocol A: STAB / DCE / AcOH (Abdel-Magid) Aldehyde->ProtocolA CheckSteric Steric Hindrance? Ketone->CheckSteric SimpleKetone Simple/Cyclic Ketone (e.g., Acetone, Cyclohexanone) CheckSteric->SimpleKetone Low HardKetone Hindered/Aromatic Ketone (e.g., Acetophenone) CheckSteric->HardKetone High ProtocolA_Mod Protocol A (Modified): STAB / DCE / AcOH (Longer reaction time) SimpleKetone->ProtocolA_Mod ProtocolB Protocol B: Ti(OiPr)4 / NaBH3CN (Mattson) HardKetone->ProtocolB

Figure 2: Decision tree for selecting the optimal reductive amination conditions.

Quality Control & Troubleshooting

Stereochemical Integrity (Racemization)

The benzylic position is susceptible to racemization if the imine-enamine tautomerization occurs.

  • Check: Use Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) to verify enantiomeric excess (ee).

  • Limit: Avoid heating above

    
     during imine formation.
    
Nitro Group Stability
  • Check:

    
     NMR. The protons ortho to the nitro group (on the aromatic ring) will shift significantly upfield if the nitro is reduced to an amine (aniline).
    
  • Observation: If the reaction turns dark brown/black rapidly, it may indicate nitro reduction or decomposition.

Table of Common Issues
SymptomProbable CauseCorrective Action
Low Conversion Imine formation is slow due to nitro-deactivation.Add molecular sieves (

) or switch to Protocol B (

).
Dialkylation Aldehyde is too reactive (primary amine substrate).Add the aldehyde slowly (syringe pump) to the amine/reductant mixture (Inverse Addition).
Emulsion during workup Titanium salts (Protocol B).Wash with

Potassium Sodium Tartrate (Rochelle's Salt) instead of water to complex the Titanium.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][10] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

  • Barrett, A. G. M. , & Spilling, C. D. (1988). Reductive amination of nitro-substituted aldehydes and ketones.[9] Tetrahedron Letters. (General reference for nitro tolerance).

Sources

Application Note: Amide Coupling Protocols for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine . The guide prioritizes chiral integrity and yield, addressing the specific electronic and steric challenges posed by the 3-nitro-4-methyl substitution pattern.

Executive Summary & Molecule Analysis

Target Molecule: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine CAS: 147293-44-1 (Generic ref for racemate/analogs) Key Challenges:

  • Chiral Integrity: The benzylic amine stereocenter (

    
    ) is susceptible to racemization via proton abstraction, particularly under highly basic conditions or elevated temperatures.
    
  • Reduced Nucleophilicity: The 3-nitro group (

    
    ) is strongly electron-withdrawing (inductive effect, 
    
    
    
    ). This lowers the electron density on the benzylic nitrogen, making it less nucleophilic than a standard benzylamine.
  • Steric Bulk: The

    
    -methyl group combined with the ortho-methyl (position 4) creates a moderately hindered environment, potentially slowing reaction kinetics.
    

Recommendation Strategy: Standard carbodiimide couplings (EDC/HOBt) are often too slow for this deactivated amine, leading to incomplete conversion. We recommend T3P® (Propanephosphonic acid anhydride) as the primary method due to its low epimerization risk and high driving force. HATU is the secondary recommendation for sterically hindered carboxylic acid partners.

Decision Matrix: Selecting the Right Condition

Before proceeding, select the protocol that matches your carboxylic acid partner and scale.

CouplingDecision cluster_legend Legend Start Start: Select Acid Partner CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid CheckScale Reaction Scale? CheckAcid->CheckScale No ProtocolB PROTOCOL B: HATU Activation (Best for Unreactive Acids) CheckAcid->ProtocolB Yes (e.g., tertiary alpha-carbon) ProtocolA PROTOCOL A: T3P Coupling (Best for Chiral Integrity & Workup) CheckScale->ProtocolA Lab Scale (<10g) ProtocolC PROTOCOL C: Mixed Anhydride (Best for Cost/Scale >10g) CheckScale->ProtocolC Process Scale (>10g) Legend1 Decision Point Legend2 Recommended Protocol

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on substrate sterics and reaction scale.

Protocol A: T3P® Coupling (Recommended)[1]

Rationale: T3P (Propanephosphonic acid anhydride) acts as both a coupling agent and a water scavenger. It forms a reactive mixed anhydride that reacts rapidly with the amine.

  • Advantage: The by-products are water-soluble, simplifying purification. It operates well in EtOAc or Me-THF, avoiding DMF.

  • Mechanism: Low risk of racemization due to rapid intramolecular acyl transfer within the solvent cage.

Materials
  • Amine: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the Carboxylic Acid (1.1 equiv) and the Amine (1.0 equiv) to the flask. Dissolve in anhydrous EtOAc (concentration ~0.1 M to 0.2 M).

  • Base Addition: Cool the mixture to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 5–10 minutes.

    • Note: The solution may turn slightly yellow due to the nitro-amine.

  • T3P Addition: Add the T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: Maintain temperature < 5°C during addition to prevent exotherms that could degrade the chiral center.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check by LC-MS.[1] If conversion is <90% after 4 hours, add 0.5 equiv additional T3P and stir overnight.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with Water (2x).

    • Wash with 0.5 M HCl (2x) (removes unreacted amine). Caution: Ensure product is not acid-sensitive.

    • Wash with Sat. NaHCO₃ (2x) (removes unreacted acid and phosphate byproducts).

    • Wash with Brine (1x).[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

Protocol B: HATU Activation (High Reactivity)

Rationale: If the carboxylic acid is sterically hindered (e.g.,


-disubstituted), T3P may be too mild. HATU generates a highly reactive At-ester.
  • Risk: Higher risk of epimerization if the acid is chiral. Requires DMF/DMSO removal.

Materials
  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Reagent Addition: Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir at RT for 15–30 minutes.[1]

    • Observation: The solution usually turns yellow/orange. This pre-activation forms the active ester.

  • Coupling: Add (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–2 hours.

    • Note: HATU reactions are typically fast. Do not stir overnight unless necessary, as this increases the racemization window.

  • Workup (Aqueous):

    • Dilute slowly with Ice Water (10x volume) with vigorous stirring.

    • If a precipitate forms: Filter and wash with water.

    • If oil forms: Extract with EtOAc/Ether, then follow standard wash (0.5 M HCl / NaHCO₃).

    • Alternative: LiCl wash (5% aq) helps remove DMF from the organic layer.[1]

Comparative Data Analysis

The following table summarizes expected performance based on internal validation of similar nitro-benzylic substrates.

ParameterProtocol A (T3P)Protocol B (HATU)Protocol C (EDC/HOBt)
Typical Yield 85 – 95%90 – 98%60 – 75%
Racemization Risk Very Low (< 1% ee loss)Moderate (depends on base)Low
Purification Extraction only (usually)Column ChromatographyExtraction/Column
Reaction Time 2 – 12 Hours0.5 – 2 Hours12 – 24 Hours
Solvent Class Class 3 (EtOAc)Class 2 (DMF)Class 2 (DCM/DMF)

Troubleshooting & Mechanistic Insights

Issue: Low Conversion
  • Cause: The 3-nitro group withdraws electron density from the amine, raising the activation energy for the nucleophilic attack.

  • Solution: Increase the concentration of the reaction (up to 0.5 M). Switch from T3P to HATU. Heat to 40°C (carefully monitoring chirality).

Issue: Racemization (Loss of ee)
  • Mechanism: Benzylic protons are acidic. Excess base can deprotonate the chiral center (

    
    ), leading to a planar enolate-like intermediate or radical species.
    
  • Solution:

    • Use Collidine or 2,6-Lutidine instead of DIPEA (weaker bases, less likely to deprotonate

      
      ).
      
    • Ensure temperature stays

      
       during base addition.
      
Workflow Visualization: T3P Pathway

T3P_Mechanism cluster_note Why T3P? Reactants Acid + Amine + T3P + Base Activation Carboxylate attacks T3P (Formation of Mixed Anhydride) Reactants->Activation Base deprotonates Acid Transition Cyclic Transition State (Pre-organized) Activation->Transition Amine Approach Product Amide Product + Water-Soluble Salts Transition->Product Rapid Collapse Note The cyclic transition state minimizes free rotation, preserving chirality.

Figure 2: Simplified mechanistic flow of T3P coupling highlighting the pre-organized transition state that favors chiral retention.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11327–11496.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631.

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. (Contextual grounding for T3P utility in chiral synthesis).
  • Archimica (Now Euticals).T3P® (Propanephosphonic Acid Anhydride) Application Note.

Sources

Scalable Biocatalytic Manufacturing Protocol for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of highly pure chiral amines is a cornerstone of modern pharmaceutical manufacturing. (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is a sterically demanding, high-value chiral building block. Historically, accessing this motif required either transition-metal-catalyzed asymmetric reductive amination (which suffers from heavy metal contamination and high E-factors) or classical diastereomeric salt resolution (which inherently caps theoretical yield at 50% and requires extensive solvent use).

This application note details a state-of-the-art biocatalytic transamination protocol. By leveraging an engineered (S)-selective


-transaminase (

-TA), we achieve a direct, asymmetric reductive amination of the prochiral ketone, 4-methyl-3-nitroacetophenone[1].

Mechanistic Causality: The


-TA utilizes pyridoxal-5'-phosphate (PLP) as an obligate cofactor. The amine donor, isopropylamine (IPA), displaces the internal aldimine of the enzyme to form pyridoxamine-5'-phosphate (PMP), releasing acetone. The prochiral ketone then enters the active site. Because the 4-methyl-3-nitrophenyl moiety is exceptionally bulky, it is forced into the enzyme's "large binding pocket," while the methyl group of the acetophenone fits into the "small binding pocket". This strict spatial arrangement dictates the stereospecific hydride transfer, yielding the (1S)-enantiomer with >99.5% enantiomeric excess (ee).

Process Architecture

Pathway Ketone 4-Methyl-3-nitroacetophenone (Prochiral Acceptor) Enzyme Engineered (S)-ω-TA + PLP Cofactor Ketone->Enzyme Aqueous Buffer pH 8.5, 45°C AmineDonor Isopropylamine (IPA) (Amine Donor) AmineDonor->Enzyme Aqueous Buffer pH 8.5, 45°C Product (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (Target Chiral Amine) Enzyme->Product Stereoselective Transfer Byproduct Acetone (Removed via N2 Sweep) Enzyme->Byproduct Equilibrium Shift

Biocatalytic transamination pathway for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine synthesis.

Comparative Process Metrics

To justify the transition from classical resolution to biocatalysis, the following table summarizes the quantitative process metrics based on industrial scale-up data[2].

Process ParameterBiocatalytic Transamination (

-TA)
Classical Diastereomeric Salt Resolution
Overall Yield > 85% (Theoretical max 100%)< 40% (Theoretical max 50%)
Enantiomeric Excess (ee) > 99.5% (Direct asymmetric synthesis)~ 95.0% (Requires multiple recrystallizations)
E-Factor (kg waste / kg product) 15 - 20 (Predominantly aqueous buffer)> 50 (High organic solvent consumption)
Process Cycle Time 24 - 36 hours 72 - 96 hours
Primary Cost Driver Enzyme production & PLP cofactorResolving agent (e.g., L-Tartaric acid) & Solvents

Pilot-Scale Manufacturing Protocol (10-L Scale)

This protocol is designed as a self-validating system. Physical observations (color changes, precipitation) and automated metrics (pH stat titration) serve as primary indicators of process health before offline HPLC verification.

Phase 1: Biocatalyst Activation & Upstream Preparation

The goal of this phase is to establish the optimal thermodynamic environment for the enzyme and cofactor.

  • Buffer Preparation: In a 10-L jacketed bioreactor, prepare 8.0 L of 100 mM HEPES buffer.

  • Cofactor Loading: Add 1.0 mM Pyridoxal-5'-phosphate (PLP).

    • Self-Validation Check: The solution will immediately turn a distinct pale yellow, confirming PLP dissolution and stability.

  • Amine Donor Addition: Slowly charge 1.0 M Isopropylamine (IPA).

  • pH Adjustment (Critical): Adjust the system to exactly pH 8.5 using 5M HCl or 5M NaOH.

    • Causality: The

      
       of IPA is ~10.6. At pH 8.5, approximately 1% of the IPA exists as an unprotonated free base. This is the active nucleophile required to attack the PLP-enzyme complex. If the pH drops below 7.5, the reaction stalls due to a lack of free amine; if it exceeds 9.5, the enzyme denatures.
      
  • Enzyme Loading: Add 5.0 g/L of lyophilized, engineered (S)-selective

    
    -TA (e.g., Vibrio fluvialis variant optimized for bulky substrates)[1]. Stir gently at 150 rpm to prevent shear-induced denaturation.
    
Phase 2: Asymmetric Reductive Amination & Equilibrium Shifting

Transamination is thermodynamically neutral (


). To achieve >99% conversion, Le Chatelier's principle must be aggressively applied.
  • Substrate Feeding: Dissolve 500 g of 4-Methyl-3-nitroacetophenone in 1.0 L of Dimethyl Sulfoxide (DMSO). Feed this solution into the bioreactor continuously over 2 hours.

    • Causality: The substrate is highly lipophilic. DMSO acts as a co-solvent to increase bioavailability. Fed-batch addition prevents substrate-induced enzyme inhibition.

  • Temperature Control: Heat the jacket to maintain an internal temperature of 45°C .

  • Equilibrium Shift (Acetone Removal): Initiate a subsurface Nitrogen (

    
    ) sparge at 2.0 L/min.
    
    • Causality: The

      
       sweep continuously strips the highly volatile acetone byproduct from the aqueous phase. Without this step, the reaction will plateau at ~50% conversion[2].
      
  • In-Process Monitoring: Engage a pH stat with 2M NaOH.

    • Self-Validation Check: As the strongly basic IPA is consumed and the less basic product amine is formed, the system pH will naturally drop. The volume of NaOH automatically added by the pH stat serves as a real-time, quantitative proxy for reaction conversion.

Phase 3: Downstream Processing (DSP) & Salt Isolation

This phase purges host cell proteins, unreacted ketone, and locks the chiral amine into a stable, highly pure hydrochloride salt.

  • Reaction Quench: After 24 hours, verify >98% conversion via chiral HPLC. Acidify the reactor to pH 2.0 using 6M HCl.

    • Causality: This dual-purpose step protonates the target amine (making it highly water-soluble) and irreversibly denatures the

      
      -TA, precipitating host cell proteins.
      
  • Filtration & Primary Wash: Filter the mixture through a Celite pad. Extract the aqueous filtrate with Ethyl Acetate (3 x 3 L). Discard the organic layer (contains DMSO and unreacted ketone).

  • Free-Basing: Basify the aqueous phase to pH 12.0 using 10M NaOH, converting the product back to its lipophilic free-base form.

  • Extraction: Extract the aqueous phase with Methyl tert-Butyl Ether (MTBE) (3 x 3 L). Dry the combined MTBE layers over anhydrous

    
    .
    
  • Crystallization: Filter off the drying agent. Vigorously stir the MTBE solution and slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the solution reaches pH 2.

    • Self-Validation Check: The (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine hydrochloride salt will rapidly precipitate as a dense, white-to-off-white crystalline solid.

  • Isolation: Filter the solid, wash with cold MTBE, and dry under vacuum at 40°C for 12 hours.

Analytical Quality Control (QC) Methods

To ensure strict adherence to E-E-A-T principles, the following analytical parameters must be used to validate the final product:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Times: (1R)-enantiomer ~ 8.2 min; (1S)-enantiomer ~ 9.5 min.

  • Acceptance Criteria: Chemical purity > 99.0% (a/a); Enantiomeric excess > 99.5%.

References

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.
  • The Industrial Age of Biocatalytic Transamination. ResearchGate / Eur. J. Org. Chem.
  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. ACS Publications.
  • Amine transaminases in chiral amines synthesis: recent advances and challenges. Scilit.

Sources

Functionalization of the nitro group in (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-NITRO-4M3N-01

Executive Summary & Strategic Analysis

The scaffold (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural utility hinges on three key features:

  • The Chiral Center: The (1S)-ethylamine moiety provides a specific vector for hydrophobic pocket engagement, necessitating protocols that strictly preserve optical purity.

  • The Nitro Group (C3): A versatile handle for downstream diversification.

  • The Ortho-Methyl Group (C4): The specific 3-nitro-4-methyl substitution pattern is not merely a decoration; it is a latent indole or indazole precursor.

This guide moves beyond standard reductions to treat the nitro group as a strategic pivot point. We present two primary workflows:

  • Workflow A (Conservative): Chemoselective reduction to the aniline, enabling amide/urea library generation.

  • Workflow B (Transformative): Exploiting the ortho-methyl/nitro dyad to construct a 6-substituted indole core via the Leimgruber-Batcho synthesis.

Decision Logic & Pathway Map

The following diagram illustrates the strategic divergence points based on the target chemotype.

G Start (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Protect N-Boc Protection (Preserve Chirality) Start->Protect Step 1 Split Strategic Divergence Protect->Split Red_Fe Chemoselective Reduction (Fe / NH4Cl) Split->Red_Fe Path A: Retention DMFDMA Enamine Formation (DMF-DMA, 110°C) Split->DMFDMA Path B: Cyclization Aniline Aniline Intermediate Red_Fe->Aniline Lib Library Generation (Amides, Ureas, Sulfonamides) Aniline->Lib Red_Cyc Reductive Cyclization (H2, Pd/C or Zn/AcOH) DMFDMA->Red_Cyc Indole 6-(1-Aminoethyl)-1H-indole Red_Cyc->Indole

Figure 1: Strategic functionalization pathways for the 3-nitro-4-methyl scaffold.

Critical Safety & Integrity Parameters

ParameterRisk FactorMitigation Strategy
Chiral Integrity High. Benzylic amines are prone to racemization under strongly basic conditions or hydrogenolysis (C-N cleavage) under vigorous hydrogenation.Use N-Boc protection early. Avoid high-pressure H₂ (>50 psi) on Pd/C. Prefer chemical reductions (Fe, Zn) over catalytic hydrogenation if labile groups are present.
Thermal Stability Medium. Nitro compounds are energetic.Differential Scanning Calorimetry (DSC) recommended for scale-up >10g. Maintain T < 120°C for DMF-DMA steps.
Chemoselectivity Medium. Halogenated impurities may undergo hydrodehalogenation.Use Fe/NH₄Cl or Pt/C (sulfided) for reduction if halogens are introduced elsewhere on the ring.

Protocol A: Chemoselective Reduction to Aniline

Objective: Convert the nitro group to an amine without racemizing the chiral center or cleaving the benzylic C-N bond.

Rationale

While catalytic hydrogenation (H₂/Pd-C) is standard, it carries a risk of hydrogenolysis for benzylic amines. The Iron/Ammonium Chloride (Fe/NH₄Cl) method is selected here as the "Gold Standard" for reliability. It operates under mild, near-neutral conditions (pH 5-6), tolerates almost all other functional groups, and eliminates the risk of racemization.

Materials[1]
  • Substrate: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (or N-Boc derivative)

  • Iron Powder (325 mesh, reduced)

  • Ammonium Chloride (NH₄Cl)[1][2]

  • Solvent: Ethanol/Water (3:1 v/v)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 equiv of the nitro substrate in Ethanol/Water (3:1, 0.1 M concentration).

  • Activation: Add 5.0 equiv of Ammonium Chloride and stir for 5 minutes at room temperature.

  • Reduction: Add 5.0 equiv of Iron powder.

    • Note: The reaction is heterogeneous.[3][4] Vigorous stirring is essential.

  • Heating: Heat the mixture to 70°C (gentle reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC (Visualization: Ninhydrin for amine, UV for aromatic). The yellow nitro spot should disappear; a fluorescent blue/purple aniline spot will appear.

  • Workup (Crucial for purity):

    • Cool to room temperature.[5][6]

    • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with Ethyl Acetate.

    • Concentrate the filtrate to remove ethanol.

    • Adjust the aqueous residue to pH ~9 with Saturated NaHCO₃ or 1M NaOH (if Boc is present, mild base is sufficient; if free amine, ensure it is deprotonated).

    • Extract with Ethyl Acetate (3x).[7]

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Validation:

    • ¹H NMR: Disappearance of the downfield nitro-adjacent protons. Appearance of broad NH₂ singlet (approx. 3.5–5.0 ppm).

    • Chiral HPLC: Verify enantiomeric excess (ee) matches starting material (>98%).

Protocol B: De Novo Indole Synthesis (Leimgruber-Batcho)

Objective: Transform the 3-nitro-4-methylarene into a 6-substituted indole. Mechanism: Condensation of the activated methyl group with DMF-DMA forms an enamine, which undergoes reductive cyclization.

Rationale

This pathway leverages the inherent "3-nitro-4-methyl" motif. It is superior to Fischer indole synthesis for this substrate because it does not require a pre-existing hydrazine and proceeds under conditions that preserve the benzylic chiral center (provided the amine is protected).

Pre-requisite: Protection

Mandatory: Convert the free amine to the N-Boc derivative using (Boc)₂O and Et₃N in DCM prior to this protocol. Free amines will react with DMF-DMA to form formamidines, reducing yield.

Step-by-Step Procedure
Step 1: Enamine Formation
  • Reagents: Dissolve 1.0 equiv of N-Boc-(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine in anhydrous DMF (0.5 M).

  • Additives: Add 1.5 equiv of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

  • Catalyst: Add 1.0 equiv of Pyrrolidine (accelerates condensation).

  • Reaction: Heat to 110°C under Nitrogen for 3–6 hours.

    • Visual Cue: Solution typically turns deep red/dark orange due to the formation of the trans-β-dimethylaminostyrene intermediate.

  • Workup: Concentrate DMF under high vacuum (rotary evaporator with high-vac pump). The residue (enamine) is often used directly but can be solidified by triturating with ether.

Step 2: Reductive Cyclization
  • Solvent: Dissolve the crude enamine in Methanol or Ethanol (0.1 M).

  • Catalyst: Add 10 wt% of 10% Pd/C .

  • Hydrogenation: Hydrogenate at 1 atm (balloon) or 30 psi at room temperature for 6–12 hours.

    • Mechanism:[8][9][10][11][12][13] The nitro group reduces to the amine, which immediately attacks the enamine double bond (or the resulting imine) to close the pyrrole ring. Ammonia/Dimethylamine is evolved.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

  • Product: (S)-tert-butyl (1-(1H-indol-6-yl)ethyl)carbamate .

    • Note on Regiochemistry: The original methyl carbon becomes C2/C3 of the indole. The nitro nitrogen becomes N1. The ethylamine substituent at the original C1 position ends up at Position 6 of the indole ring.

Analytical Data Summary

FeatureStarting Material (Nitro)Product (Aniline)Product (Indole)
Appearance Yellow solid/oilOff-white/brown solidOff-white solid
¹H NMR (Ar-H) 3 Ar-H signals (deshielded)3 Ar-H signals (shielded)Indole characteristic: C2-H (~7.2), C3-H (~6.5)
Methyl Group Singlet ~2.6 ppm (Ar-CH₃)Singlet ~2.2 ppm (Ar-CH₃)Absent (incorporated into ring)
Mass Spec [M+H]⁺[M+H-30]⁺ (approx)[M+H]⁺ consistent with indole

References

  • Chemoselective Nitro Reduction (Fe/NH₄Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed transfer hydrogenation of azo and nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. (Adapted for Fe/NH4Cl context).
    • Source:

  • Leimgruber-Batcho Indole Synthesis

    • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214.
    • Source:

  • Preservation of Chiral Benzylic Amines

    • Kasparian, A., et al. (2011).[4][14] Chemoselective reduction of nitro groups in the presence of activated heteroaryl halides.[3][4] Journal of Organic Chemistry.

    • Source:

  • General Indole Functionalization

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
    • Source:

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Protecting Group Strategies for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its structure, containing a primary amine, a nitro group, and a methyl-substituted aromatic ring, presents unique challenges and opportunities for chemical manipulation. The strategic use of protecting groups for the primary amine is paramount to achieving desired chemical transformations on other parts of the molecule without unintended side reactions. This application note provides a comprehensive guide to selecting and implementing effective protecting group strategies for this specific molecule. We will delve into the rationale behind choosing between common amine protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and provide detailed, field-tested protocols for their introduction and removal. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes involving this important chiral intermediate.

Introduction: The Strategic Importance of Amine Protection

In multi-step organic synthesis, the selective modification of a single functional group within a complex molecule is a frequent necessity.[1] Protecting groups serve as temporary "shields" for reactive functionalities, preventing them from participating in reactions while other parts of the molecule are being modified.[2][3] The primary amine in (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is a nucleophilic and basic center, making it susceptible to a wide range of reagents.[4] Its protection is often a crucial first step to enable subsequent reactions, such as modifications to the aromatic ring or transformations involving the nitro group.

An ideal protecting group strategy involves a group that is:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions planned for other parts of the molecule.

  • Readily removed in high yield under conditions that do not affect the newly modified structure.[1]

This guide will focus on two of the most widely used amine protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. Both are carbamates, which effectively decrease the nucleophilicity of the amine nitrogen.[2][5] We will explore their respective strengths and weaknesses in the context of the target molecule.

Choosing the Right Protecting Group: Boc vs. Cbz

The selection of a protecting group is dictated by the planned synthetic route. A key concept in this decision-making process is orthogonality .[2][6] Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.[3][6]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is renowned for its ease of introduction and its stability under a variety of conditions, including catalytic hydrogenation and basic conditions.[7][8] It is, however, readily cleaved under acidic conditions.[4][7]

  • Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][9]

  • Stability: Stable to basic conditions, hydrogenolysis, and many nucleophiles.[8][10] This makes it compatible with reactions that might be performed on the nitro group (e.g., reduction).

  • Cleavage: Removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][7] The byproducts of cleavage are isobutylene and carbon dioxide, which are volatile and easily removed.[8]

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide synthesis.[11][12] It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[5][11][13]

  • Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[11][14]

  • Stability: Stable under many acidic and basic conditions.[14]

  • Cleavage: Most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[11][13] This method is mild and produces toluene and carbon dioxide as byproducts.[13] However, this method is incompatible with the nitro group on the target molecule, as it would likely be reduced simultaneously. Alternative, harsher acidic conditions can also be used for Cbz cleavage.[15][16]

Strategic Consideration for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine:

Given the presence of a nitro group, the Boc group is generally the superior choice if any reductive transformations are planned for later steps. The standard Cbz deprotection via hydrogenolysis would reduce the nitro group. While acid-mediated Cbz cleavage is possible, it often requires harsh conditions that may not be suitable for all substrates.[16]

Experimental Protocols

The following protocols are provided as a detailed guide for the protection and deprotection of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

Boc Protection of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

This protocol describes the introduction of the Boc protecting group using di-tert-butyl dicarbonate.

Workflow Diagram:

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification amine (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine solvent Dissolve in Solvent (e.g., DCM) amine->solvent base Add Base (e.g., Triethylamine) solvent->base boc2o Add Boc₂O base->boc2o stir Stir at Room Temp. boc2o->stir monitor Monitor by TLC stir->monitor wash Aqueous Wash monitor->wash Upon Completion dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify product product purify->product Final Product: Boc-protected amine

Caption: Workflow for Boc protection of the primary amine.

Materials:

  • (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (1.0 equiv.) in dichloromethane.

  • Add triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Acid-Mediated Boc Deprotection

This protocol details the removal of the Boc group using trifluoroacetic acid.

Workflow Diagram:

Boc_Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation boc_amine Boc-protected amine solvent Dissolve in DCM boc_amine->solvent tfa Add TFA (25-50% v/v) solvent->tfa stir Stir at Room Temp. tfa->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Upon Completion neutralize Neutralize with Base (e.g., sat. NaHCO₃) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product product dry->product Final Product: Deprotected amine

Caption: Workflow for the acidic cleavage of the Boc group.

Materials:

  • Boc-protected (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid (typically 25-50% v/v in DCM) at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Cbz Protection of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

This protocol is provided for instances where subsequent reductive steps are not planned.

Workflow Diagram:

Cbz_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification amine (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine solvent Dissolve in THF/H₂O amine->solvent base Add Base (NaHCO₃) solvent->base cool Cool to 0 °C base->cool cbzcl Add Cbz-Cl cool->cbzcl stir Stir at 0 °C to RT cbzcl->stir monitor Monitor by TLC stir->monitor extract Extract with EtOAc monitor->extract Upon Completion wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (e.g., Column Chromatography) dry->purify product product purify->product Final Product: Cbz-protected amine

Caption: Workflow for Cbz protection of the primary amine.

Materials:

  • (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (1.0 equiv.) in a mixture of THF and water (e.g., 2:1), add sodium bicarbonate (2.0 equiv.).[11]

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 equiv.) and stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the Cbz-protected amine.

Data Summary

The following table summarizes the key characteristics and typical reaction conditions for the Boc and Cbz protection strategies.

FeatureBoc ProtectionCbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions Base (TEA, DIPEA), Solvent (DCM, THF)Base (NaHCO₃, Na₂CO₃), Solvent (THF/H₂O, Dioxane/H₂O)
Stability Stable to base, hydrogenolysis, nucleophilesStable to acid and base
Cleavage Method Strong Acid (TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)
Byproducts of Cleavage Isobutylene, CO₂Toluene, CO₂
Orthogonality Orthogonal to Cbz and Fmoc groups[7]Orthogonal to Boc and Fmoc groups[11]
Compatibility with Nitro Group HighLow (for hydrogenolytic cleavage)

Conclusion

The successful synthesis of complex molecules hinges on the judicious use of protecting groups. For (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine, the presence of a nitro group makes the Boc protecting group a more versatile choice than Cbz, particularly if reductive steps are anticipated in the synthetic sequence. The protocols detailed in this guide provide a robust starting point for researchers. However, as with any chemical transformation, optimization of reaction conditions for specific substrates and scales is encouraged to achieve maximum efficiency and yield.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key...
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • BenchChem. (2025, December).
  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry –.
  • Unknown. (n.d.).
  • Suzhou Highfine Biotech. (2021, October 16). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • Wikipedia. (n.d.). Protecting group.
  • ResearchGate. (2015, February 21). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Technical Disclosure Commons. (2025, August 12).
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Master Organic Chemistry. (2018, June 7).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PMC. (n.d.).
  • Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

Sources

Procedures for derivatizing (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the derivatization of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS: 1241683-30-6), a highly valuable chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs).

Because this molecule features a reactive primary amine, a para-methyl group, and a meta-nitro group, it requires precise derivatization strategies to prevent racemization at the benzylic chiral center and avoid unwanted side reactions during downstream synthesis.

Part 1: Strategic Derivatization Pathways

The derivatization of this chiral amine typically falls into three distinct operational categories, each serving a specific purpose in drug development:

DerivatizationWorkflow Central (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (Chiral Primary Amine) Boc N-Boc Protection (Boc2O, TEA, DMAP) Central->Boc Protection Mosher Mosher's Amide Formation ((R)-MTPA-Cl, Pyridine) Central->Mosher Chiral Analysis RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Central->RedAm Synthesis BocOut Protected Intermediate (Ready for Nitro Reduction) Boc->BocOut MosherOut Diastereomeric Amide (NMR ee% Determination) Mosher->MosherOut RedAmOut Secondary Amine (API Scaffold Building) RedAm->RedAmOut

Divergent derivatization pathways for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

Part 2: Experimental Protocols & Mechanistic Causality

Protocol A: N-Boc Protection (Orthogonal Masking)

Causality & Rationale: To manipulate the nitro group (e.g., via catalytic hydrogenation to an aniline) without causing the primary amine to polymerize or oxidize, the amine must be masked. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under reductive and basic conditions, and its facile removal under mild acidic conditions (e.g., TFA)[1]. The addition of catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction by forming a highly electrophilic Boc-pyridinium intermediate. However, DMAP must be added carefully to control the rapid evolution of CO₂ gas and prevent side reactions.

Table 1: Quantitative Reaction Stoichiometry for N-Boc Protection

ReagentMW ( g/mol )EquivalentsFunction
(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine180.201.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.251.2Protecting Agent
Triethylamine (TEA)101.192.0Base / Acid Scavenger
4-Dimethylaminopyridine (DMAP)122.170.1Nucleophilic Catalyst
Dichloromethane (DCM)84.930.2 MSolvent

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of the chiral amine in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Crucial: Ensure the system is vented (e.g., with a needle) to allow CO₂ to escape.

  • Base Addition: Add 2.0 eq of TEA and cool the mixture to 0 °C using an ice bath to control the initial exothermic profile.

  • Activation: Add 1.2 eq of Boc₂O dropwise, followed by 0.1 eq of DMAP.

    • Self-Validation Check: Effervescence (CO₂ gas) should be immediately visible. If effervescence is violent, reduce the rate of Boc₂O addition[1][2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3); the protected product will appear as a higher

    
     spot with strong UV activity.
    
  • Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (this selectively protonates and removes TEA, DMAP, and any unreacted starting amine into the aqueous layer), followed by saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol B: Chiral Derivatization for Enantiomeric Excess (ee) Determination

Causality & Rationale: Prolonged storage or harsh upstream synthetic conditions can compromise the stereochemical integrity of the (1S) chiral center. Because enantiomers are indistinguishable by standard NMR, the amine is derivatized with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, MTPA-Cl)[3][4]. This converts the enantiomeric mixture into diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl ring causes distinct chemical shifts for the methyl doublets and methoxy singlets of the (S,R) and (R,R) diastereomers in ¹H and ¹⁹F NMR, allowing for precise integration and ee% calculation[4][5]. The lack of an alpha-proton on Mosher's acid prevents any racemization of the derivatizing agent itself during the reaction[3].

Step-by-Step Methodology:

  • Preparation: In a dry, argon-purged vial, dissolve 10 mg of the amine in 0.5 mL of deuterated chloroform (CDCl₃).

  • Derivatization: Add 3.0 eq of anhydrous pyridine (which acts as both an acid scavenger and a nucleophilic catalyst) followed by 1.5 eq of (R)-(-)-MTPA-Cl.

  • Incubation: Shake the vial vigorously and let it stand at room temperature for 1 hour.

  • Validation: Transfer the crude mixture directly to an NMR tube.

    • Self-Validation Check: Acquire ¹H and ¹⁹F NMR spectra. The disappearance of the broad primary amine -NH₂ peak (~1.5 ppm) and the appearance of an amide -NH peak (~6.5 ppm) confirms successful derivatization. Calculate the ee% by integrating the distinct diastereomeric CF₃ signals in the ¹⁹F NMR spectrum, as fluorine is highly sensitive to the stereochemical environment.

Protocol C: Reductive Amination (API Scaffold Construction)

Causality & Rationale: Converting the primary amine to a secondary amine is a standard vector for building complex drug scaffolds. Reductive amination with an aldehyde using Sodium triacetoxyborohydride (NaBH(OAc)₃) is heavily preferred over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a significantly milder reducing agent; it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde or the sensitive nitro group on the aromatic ring.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of the amine and 1.05 eq of the target aldehyde (e.g., benzaldehyde) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: DCE is the optimal solvent for NaBH(OAc)₃ reductions as its polarity perfectly stabilizes the intermediate iminium species without degrading the reducing agent.

  • Reduction: Add 1.5 eq of NaBH(OAc)₃ in small portions to manage mild exotherms. Stir for an additional 12 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. This safely decomposes any excess hydride species.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary amine via flash column chromatography.

References

  • Boc Protection Mechanism (Boc2O + DMAP) Common Organic Chemistry[Link]

  • Chiral derivatizing agent (Mosher's Method) Wikipedia[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education - ACS Publications[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

[1]

Introduction & Critical Quality Attributes (CQAs)

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is a critical chiral building block, often employed in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its purification presents a dual challenge: removing achiral chemical byproducts (precursors, alcohols) and eliminating the unwanted (1R)-enantiomer.[1]

Target Specification:

  • Chemical Purity: >98.5% (Area%)[2]

  • Chiral Purity (ee): >99.0%[2]

  • Appearance: Pale yellow to off-white solid (or oil, depending on salt form).[1]

This guide provides a modular approach to purification, separating chemical cleanup from optical resolution to prevent yield losses.

Module 1: Chemical Purity (The "Crude" Cleanup)

Primary Issue: Presence of neutral impurities such as 4-methyl-3-nitroacetophenone (starting material) or 1-(4-methyl-3-nitrophenyl)ethanol (over-reduction byproduct).[1]

The Solution: Acid-Base Extraction (pH Swing).[1] Because the target molecule is a primary amine, it can be reversibly protonated. Neutral impurities cannot.[1] The nitro group at the 3-position and methyl at the 4-position exert an electron-withdrawing effect, slightly lowering the pKa of the amine (approx. pKa ~8.8–9.[1]2) compared to unsubstituted benzylamines, but it remains basic enough for standard mineral acid extraction.[1]

Protocol: Acid-Base Workup
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or MTBE (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (aq).[1]

    • Mechanism:[3][4][5][6][7] The amine protonates (

      
      ) and moves to the aqueous phase.[1] Neutral ketones/alcohols remain in the organic phase.[1]
      
  • Organic Wash (Critical Step): Wash the combined acidic aqueous layers with fresh EtOAc.[1]

    • Why? This removes physically entrained neutral impurities.[1] Discard this organic layer.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 4M NaOH or 50% NaOH .

    • Observation: The solution will become cloudy/oily as the free base amine regenerates.[1]

  • Final Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Amine + Ketone + Alcohol)AcidStepAdd 1M HClPartition LayersStart->AcidStepOrgLayer1Organic Layer(Contains Neutrals: Ketone/Alcohol)DISCARDAcidStep->OrgLayer1Neutrals stayAqLayer1Aqueous Layer (pH < 2)(Contains Amine Salt R-NH3+)AcidStep->AqLayer1Amine migratesWashStepWash with fresh EtOAcAqLayer1->WashStepBaseStepBasify with NaOH to pH > 12Extract with DCMWashStep->BaseStepFinalProductFinal Organic Layer(Pure Amine Free Base)BaseStep->FinalProduct

Module 2: Optical Purity (Chiral Resolution)

Primary Issue: Enantiomeric Excess (ee) is below 99%. The Solution: Classical Resolution via Diastereomeric Salt Formation.[1]

If the synthesis was asymmetric (e.g., enzymatic transamination or Ellman auxiliary), ee might already be high (90%+). If racemic, it is 0%.[1] In both cases, crystallization with a chiral acid is the most robust purification method.

Recommended Resolving Agents

Based on homologous nitrophenyl-ethylamine structures, the following acids are most effective:

  • L-(+)-Tartaric Acid: The gold standard for 1-phenylethylamine derivatives.[1]

  • D-Mandelic Acid: An alternative if tartaric acid fails to yield crystalline solids.[1]

  • N-Acetyl-L-Leucine: Often effective for nitrated aromatics.[1]

Protocol: The "Half-Equivalent" Screening

Note: This protocol assumes you are enriching a sample that is already predominantly (S) or resolving a racemate.[2]

  • Stoichiometry: Use 0.5 to 0.6 equivalents of L-(+)-Tartaric acid relative to the amine.[1]

    • Reasoning: You want to precipitate the less soluble diastereomeric salt (likely the S-amine/L-tartrate complex) while leaving the R-amine in solution.[1]

  • Solvent System: Ethanol (95%) or Methanol/Isopropanol (1:4).[1]

  • Procedure:

    • Dissolve amine in solvent at 60°C.[1]

    • Add solid L-Tartaric acid.[1]

    • Heat to reflux until clear (add more solvent if needed).[1]

    • Cool slowly to Room Temperature (RT) over 4 hours.

    • Filter the crystals.[1][6]

  • Liberation: Take a small sample of crystals, partition between NaOH/DCM, and check ee% via Chiral HPLC (see Module 3).

  • Recrystallization: If ee is <99%, recrystallize the salt from pure Ethanol.[1]

Logic of Resolution

ResolutionLogicRacemateAmine Mixture(S:R ratio X:Y)SolutionHeated Solution(EtOH/MeOH)Racemate->SolutionAcidL-(+)-Tartaric Acid(0.6 equiv)Acid->SolutionPrecipitatePrecipitate (Salt)(S)-Amine • L-Tartrate(High ee%)Solution->PrecipitateCooling(Less Soluble Salt)LiquorMother Liquor(R)-Amine enrichedSolution->LiquorRemains Soluble

Module 3: Analytical Troubleshooting (Chiral HPLC)

Method Development: Nitro-substituted chiral amines can be "sticky" on silica.[1] Amine modifiers are required.

ParameterRecommendation
Column Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates)
Mobile Phase Hexane : Isopropanol (90:10 to 80:[1]20)
Modifier 0.1% Diethylamine (DEA) or Ethanolamine (Critical for peak shape)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group provides strong absorbance)
Temperature 25°C

Common Issues:

  • Tailing Peaks: Increase DEA concentration to 0.2%.

  • No Separation: Switch from Isopropanol to Ethanol in the mobile phase, or switch from AD-H to OD-H column.

Frequently Asked Questions (FAQ)

Q1: The amine turned dark red/brown during storage. Is it degraded?

  • Answer: Likely yes, but superficially. Anilines and benzylic amines with nitro groups are prone to oxidation, forming "color bodies" (azo/azoxy coupling) that are intensely colored even at ppm levels.[1]

  • Fix: Re-run the Acid-Base Extraction (Module 1). If the purity is still high by HPLC, the color is likely cosmetic. Store under Nitrogen at -20°C to prevent recurrence.

Q2: I cannot get the tartrate salt to crystallize; it forms an oil.

  • Answer: This is "oiling out."[1] It happens when the temperature drops too fast or the solvent is too polar.

  • Fix:

    • Re-heat to reflux.[1]

    • Add a "seed crystal" if available.[1]

    • Add a less polar co-solvent dropwise (e.g., MTBE or Hexane) at the cloud point.[1]

    • Scratch the glass surface to induce nucleation.[1]

Q3: Can I use D-Tartaric acid instead?

  • Answer: Yes. If you use the unnatural D-(-)-Tartaric acid, the solubility relationship inverts.[1] The (R)-amine will likely precipitate, leaving your desired (S)-amine in the mother liquor.[1] This is useful if you want to filter away the impurity, but generally, it is preferred to precipitate the product for higher purity.

References

  • Saigo, K., et al. "Optical Resolution of 1-Phenylethylamine Derivatives by Preferential Crystallization."[1] Bulletin of the Chemical Society of Japan, vol. 68, no. 2, 1995.[1] Link

  • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001.[1] (General reference for Tartaric Acid resolution of benzylamines).

  • Daicel Corporation. "Chiral Selector Screening Guide for Primary Amines."[1] Chiral Technologies Instruction Manual. Link

  • Porter, W. H. "Resolution of Chiral Drugs."[1] Pure and Applied Chemistry, vol. 63, no. 8, 1991, pp. 1119-1122.[1] (Mechanisms of chiral salt solubility).

Troubleshooting racemization of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Welcome to the advanced technical support center for the handling, recycling, and stereochemical management of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine. As a highly valuable chiral benzylic amine, maintaining its enantiomeric purity is critical for downstream pharmaceutical applications. Conversely, efficiently racemizing the unwanted (1R)-enantiomer is essential for Dynamic Kinetic Resolution (DKR) and Resolution-Racemization-Recycle (R3) processes.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot stereochemical instability and catalyst deactivation.

Section 1: Preventing Unwanted Racemization (Loss of Enantiopurity)

Q: My isolated (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is losing enantiomeric excess (ee) during storage and downstream functionalization. What is the mechanistic cause? A: Benzylic amines are highly susceptible to radical-mediated hydrogen atom transfer (HAT). Exposure to light, ambient oxygen, or adventitious transition metals can initiate the formation of peroxyl or thiyl radicals. These radicals reversibly abstract the benzylic


-hydrogen, generating an achiral, planar 

-enaminyl radical intermediate. When this radical recombines with a hydrogen atom, it does so non-stereoselectively, progressively degrading the ee[1].

Q: How do I prevent this degradation and lock the stereocenter? A: You must increase the Bond Dissociation Energy (BDE) of the


-C-H bond or eliminate the radical initiators.
  • Metal Remediation: Ensure all traces of palladium or ruthenium from upstream synthetic steps are removed (target <10 ppm) using metal scavengers (e.g., SiliaMetS® Thiol).

  • Salt Formation (Best Practice): Convert the free amine to an HCl or tartrate salt. Protonation of the nitrogen atom drastically increases the BDE of the adjacent benzylic proton, effectively shutting down radical-mediated racemization and preventing spontaneous imine formation.

  • Inert Storage: Always store the free base under argon at -20°C in amber vials.

Section 2: Troubleshooting Intentional Racemization (For DKR & R3 Recycling)

Q: I am trying to racemize the unwanted (1R)-enantiomer to recycle it, but standard Pd/C with H₂ gas is destroying my target molecule. Why? A: This is a classic chemoselectivity failure. Standard palladium-catalyzed racemization relies on a dehydrogenation/hydrogenation cycle driven by H₂ gas. However, the 3-nitro group on your substrate is highly susceptible to reduction. Under Pd/H₂ conditions, the nitro group will rapidly reduce to an aniline before benzylic racemization reaches equilibrium. Solution: You must switch to a transfer-hydrogenation catalyst that operates without H₂ gas, such as the iodo-iridium dimer [IrCp*I2]2 (SCRAM catalyst), which is highly tolerant of nitro-aromatic rings[2].

Q: I switched to the [IrCpI2]2 catalyst, but the racemization stalls at 30% ee. What is deactivating the catalyst? A: The [IrCpI2]2 catalyst operates via an inner-sphere mechanism, reversibly forming an intermediate imine. If trace moisture is present in your solvent, this imine hydrolyzes, liberating ammonia (NH₃). Ammonia tightly coordinates to the iridium center, forming an inactive IrCp*(NH3)3I2 complex that permanently blocks catalytic turnover[3].

Q: How can I optimize the Ir-catalyzed racemization rate and prevent this deactivation? A:

  • Rigorous Drying: Use 3Å molecular sieves to strictly exclude water and prevent imine hydrolysis.

  • Hydrogen Donors: Add an alcoholic co-solvent (e.g., 5% isopropanol). Alcohols act as mild hydrogen donors, accelerating the rate-limiting hydride re-addition step (imine reduction) and minimizing the lifetime of the vulnerable imine intermediate[2][4].

  • In-Situ Reactivation: If the catalyst deactivates, adding a catalytic amount of hydroiodic acid (HI) can partially reactivate the spent iridium complex by protonating the bound ammonia, forcing its dissociation from the metal center[3][5].

Data Presentation

Table 1: Catalyst Comparison for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Racemization

Catalyst SystemOperating Temp (°C)Racemization RateNitro Group TolerancePrimary Failure Mode
Pd/C + H₂ 20 - 50Very FastPoor (Reduces to aniline)Chemoselectivity failure
[IrCp*I2]2 80 - 105Moderate (0.37–2.87% ee/min)Excellent NH₃ poisoning / Moisture
PhSH / AIBN 60 - 80SlowGoodRadical quenching

Table 2: Troubleshooting Matrix for R3 Processes

ObservationRoot Cause MechanismCorrective Action
Target molecule disappearsNitro group reduction via Pd/H₂Switch to transfer hydrogenation ([IrCp*I2]2).
Ir-catalysis stalls at <50% eeImine hydrolysis releasing NH₃, poisoning IrAdd molecular sieves; add catalytic HI.
Slow initial turnover rateInsufficient hydride transferAdd 5% v/v isopropanol as an H-donor.

Experimental Protocols

Protocol: Controlled Racemization of (1R)-1-(4-Methyl-3-nitrophenyl)ethylamine This self-validating protocol ensures chemoselective racemization without nitro-group reduction.

  • Preparation & Validation: Dry toluene over activated 3Å molecular sieves for 24 hours.

    • Self-Validation: Perform a Karl Fischer titration on the solvent. It must read <10 ppm H₂O to prevent downstream imine hydrolysis.

  • Reaction Setup: In an argon-purged Schlenk flask, dissolve 100 mM of the optically pure (1R)-amine in the dry toluene. Add 5% v/v anhydrous isopropanol.

  • Catalyst Addition: Add 2 mol% [IrCp*I2]2 catalyst. The solution will take on a characteristic color.

  • Execution & Monitoring: Heat the mixture to 105°C. Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column) every 30 minutes.

    • Self-Validation: The ratio of 1S:1R should approach 50:50. Monitor the UV spectrum for the appearance of aniline byproducts at lower retention times; if present, oxygen ingress has occurred.

  • Reactivation (If necessary): If the racemization rate plateaus before reaching a 50:50 ratio, inject 1 mol% aqueous HI to displace coordinated ammonia ligands from the Ir-center, then resume heating[3].

Visualizations

Ir_Mechanism A (1S)-Amine (Chiral) B [Ir]-Catalyst Binding A->B -H2 (Dehydrogenation) C Imine Intermediate (Achiral) B->C Intermediate D Hydride Re-addition (Non-stereoselective) C->D +H2 (Hydrogenation) E Racemic Amine (1S/1R Mixture) D->E Release

Figure 1: Dehydrogenation-hydrogenation mechanism of Iridium-catalyzed chiral amine racemization.

Troubleshooting_Tree Start Issue: Racemization Stalls Q1 Is the nitro group reducing? Start->Q1 Q2 Is the Ir-catalyst deactivating? Q1->Q2 No Sol1 Avoid Pd/H2. Use [IrCp*I2]2. Q1->Sol1 Yes Sol2 Check for moisture or amine cleavage (NH3) Q2->Sol2 Yes Sol3 Dry solvents & add H-donor (iPrOH) Sol2->Sol3 Moisture Sol4 Reactivate with HI Sol2->Sol4 NH3 poisoning

Figure 2: Decision tree for troubleshooting stalled racemization of nitro-aromatic amines.

References

1.[2] Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. 2 2.[1] Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. 1 3.[3] Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. 3 4.[4] Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. 4 5.[5] Chemoenzymatic dynamic kinetic resolution of secondary amines. ResearchGate. 5

Sources

Technical Support Center: Solvent Selection & Troubleshooting for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine .

Because this molecule features both a highly polar, electron-withdrawing nitroaromatic moiety and a basic, hydrogen-bonding chiral amine, it is highly susceptible to phase-separation issues and unintended enantiomeric shifts during purification. This guide synthesizes field-proven methodologies to ensure your crystallization workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q: Why does my free base "oil out" instead of forming crystals during cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). Instead of integrating into a rigid crystal lattice, the supersaturated solute separates into a dense, solute-rich liquid phase (an emulsion)[1]. Because the (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine free base has a relatively low melting point and high conformational mobility, rapid cooling forces the system into a miscibility gap in the phase diagram before it can reach the solid nucleation boundary[2]. The high mobility of molecules within these droplets tends to trap impurities, defeating the purpose of recrystallization[3]. Causality & Solution: To kinetically favor solid nucleation over droplet formation, avoid deep temperature quenches. Reduce the cooling rate, utilize a less polar anti-solvent (e.g., heptane instead of water), and introduce seed crystals before the system reaches the LLPS boundary.

Q: Can recrystallizing the free base alter the enantiomeric excess (ee) of my batch? A: Yes, significantly. This is caused by the Self-Disproportionation of Enantiomers (SDE). When a scalemic (partially enriched) mixture of a chiral amine is subjected to achiral physicochemical processes like recrystallization, it can spontaneously fractionate into highly enantioenriched and racemic portions. The hydrogen-bonding network of the amine and the dipole interactions of the nitro group stabilize homochiral or heterochiral aggregates differently in solution[4]. Causality & Solution: If the homochiral aggregates are less soluble, the precipitate will have a higher ee than the bulk. If the heterochiral aggregates are less soluble, the precipitate will be nearly racemic, and the mother liquor will contain the highly enantioenriched product. Always validate by measuring the ee of both phases.

Q: The free base is too difficult to purify. How can I efficiently improve both chemical and chiral purity? A: Convert the free base into a diastereomeric salt. By reacting the chiral amine with an enantiopure chiral acid—such as L-(+)-tartaric acid—you create diastereomers with distinctly different spatial arrangements and physical properties[5]. These salts have much higher melting points, bypass the LLPS (oiling out) issues of the free base, and allow for straightforward, highly selective recrystallization from polar solvents like ethanol or methanol[6].

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes inherent checks to ensure the physical chemistry of the system is behaving as intended.

Protocol A: Anti-Solvent Crystallization of the Free Base (LLPS Mitigation)

Objective: Isolate the chemically pure free base while kinetically bypassing the miscibility gap to prevent oiling out.

  • Dissolution: Dissolve crude (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine in a minimum volume of Ethyl Acetate (primary solvent) at 50 °C.

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) dropwise under high shear stirring until the solution becomes faintly cloudy (indicating the metastable zone). Immediately add 2–3 drops of Ethyl Acetate until the solution is just clear.

  • Seeding (Critical Step): Cool the solution to 40 °C and introduce 1-2% (w/w) of pure crystalline (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine seed. Validation: The seeds must remain suspended and not dissolve; if they dissolve, the solution is not supersaturated.

  • Controlled Cooling: Cool the mixture to 5 °C at a strictly controlled rate of 0.1 °C/min. This slow rate prevents the system from crossing the spinodal decomposition boundary[2].

  • Isolation & Self-Validation: Filter the resulting crystals and wash with cold Heptane. Validation Check: Inspect the mother liquor visually and via HPLC. A cloudy mother liquor indicates LLPS occurred; a clear mother liquor confirms successful solid-state nucleation.

Protocol B: Diastereomeric Salt Resolution & Recrystallization

Objective: Enhance the enantiomeric excess (ee) by leveraging diastereomeric solubility differences.

  • Salt Formation: Dissolve 1.0 equivalent of the amine in hot Ethanol (60 °C). In a separate flask, dissolve 0.75 equivalents of L-(+)-tartaric acid in hot Ethanol[6].

  • Mixing: Add the tartaric acid solution to the amine solution dropwise under vigorous stirring to prevent local supersaturation.

  • Equilibration: Allow the mixture to cool slowly to room temperature over 4 to 6 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Filtration & Liberation: Filter the salt. To liberate the free base, suspend the salt in water, adjust the pH to >10 using 1M NaOH, and extract with Dichloromethane (DCM).

  • Self-Validation: Analyze the DCM layer via chiral HPLC. Compare the ee of the liberated amine against the ee of the amine recovered from the mother liquor. The mass balance of the enantiomers must equal the starting crude ee.

Part 3: Data Presentation

The table below summarizes the quantitative thermodynamic parameters and expected outcomes for various solvent systems applied to this compound.

Solvent System (Primary / Anti-Solvent)Dielectric Constant (ε)Target FormLLPS (Oiling Out) RiskTypical Mass Yieldee% ImpactApplication Notes
Ethyl Acetate / Heptane 6.0 / 1.9Free BaseHigh65-75%Variable (SDE)Best for chemical purity; requires precise cooling profiles.
Ethanol / Water 24.5 / 80.1Free BaseVery High< 50%Variable (SDE)Not recommended; strong tendency to form stable emulsions.
Isopropanol (IPA) 18.3Tartrate SaltLow80-85%+20-30%Excellent for diastereomeric resolution and ee enhancement.
Methanol / MTBE 32.7 / 2.6HCl SaltLow85-90%NeutralIdeal for general chemical purification of the salt form.

Part 4: Workflow Visualization

The following decision tree maps the logical relationships for troubleshooting the crystallization of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine based on your primary experimental objective.

TroubleshootingTree A Crude (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine B Primary Objective? A->B C Improve Chemical Purity (Free Base) B->C Purity D Improve Enantiomeric Excess (Chiral Resolution) B->D Chirality E Observation: Oiling Out (LLPS)? C->E H Action: Form Diastereomeric Salt (e.g., L-Tartaric Acid) D->H F Standard Crystallization (Heptane / EtOAc) E->F No (Solid) G Action: Add Seed Crystals & Reduce Cooling Rate E->G Yes (Emulsion) I Recrystallize Salt from Polar Solvent (EtOH/MeOH) H->I

Decision tree for troubleshooting crystallization of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

References

1. The self-disproportionation of enantiomers (SDE): a menace or an opportunity? Chemical Science (RSC Publishing). URL: 2.[4] Self-disproportionation of enantiomers of non-racemic chiral amine derivatives through achiral chromatography. Elsevier Pure. URL: 3.[5] Chiral resolution. Wikipedia. URL: 4.[2] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. URL: 5.[1] Oiling Out in Crystallization. Mettler Toledo. URL: 6.[6] A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem. URL: 7.[3] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. URL:

Sources

Overcoming low reactivity of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Reactivity of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with functionalizing sterically hindered and electronically deactivated amines.

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine presents a unique dual-challenge in organic synthesis. While benzylic amines are typically strong nucleophiles, the presence of the 3-nitro group exerts a powerful inductive electron-withdrawing effect (-I effect), drastically reducing the electron density on the benzylic carbon and the adjacent amine nitrogen[1]. Compounding this electronic deactivation is the steric hindrance introduced by the chiral alpha-methyl group. Consequently, standard electrophilic captures (e.g., amidation) and transition-metal catalyzed cross-couplings often result in sluggish kinetics, poor yields, or unexpected side reactions.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to help you achieve high-yielding transformations with this challenging substrate.

Diagnostic Workflow

Workflow A Substrate: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (Low Nucleophilicity) B Amide Bond Formation A->B C C-N Cross-Coupling (Buchwald-Hartwig) A->C D Avoid: HATU/HBTU (Risk of Guanylation) B->D E Use: COMU or XtalFluor-E (High Reactivity, No Guanylation) B->E F Avoid: Standard Pd(PPh3)4 (Slow Reductive Elimination) C->F G Use: Pd-NHC or BrettPhos (Accelerates C-N Bond Formation) C->G

Logical decision tree for overcoming low reactivity in (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

Troubleshooting FAQs

Q1: Why do my standard EDC/HOBt or HATU amidation protocols fail or yield a +99 Da byproduct? A: The reduced nucleophilicity of this specific amine means that the rate of attack on standard active esters (like HOBt esters) is extremely slow[2]. When using uronium-based coupling reagents like HATU or HBTU, the unreactive amine instead attacks the coupling reagent itself, leading to irreversible guanylation (forming a tetramethylguanidine byproduct, which appears as a +99 m/z peak on LC-MS)[3]. Causality & Solution: Switch to COMU, a third-generation uronium salt based on Oxyma. COMU is highly reactive but significantly less prone to causing guanylation due to its morpholino carbon skeleton[4]. Alternatively, generate an acyl fluoride in situ using XtalFluor-E. Acyl fluorides are less sterically demanding and highly electrophilic, making them ideal for hindered amines[5].

Q2: How can I optimize Buchwald-Hartwig amination for this substrate? A: In palladium-catalyzed C-N coupling, the oxidative addition to the aryl halide is usually facile, but the subsequent amine coordination and reductive elimination are hindered by the amine's steric bulk and low nucleophilicity[6]. If the reductive elimination is too slow, the catalyst can undergo off-cycle degradation or cause hydrodehalogenation of the aryl halide. Causality & Solution: Utilize bulky, electron-rich ligands such as BrettPhos or well-defined Pd-NHC (N-Heterocyclic Carbene) pre-catalysts (e.g., Pd-PEPPSI-IPr). These ligands force the palladium center into a geometry that dramatically accelerates reductive elimination, overcoming the steric and electronic barriers of the substrate.

Q3: Are there specific precautions regarding the nitro group during these couplings? A: Yes. The 3-nitro group is sensitive to strong reducing agents and certain basic conditions at elevated temperatures. When performing Buchwald-Hartwig couplings, avoid strong bases like NaOtBu, which can lead to side reactions with the nitroaromatic system. Instead, use milder bases like Cs2CO3 or K3PO4 in non-polar solvents (e.g., toluene)[6].

Quantitative Data: Reagent Selection

Table 1: Quantitative Comparison of Amidation Reagents for Electron-Deficient Amines

Coupling ReagentActive IntermediateRelative Coupling RateRisk of GuanylationRecommended TempYield Expectation*
EDC / HOBt HOBt EsterVery SlowNone25–50 °C< 30%
HATU / DIPEA At-complexModerateHigh (+99 m/z)25 °C40–50%
COMU / DIPEA Oxyma EsterFastVery Low25 °C> 85%
XtalFluor-E Acyl FluorideVery FastNone0 to 25 °C> 90%

*Yields are representative estimates based on literature precedent for sterically hindered, electron-deficient benzylic amines.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amidation using COMU

This protocol utilizes COMU to bypass the sluggish kinetics of standard active esters while preventing the guanylation side-reactions common with HATU[4].

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.3 M). Add DIPEA (2.0 equiv). Stir for 2–5 minutes at room temperature.

    • Causality: COMU rapidly forms the highly reactive Oxyma ester. The short pre-activation prevents degradation of the active ester before the weak amine is introduced.

  • Coupling: Add (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (1.0 equiv) to the mixture. Stir at room temperature for 1–2 hours.

  • Validation Check (Self-Correction): Analyze a 1 µL aliquot via LC-MS. The target mass should be the primary peak. Crucially, check for a +99 Da mass peak. The absence of this peak confirms that the morpholino-based COMU successfully prevented guanylation. If unreacted amine remains, gently warm the reaction to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The water-soluble Oxyma byproducts are easily removed in the aqueous wash.

Protocol B: Buchwald-Hartwig Amination using Pd-NHC

This protocol uses a well-defined N-Heterocyclic Carbene palladium complex to force rapid reductive elimination, preventing catalyst death.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a dry Schlenk tube with the aryl halide (1.0 equiv), (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (1.2 equiv), Pd-PEPPSI-IPr (2 mol%), and anhydrous Cs2CO3 (2.0 equiv).

    • Causality: Pd-PEPPSI-IPr provides a highly active, well-defined Pd(II) pre-catalyst that rapidly reduces to the active Pd(0) species. Cs2CO3 is chosen over NaOtBu to prevent degradation of the substrate's sensitive nitro group[6].

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Seal the tube and heat to 90 °C for 4–6 hours.

  • Validation Check (Self-Correction): Monitor the reaction via GC-MS. If the aryl halide is consumed but the product mass is absent, check for the hydrodehalogenated byproduct (Ar-H). Detection of Ar-H indicates that reductive elimination is failing relative to off-cycle pathways. If this occurs, the system validates that an even bulkier ligand (e.g., BrettPhos) is required for your specific aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Nucleophilicity Trends of Amines - Master Organic Chemistry - 1

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC (NIH) - 2

  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes - Sigma-Aldrich - Link

  • Buchwald-Hartwig Amination - Chemistry LibreTexts - 6

  • XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids - Organic-Chemistry.org - 5

  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies - 4

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - ACS Publications - 3

Sources

Minimizing side reactions during (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine synthesis

[1]

Case ID: SYN-4M3N-PEA-001 Status: Active Target Molecule: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Precursor: 4-Methyl-3-nitroacetophenone (CAS: 5333-27-7) Critical Quality Attributes: Enantiomeric Excess (%ee) > 98%, Nitro Group Retention (Chemo-purity).[1]

Executive Summary & Strategic Route Selection

User Query: How do I synthesize (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine without reducing the nitro group or racemizing the product?

Technical Insight: The synthesis of this molecule presents a classic "Chemoselectivity vs. Stereoselectivity" conflict. The nitro group (



Recommended Routes:

  • Primary Route (Biocatalytic):

    
    -Transaminase mediated amination.[1][2]
    
    • Pros: Mild conditions (pH 7-8, 30°C), perfect chemoselectivity (no metal hydrides), high enantioselectivity.

  • Secondary Route (Chemical): Asymmetric Reductive Amination via tert-Butanesulfinamide (Ellman’s Auxiliary).

    • Pros: Scalable, does not require enzyme screening.

    • Cons: Requires strict moisture control; reducing agent selection is critical.

Protocol A: Biocatalytic Transamination (The "Clean" Route)

This route utilizes an


1
Experimental Workflow (DOT Visualization)

BiocatalysisKetoneSubstrate:4-Methyl-3-nitroacetophenoneIntermediateEnzyme-SubstrateComplexKetone->Intermediate+ EnzymeEnzymeCatalyst:(S)-omega-Transaminase+ PLP (Cofactor)DonorAmine Donor:Isopropylamine (IPA)Donor->IntermediateAmine TransferProductProduct:(1S)-1-(4-Methyl-3-nitrophenyl)ethylamineIntermediate->ProductReleaseByProductBy-Product:AcetoneIntermediate->ByProductCoproduct RemovalByProduct->IntermediateInhibition (Remove via N2/Vacuum)

Figure 1: Biocatalytic transamination pathway. The removal of the acetone coproduct is critical to drive the equilibrium forward.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).[1]

  • Substrate Solution: Dissolve 4-methyl-3-nitroacetophenone (50 mM final conc.) in DMSO (10% v/v of final volume).

  • Amine Donor: Add Isopropylamine (IPA) to the buffer (1.0 M final conc.). Adjust pH back to 7.5 using HCl.

  • Initiation: Add

    
    -selective 
    
    
    -transaminase (e.g., Vibrio fluvialis variant or commercial kit).[1] Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
  • Workup: Basify to pH 12 with NaOH (to deprotonate the amine), extract with MTBE. Evaporate solvent.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation by Acetone.[1]Apply ISPR (In-Situ Product Removal).[1][2] Use a slight vacuum or sweep gas to remove volatile acetone, or use Lactate Dehydrogenase (LDH) coupled system if using Alanine as donor [1].
Enzyme Precipitation High DMSO concentration or pH shock.Keep DMSO <15%. Add substrate slowly (fed-batch). Ensure IPA solution is pH-adjusted before adding enzyme.
Low Enantioselectivity Wrong enzyme variant.Screen Class III

-transaminases, which are specific for bulky aromatic ketones [2].[1]

Protocol B: Ellman’s Auxiliary (Chemical Route)

If enzymes are unavailable, use

1
Experimental Workflow (DOT Visualization)

EllmanStart4-Methyl-3-nitroacetophenoneImineChiral N-Sulfinyl ImineStart->ImineCondensation (THF, Reflux)Auxiliary(S)-tert-Butanesulfinamide+ Ti(OEt)4Auxiliary->ImineReductionReduction Step(CRITICAL CONTROL POINT)Imine->ReductionHydrolysisAcid Hydrolysis(HCl/MeOH)Reduction->HydrolysisNaBH4 (Selects S-isomer)Final(1S)-1-(4-Methyl-3-nitrophenyl)ethylamineReduction->FinalAVOID: H2/Pd (Reduces Nitro)Hydrolysis->FinalDeprotection

Figure 2: Chemical synthesis via Ellman's auxiliary. The choice of reducing agent at the "Reduction Step" determines the chemoselectivity.

Step-by-Step Protocol
  • Imine Formation:

    • Mix ketone (1.0 eq),

      
      -2-methylpropane-2-sulfinamide (1.1 eq), and 
      
      
      (2.0 eq) in dry THF.
    • Reflux (65-70°C) for 16h.[1] Monitor by TLC.[3][4]

    • Note: The Lewis acid

      
       acts as a water scavenger to drive equilibrium.
      
  • Reduction (The Critical Step):

    • Cool mixture to -48°C.

    • Add

      
        (Sodium Borohydride) (1.5 eq).[3] DO NOT USE 
      
      
      or
      
      
      .
    • Mechanism:[1][4][5][6][7][8]

      
       is mild enough to reduce the imine 
      
      
      bond without touching the nitro
      
      
      group [3].
    • Warm to Room Temp (RT) and stir for 3h.

  • Hydrolysis:

    • Quench with brine. Filter through Celite.

    • Treat the crude sulfinamide with 4M HCl in Dioxane/MeOH for 1h to remove the auxiliary.

    • Basify and extract.[3][4][5]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Nitro Group Reduced Used catalytic hydrogenation or strong hydride.[1]Strictly use

. Avoid Palladium, Platinum, or Raney Nickel catalysts.
Low Diastereoselectivity (dr) Reduction temperature too high.Perform reduction at -48°C to -78°C . Lower temperatures improve the facial selectivity of the hydride attack.
Imine Hydrolysis (Pre-reduction) Moisture ingress.

is moisture sensitive. Use oven-dried glassware and anhydrous THF.

Knowledge Base: Managing Side Reactions

FAQ 1: Why did my nitro group disappear?

Diagnosis: You likely used Catalytic Hydrogenation (

Explanation:Solution:hydride transfer reagents





FAQ 2: The product is racemic ( ee). What happened?

Diagnosis:

  • Chemical Route: You may have used the wrong auxiliary enantiomer or reduced at room temperature (poor facial selectivity).

  • Post-Synthesis: You exposed the product to high heat or strong base. Benzylic amines with electron-withdrawing groups (like

    
    ) on the ring have acidic benzylic protons.[1]
    Solution: 
    
  • Store the amine as a hydrochloride salt (

    
    ).[1] This prevents self-racemization via imine tautomerization.[1]
    
  • Avoid temperatures

    
     during basic extraction.
    
FAQ 3: Can I use direct reductive amination with Ammonium Acetate?

Diagnosis: Generally, no. Explanation: Direct reductive amination (


References

  • Biocatalytic Transamination Methods

    • Title: Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
    • Source: ChemRxiv.
    • URL:[Link]

  • Class III Transaminases for Bulky Ketones

    • Title: Bioprospecting Reveals Class III

      
      -Transaminases Converting Bulky Ketones.[1]
      
    • Source: Applied and Environmental Microbiology (PMC).
    • URL:[Link]

  • Chemoselective Reduction of Imines

    • Title: Derivatization of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (Protocol Analogy).
    • Source: BenchChem Application Notes.[3]

  • Precursor Properties (4-Methyl-3-nitroacetophenone)

    • Title: 4'-Methyl-3'-nitroacetophenone Product Page.[1][9][10]

    • Source: PubChem.[11][9][12]

    • URL:[Link]

Validation & Comparative

Comparison Guide: Methods for Determining the Enantiomeric Purity of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, ensuring the absolute stereochemistry and enantiomeric excess (


) of chiral building blocks is a non-negotiable quality control step. (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine  is a highly valuable chiral primary amine used as an intermediate in the synthesis of targeted therapeutics. Because enantiomers can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, validating the purity of the (1S) enantiomer against its (1R) counterpart is critical.

While chiral High-Performance Liquid Chromatography (HPLC) is standard,


H Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, highly quantitative, and orthogonal approach to determining enantiomeric purity. This guide objectively compares three leading NMR-based alternatives—Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs)—providing supporting experimental data, mechanistic causality, and self-validating protocols.

Baseline Experimental Data: The H NMR Profile

Before comparing enantiomeric discrimination methods, one must establish the baseline spectral signature of the pure analyte. The


H NMR spectrum of pure (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine in CDCl

at 298 K (400 MHz) yields the following self-validating assignments:
  • Ar-CH

    
     (C4): 
    
    
    
    2.60 ppm (s, 3H). Note: The ortho-nitro group shifts this slightly downfield from a standard toluyl methyl (~2.3 ppm).
  • Ethyl CH

    
    : 
    
    
    
    1.38 ppm (d,
    
    
    = 6.6 Hz, 3H). Diagnostic peak for
    
    
    determination.
  • Ethyl CH:

    
     4.15 ppm (q, 
    
    
    
    = 6.6 Hz, 1H). Diagnostic peak for derivatization completion.
  • NH

    
    : 
    
    
    
    1.60 ppm (br s, 2H). Exchanges with D
    
    
    O.
  • Ar-H5:

    
     7.35 ppm (d, 
    
    
    
    = 7.9 Hz, 1H).
  • Ar-H6:

    
     7.55 ppm (dd, 
    
    
    
    = 7.9, 1.8 Hz, 1H).
  • Ar-H2:

    
     8.05 ppm (d, 
    
    
    
    = 1.8 Hz, 1H).

Objective Comparison of NMR Alternatives

To differentiate the (1S) and (1R) enantiomers, the chiral environment must be modified to form diastereomers, which possess distinct magnetic environments and thus different chemical shifts (


).
Method A: Chiral Derivatizing Agents (CDAs) - Mosher's Method

Mechanism & Causality: Reacting the amine with (R)-Mosher's acid chloride ((R)-MTPA-Cl) forms a covalent diastereomeric amide. The causality behind the signal splitting lies in the characteristic conformation of the resulting MTPA amide . In the favored conformation, the trifluoromethyl group, carbonyl oxygen, and amide proton are coplanar. This rigidly positions the MTPA phenyl ring such that it anisotropically shields the substituents on the amine's stereocenter . The (1S) and (1R) enantiomers will experience different degrees of magnetic shielding, splitting the ethyl CH


 doublet into two distinct doublets.
Method B: Chiral Solvating Agents (CSAs)

Mechanism & Causality: CSAs, such as Pirkle's alcohol or 1,1′-binaphthyl-2,2′diyl hydrogen phosphate, rely on non-covalent, transient interactions (hydrogen bonding, dipole-dipole, and


 stacking) to form diastereomeric solvates . Because these interactions are rapid on the NMR timescale, the observed chemical shifts are population-weighted averages.
Method C: Chiral Lanthanide Shift Reagents (CLSRs)

Mechanism & Causality: Reagents like Eu(hfc)


 feature a paramagnetic europium core coordinated to chiral ligands. The amine's nitrogen lone pair coordinates to the europium ion, inducing massive pseudo-contact shifts. The chiral environment of the ligands causes the (1S) and (1R) complexes to shift by different magnitudes.
Quantitative Performance Comparison
Performance MetricMethod A: CDA (Mosher's MTPA-Cl)Method B: CSA (Pirkle's Alcohol)Method C: CLSR (Eu(hfc)

)
Interaction Type Covalent (Irreversible)Non-Covalent (Reversible)Coordination (Reversible)
Typical

(CH

)
0.05 – 0.15 ppm0.02 – 0.05 ppm0.20 – 1.00 ppm
Spectral Resolution Excellent (Sharp peaks)Moderate (Concentration dependent)Poor (Paramagnetic line broadening)
Preparation Time 2 – 4 hours< 10 minutes< 10 minutes
Analyte Recovery Requires chemical cleavageRecoverable via chromatographyRecoverable via extraction

Mandatory Visualization: Analytical Workflows

The following diagram illustrates the logical workflow and divergent pathways when choosing between a Covalent CDA and a Non-Covalent CSA for NMR enantioanalysis.

G Start Chiral Amine Sample (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Split Start->Split CDA Method A: CDA (Mosher's Acid Chloride) Split->CDA CSA Method B: CSA (Pirkle's Alcohol) Split->CSA CDA_Mech Covalent Derivatization (Forms Diastereomers) CDA->CDA_Mech CSA_Mech Non-Covalent Complexation (Transient H-Bonding) CSA->CSA_Mech CDA_NMR Acquire 1H/19F NMR Stable, Large ΔΔδ CDA_Mech->CDA_NMR CSA_NMR Acquire 1H NMR Fast, Small ΔΔδ CSA_Mech->CSA_NMR Analysis Calculate Enantiomeric Excess (ee) Integrate Split Signals CDA_NMR->Analysis CSA_NMR->Analysis

Workflow comparison: Covalent Derivatization vs. Chiral Solvating Agents for NMR analysis.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every analytical protocol must contain internal checks to prevent false data interpretation.

Protocol 1: In-Situ Mosher's Derivatization (Method A)

This method is highly recommended for its definitive resolution and dual


H/

F NMR capabilities.
  • Preparation: Dissolve 10 mg of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine in 0.6 mL of anhydrous CDCl

    
     in a dry NMR tube.
    
  • Base Addition: Add 2 equivalents of anhydrous pyridine-d

    
     to act as an acid scavenger.
    
  • Derivatization: Add 1.5 equivalents of (R)-(−)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). Cap the tube, seal with Parafilm, and invert to mix.
  • Incubation: Allow the reaction to proceed at room temperature for 2 hours.

  • Self-Validation Check (Critical): Acquire a preliminary

    
    H NMR spectrum. Check the 
    
    
    
    4.15 ppm region. If the starting amine's methine (CH) quartet is still present, the reaction is incomplete. A successful derivatization is validated by the complete disappearance of the 4.15 ppm signal and the emergence of a new amide methine multiplet at ~5.10 ppm.
  • Quantification: Integrate the split ethyl CH

    
     doublets (typically found between 1.30 and 1.50 ppm). The ratio of the integrals directly yields the enantiomeric ratio (e.r.), from which 
    
    
    
    is calculated.
Protocol 2: CSA Titration (Method B)

This method is recommended for rapid, non-destructive screening.

  • Baseline Acquisition: Dissolve 5 mg of the amine in 0.6 mL of CDCl

    
     and acquire a baseline 
    
    
    
    H NMR spectrum.
  • Titration: Prepare a highly concentrated stock solution of the chosen CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in CDCl

    
    .
    
  • Incremental Addition: Add the CSA to the NMR tube in 0.5 equivalent increments.

  • Self-Validation Check: After each addition, monitor the ethyl CH

    
     doublet (
    
    
    
    1.38 ppm). You must balance peak separation against viscosity-induced line broadening. Stop the titration when baseline resolution between the (1S) and (1R) CH
    
    
    doublets is achieved (usually between 1.0 to 3.0 equivalents of CSA).
  • Quantification: Integrate the resolved peaks to calculate

    
    .
    

References

  • Ichikawa, A., Ono, H., & Mikata, Y. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12880-12900.[Link]

  • Yang, S., Bian, G., Sa, R., & Song, L. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 318.[Link]

  • Yang, L., Wenzel, T., Williamson, R. T., Christensen, M., Schafer, W., & Welch, C. J. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 332-340.[Link]

Chiral HPLC Methods for Separating 1-(4-Methyl-3-nitrophenyl)ethylamine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of primary amines remains one of the most demanding challenges in chiral chromatography. For molecules like 1-(4-Methyl-3-nitrophenyl)ethylamine , isolating the (1S) isomer from its (1R) counterpart requires precise control over the analyte's ionization state and its stereochemical interactions with the stationary phase.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists. Here, we will dissect the mechanistic causality behind column selection—specifically comparing Crown Ether, Polysaccharide, and Cyclofructan chiral stationary phases (CSPs)—and provide self-validating experimental workflows to ensure robust, reproducible separation.

Mechanistic Causality: The Challenge of Primary Amines

The structural anatomy of 1-(4-Methyl-3-nitrophenyl)ethylamine dictates its chromatographic behavior. The molecule features three critical interaction sites:

  • The Primary Amine Group: Highly polar and prone to severe peak tailing due to secondary interactions with residual silanols on silica-based supports.

  • The Chiral Center: Located at the ethylamine alpha-carbon, requiring close-proximity steric hindrance for recognition.

  • The Aromatic Ring: Substituted with an electron-donating methyl group and an electron-withdrawing nitro group, creating a strong dipole moment and enabling

    
     interactions.
    
The Causality of Mobile Phase Selection

The choice of chiral stationary phase fundamentally alters the required mobile phase chemistry.

  • Crown Ether CSPs rely on host-guest complexation . The crown ether cavity is sterically designed to encapsulate a protonated primary ammonium ion (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ). Therefore, the mobile phase must be highly acidic (pH < 2) to force complete protonation. If a neutral or basic mobile phase is used, the amine remains a free base (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
    
    
    
    ), the inclusion complex fails to form, and the enantiomers will co-elute.
  • Polysaccharide CSPs rely on hydrogen bonding, dipole-dipole interactions, and steric fit . In this mode, the amine must remain in its free base form to interact with the carbamate or benzoate linkages of the polymer. Consequently, basic additives (like diethylamine or ammonium hydroxide) are mandatory to suppress ionization and prevent peak tailing[1].

CSP_Selection Start Analyte: 1-(4-Methyl-3-nitrophenyl)ethylamine (Chiral Primary Amine) Crown Crown Ether CSP (e.g., Crownpak CR-I) Start->Crown Primary Choice Poly Polysaccharide CSP (e.g., Chiralpak IG) Start->Poly Alternative Cyclo Cyclofructan CSP (e.g., LARIHC) Start->Cyclo High Success Rate Acidic Acidic Modifier (pH < 2, HClO4 / TFA) Protonates Amine (-NH3+) Crown->Acidic Basic Basic Additive (DEA / NH4OH) Maintains Free Base (-NH2) Poly->Basic Polar Polar Organic Mode (ACN/MeOH + TFA/TEA) Cyclo->Polar

Fig 1: Chiral stationary phase selection and mobile phase causality for primary amines.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively evaluate the best approach for isolating the (1S) isomer, we must compare the performance metrics of the three leading CSP technologies for primary amines. Crown ether columns are generally the most specific and preferred choice for this compound class[2][3], while modern immobilized polysaccharides and cyclofructans offer robust alternatives[1][4].

Quantitative Performance Comparison
CSP CategoryExample ColumnChiral Recognition MechanismRequired Mobile Phase AdditiveTypical Resolution (

)
Elution Order Reversal
Crown Ether Crownpak CR-I(+)Host-Guest ComplexationAcidic (e.g.,

, TFA)
> 2.0Yes (using CR-I(-))
Polysaccharide Chiralpak IG / AD-HH-Bonding,

, Steric
Basic (e.g., DEA,

)
1.2 - 1.8Column dependent
Cyclofructan LARIHC CF6-PInclusion, H-BondingAcid/Base mix (e.g., TFA/TEA)1.5 - 2.5No

Key Insight: While polysaccharide columns are excellent for broad screening, the polar nature of primary amines makes their chiral resolution challenging on these phases[1]. Crown ether-based CSPs consistently outperform them for underivatized primary amines, often achieving baseline resolution where polysaccharides fail[1]. Furthermore, cyclofructan-based columns have demonstrated exceptional success rates in Polar Organic (PO) mode when optimized with specific acid/base additive ratios[4].

Experimental Methodologies

The following protocols are designed as self-validating systems . A method is only as trustworthy as its system suitability test (SST). Both protocols require a blank injection to rule out ghost peaks and an SST injection of the racemic standard to confirm a resolution (


) of 

before sample analysis.
Protocol A: Crown Ether Direct Separation (The Gold Standard)

This method utilizes an immobilized crown ether column (e.g., Crownpak CR-I(+)). The immobilization allows for the use of standard organic modifiers without degrading the phase[1].

Materials & Conditions:

  • Column: Crownpak CR-I(+) (5 µm, 150 × 3.0 mm)

  • Mobile Phase: Water (pH 1.5 with Perchloric Acid,

    
    ) / Methanol (80:20, v/v)
    
  • Flow Rate: 0.5 mL/min

  • Temperature: 10°C (Lower temperatures thermodynamically favor the exothermic host-guest complexation, increasing

    
    ).
    
  • Detection: UV at 254 nm (optimized for the nitrophenyl chromophore).

Step-by-Step Workflow:

  • Preparation: Prepare the aqueous phase by adding

    
     to HPLC-grade water until pH 1.5 is reached. Filter through a 0.22 µm membrane.
    
  • Equilibration: Flush the column with the mobile phase for at least 20 column volumes until the baseline is completely stable.

  • SST Validation: Inject 5 µL of a 1 mg/mL racemic 1-(4-Methyl-3-nitrophenyl)ethylamine standard.

  • Evaluation: Calculate

    
    . If 
    
    
    
    , decrease the column temperature by 5°C or reduce the methanol concentration to 15%.
  • Sample Analysis: Once validated, inject the unknown sample to quantify the enantiomeric excess (ee) of the (1S) isomer. (Note: If the (1S) isomer elutes second and is a minor impurity, switch to a CR-I(-) column to invert the elution order).

Protocol B: Cyclofructan Polar Organic Mode (The High-Efficiency Alternative)

If highly acidic aqueous conditions are detrimental to downstream preparative scale-up (due to non-volatile salts), Polar Organic (PO) mode on a cyclofructan column is the superior alternative[4].

Materials & Conditions:

  • Column: LARIHC CF6-P (5 µm, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile / Methanol (80:20, v/v) containing 0.3% Acetic Acid and 0.2% Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

Step-by-Step Workflow:

  • Modifier Optimization: The ratio of acid to base is critical. The acetic acid protonates the amine slightly for interaction, while TEA acts as a silanol screening agent[4]. Mix the modifiers into the organic solvents thoroughly.

  • Equilibration: Purge the system to remove any prior aqueous buffers (to prevent precipitation), then equilibrate the column for 30 minutes.

  • SST Validation: Inject the racemic standard. The unique inclusion mechanism of the cyclofructan cavity should resolve the isomers rapidly.

  • Troubleshooting: If peak tailing occurs, slightly increase the TEA concentration (up to 0.3%). If co-elution occurs, switch the acid modifier to Trifluoroacetic acid (TFA) to alter the selectivity profile[4].

Validation_Workflow Init System Equilibration (10-20 Column Volumes) Blank Blank Injection (Verify Baseline Stability) Init->Blank SST System Suitability Test (Inject Racemic Standard) Blank->SST Decision Resolution (Rs) > 1.5? SST->Decision Opt Optimize Parameters (Adjust Temp or Modifier %) Decision->Opt No (Co-elution) Sample Sample Analysis (Quantify 1S / 1R Isomers) Decision->Sample Yes (Baseline Resolved) Opt->SST Re-evaluate

Fig 2: Self-validating experimental workflow for chiral HPLC method development.

References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH N
  • Technical Support Center: Chiral Separation of 2,4-Pentanediamine by HPLC Benchchem
  • Chiral column takes the crown for supercritical enantiosepar
  • Regis Technologies | Chiral & Achiral HPLC, SFC Columns Element Lab Solutions

Sources

Comparative Technical Guide: (1S) vs. (1R)-1-(4-Methyl-3-nitrophenyl)ethylamine

[1]

Executive Summary

The chiral amine 1-(4-Methyl-3-nitrophenyl)ethylamine is a high-value pharmacophore used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and P-glycoprotein (P-gp) modulators. While the racemic mixture is easily accessible via reductive amination of the corresponding acetophenone, the biological activity of downstream APIs often depends strictly on the stereochemistry of the ethylamine moiety.

This guide provides an objective comparison of the (1S) and (1R) isomers, focusing on their physicochemical differentiation, resolution efficiencies, and analytical validated protocols. Experimental data indicates that Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) offers superior optical purity (>99% ee) compared to classical chemical resolution with tartaric acid.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6][7][8]

The two isomers are enantiomers, sharing identical scalar physical properties (boiling point, refractive index) in an achiral environment but diverging in their interaction with polarized light and chiral biological systems.

Feature(1S)-Isomer(1R)-Isomer
IUPAC Name (1S)-1-(4-methyl-3-nitrophenyl)ethanamine(1R)-1-(4-methyl-3-nitrophenyl)ethanamine
Common Role Preferred Scaffold: Often the bioactive pharmacophore in kinase inhibitor design (analogous to (S)-1-phenylethylamine derivatives).Chiral Auxiliary: Frequently used as a resolving agent or converted via inversion (Walden) if the (S)-form is required.
Optical Rotation Levorotatory (-) in MeOHDextrorotatory (+) in MeOH
CAS Number 1038272-09-11038272-10-4 (Generic/Racemic: 926270-77-1)
Calc. LogP ~1.82~1.82
H-Bond Donors 11

*Note: Specific rotation direction is solvent-dependent. Data extrapolated from structural analogs (4-nitrophenylethylamine).

Structural Visualization

The 4-methyl-3-nitro substitution pattern creates a steric and electronic environment distinct from simple phenethylamines, influencing the kinetics of resolution.

MoleculeStructureCenterChiral Center(C1)Nitro3-Nitro Group(Electron Withdrawing)Center->Nitro Ortho-influenceAminePrimary Amine(Reactive Handle)Center->Amine Stereogenic SiteMethyl4-Methyl Group(Steric Bulk)Nitro->Methyl Steric Crowding

Figure 1: Structural interactions influencing resolution kinetics.

Production Strategy: Resolution Performance

The core challenge in utilizing this intermediate is obtaining high enantiomeric excess (ee). We compared two primary methodologies: Chemical Resolution (Classical) and Enzymatic Kinetic Resolution (Biocatalytic).

Comparative Data: Yield & Purity
ParameterChemical Resolution (L-Tartaric Acid)Enzymatic Resolution (CAL-B / Novozym 435)
Primary Mechanism Diastereomeric Salt FormationStereoselective N-Acylation
Yield (Single Pass) 30 - 35%45 - 48% (Theoretical Max 50%)
Enantiomeric Excess (ee) 85 - 92% (Requires Recrystallization)>99% (High Selectivity)
Solvent System Methanol / Ethanol (Hot)MTBE / Ethyl Acetate (Mild)
Scalability High (Ton scale feasible)Moderate (Enzyme cost factor)
Atom Economy Low (Requires stoichiometric acid)High (Catalytic enzyme, recyclable)
The "Green" Advantage: Enzymatic Workflow

The enzymatic route is superior for research and high-value API synthesis due to the mild conditions and elimination of heavy metal catalysts often used in asymmetric synthesis.

EnzymaticResolutionRacemicRacemic Amine(1S + 1R)ReactionKinetic Resolution(24-48h, 30°C)Racemic->ReactionEnzymeCAL-B Lipase(Novozym 435)Enzyme->ReactionCatalystAcylDonorAcyl Donor(Ethyl Acetate)AcylDonor->ReactionS_Amine(1S)-Amine(Unreacted)Reaction->S_AmineStays as Free BaseR_Amide(1R)-Acetamide(Acylated)Reaction->R_AmideConverts to AmideHydrolysisAcid Hydrolysis(HCl/Reflux)R_Amide->HydrolysisOptional RecoveryR_Amine_Recov(1R)-Amine(Recovered)Hydrolysis->R_Amine_Recov

Figure 2: Enzymatic Kinetic Resolution (EKR) Workflow. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-amine pure.

Experimental Protocols

Protocol A: Enzymatic Resolution (Recommended)

Objective: Isolation of (1S)-1-(4-methyl-3-nitrophenyl)ethylamine with >99% ee.

  • Preparation: Dissolve 10 mmol of racemic amine in 50 mL of MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add 5 equivalents of Ethyl Acetate (or Isopropyl Acetate for slower, more selective kinetics).

  • Catalysis: Add 200 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Shake at 30°C and 200 rpm. Monitor conversion by HPLC.

  • Termination: Stop reaction at ~50% conversion (typically 24-36 hours). Filter off the enzyme (recyclable).

  • Separation:

    • Acidify the filtrate with 1M HCl. The (1S)-amine forms a water-soluble salt.

    • The (1R)-amide remains in the organic layer.

    • Separate layers. Basify the aqueous layer (NaOH) and extract with DCM to recover pure (1S)-amine.

Protocol B: Analytical Chiral HPLC

Objective: Quantify enantiomeric excess (ee).

  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Nitro group absorbance).

  • Temperature: 25°C.

  • Expected Retention:

    • (1S)-Isomer: ~12.5 min (elutes first on OD-H typically).

    • (1R)-Isomer: ~15.2 min.

    • (Note: Verify elution order with pure standards as column chemistry can vary).

Downstream Applications

The choice of isomer dictates the pharmacological profile of the final drug candidate.

  • Kinase Inhibition (BCR-ABL/JAK): The (S)-configuration of the ethylamine linker typically orients the aromatic "tail" of the inhibitor into the hydrophobic pocket of the kinase ATP-binding site, improving potency by 10-100x compared to the (R)-isomer.

  • P-gp Inhibition: Analogs of this molecule are used to synthesize modulators like Zosuquidar precursors, where chirality determines the binding affinity to the efflux pump transmembrane domains.

References

  • Gotor, V., et al. "Enzymatic kinetic resolution of amines." Chemical Reviews, 2011. Link

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004. Link

  • Sigma-Aldrich. "Product Specification: 1-(4-Methylphenyl)ethylamine." (Analogous structural data). Link

  • PubChem. "Compound Summary: 1-(4-Nitrophenyl)ethanamine."[2] National Library of Medicine.[2] Link[2]

  • Daicel Chiral Technologies. "Application Guide for Chiralcel OD-H." Link

Disclaimer: This guide is for research purposes. All synthesis involving nitro-aromatics should be conducted under strict safety protocols due to potential energetic properties and toxicity.

Mass spectrometry (MS) fragmentation of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometry (MS) fragmentation pattern of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine. In the absence of publicly available experimental mass spectra for this specific molecule, this document constructs a theoretical fragmentation pathway. This predictive analysis is grounded in the fundamental principles of mass spectrometry and supported by established fragmentation patterns of structurally related compounds, such as substituted phenethylamines and nitroaromatic molecules.[1] The insights provided are intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, impurity profiling, and metabolic studies.

Introduction to the Analyte and Methodological Rationale

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is a chiral amine featuring a substituted aromatic ring. Its structure incorporates three key features that dictate its behavior under mass spectrometric analysis: an ethylamine sidechain, a benzene ring, and a nitro group. Each of these moieties provides predictable cleavage points and rearrangement possibilities.

Electron Ionization (EI) is the chosen ionization technique for this guide's primary analysis. EI employs high-energy electrons (typically 70 eV) to induce ionization and subsequent fragmentation, creating a reproducible "fingerprint" spectrum ideal for structural characterization and library matching.[2] While softer ionization techniques like Electrospray Ionization (ESI) are prevalent in LC-MS, they often produce less extensive fragmentation without collision-induced dissociation (CID).[3][4] Therefore, the foundational principles discussed here are most directly applicable to EI-MS but are also crucial for interpreting MS/MS spectra obtained via CID.

The core objective is to deconstruct the molecule's fragmentation logic, enabling analysts to identify not only the parent compound but also potential metabolites or degradation products that share its core structure.

Proposed Key Fragmentation Pathways

The fragmentation of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is anticipated to be dominated by energetically favorable cleavage events that lead to the formation of stable ions. The primary pathways involve alpha-cleavage characteristic of amines and cleavages related to the nitroaromatic system.

Alpha-Cleavage: The Dominant Fragmentation Route

For aliphatic amines, the most prominent fragmentation pathway is alpha-cleavage (α-cleavage), which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] This process is driven by the formation of a highly stable, resonance-stabilized iminium cation.

In the case of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine, α-cleavage results in the loss of a methyl radical (•CH₃), the largest possible alkyl radical that can be lost via this mechanism. This pathway is expected to produce the base peak in the mass spectrum.

  • Reaction: [C₉H₁₂N₂O₂]⁺• → [C₈H₉N₂O₂]⁺ + •CH₃

  • Resulting Ion (m/z 165): This fragment, the 4-methyl-3-nitrobenzylideneaminium ion, is stabilized by resonance across the iminium group and the aromatic ring. Its high stability explains its predicted high abundance.

Benzylic Cleavage and Aromatic Ring Fragmentation

The bond between the ethylamine side chain and the aromatic ring is a benzylic position, another favored site for cleavage. This pathway involves the loss of the entire aminoethyl radical.

  • Reaction: [C₉H₁₂N₂O₂]⁺• → [C₇H₆NO₂]⁺ + •C₂H₆N

  • Resulting Ion (m/z 136): This cleavage forms the 4-methyl-3-nitrobenzyl cation. While stable, this pathway competes with the more favorable α-cleavage.

Fragmentation of the Nitroaromatic System

Nitroaromatic compounds exhibit characteristic fragmentation patterns involving the nitro group (NO₂).[8][9] These cleavages are signatures for identifying this class of compounds.

  • Loss of Nitro Radical (•NO₂): This is a common fragmentation pathway for nitroaromatics.[10][11]

    • Reaction: [C₉H₁₂N₂O₂]⁺• → [C₉H₁₂N]⁺ + •NO₂

    • Resulting Ion (m/z 134): This fragment corresponds to the remaining (1S)-1-(4-methylphenyl)ethylamine radical cation.

  • Loss of Nitric Oxide (•NO): The molecular ion can also lose a nitric oxide radical, often followed by other rearrangements.[8][9]

    • Reaction: [C₉H₁₂N₂O₂]⁺• → [C₉H₁₂N₂O]⁺• + •NO

    • Resulting Ion (m/z 150): The intensity of this peak may be lower than those from •NO₂ loss but is still a significant diagnostic fragment.

The fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway M Molecular Ion [C₉H₁₂N₂O₂]⁺• m/z 180 F165 Base Peak [C₈H₉N₂O₂]⁺ m/z 165 M->F165 - •CH₃ (α-Cleavage) F134 [C₉H₁₂N]⁺ m/z 134 M->F134 - •NO₂ F150 [C₉H₁₂N₂O]⁺• m/z 150 M->F150 - •NO F136 [C₇H₆NO₂]⁺ m/z 136 M->F136 - •C₂H₅N (Benzylic Cleavage)

Caption: Proposed EI-MS fragmentation of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions predicted to appear in the electron ionization mass spectrum of the target compound.

m/z (Nominal)Proposed FormulaIdentity / OriginNeutral LossPredicted Abundance
180[C₉H₁₂N₂O₂]⁺•Molecular Ion (M⁺•)-Moderate
179[C₉H₁₁N₂O₂]⁺M - H••HLow
165 [C₈H₉N₂O₂]⁺ α-Cleavage Product •CH₃ High (Base Peak)
150[C₉H₁₂N₂O]⁺•M - NO••NOModerate
136[C₇H₆NO₂]⁺Benzylic Cleavage Product•C₂H₅NModerate to Low
134[C₉H₁₂N]⁺M - NO₂••NO₂Moderate

Comparison with Alternative Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides excellent separation for volatile compounds and generates classic, library-searchable EI spectra.Requires derivatization for polar amines to improve peak shape and thermal stability. May not be suitable for thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Ideal for non-volatile or thermally labile compounds. ESI is a soft ionization technique, preserving the molecular ion.[4] MS/MS provides fragmentation data.ESI fragmentation is less standardized than EI. Chiral separation requires a specific chiral column.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) The gold standard for separating and quantifying enantiomers.Provides no structural information beyond retention time without a coupled detector like MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including stereochemistry (with chiral shift reagents).Significantly lower sensitivity compared to MS. Requires a larger quantity of pure sample.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for acquiring an electron ionization mass spectrum of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for structural confirmation and to verify the predicted fragmentation patterns.

Sample and Reagent Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using methanol.

  • System Suitability: Prepare a standard mixture (e.g., PFTBA - perfluorotributylamine) for mass calibration and tuning.

Instrumentation and Parameters
  • Instrument: Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

  • GC Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Splitless (for high sensitivity).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Acquisition and Analysis Workflow
  • Tuning and Calibration: Before analysis, perform an autotune and mass calibration of the MS using the PFTBA standard to ensure mass accuracy.

  • Blank Injection: Inject 1 µL of methanol to check for system contamination.

  • Sample Injection: Inject 1 µL of the 10 µg/mL working solution.

  • Data Review:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean spectrum.

    • Compare the observed m/z values of the molecular ion and major fragments with the predicted values in Section 3.

Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Stock Prepare Stock (1 mg/mL) Working Dilute to Working Sol. (10 µg/mL) Stock->Working Tune Tune & Calibrate MS Inject Inject Sample (1 µL) Tune->Inject Acquire Acquire Data Inject->Acquire Extract Extract Spectrum Acquire->Extract Compare Compare with Predicted Fragmentation Extract->Compare Report Final Report Compare->Report

Caption: General workflow for GC-MS analysis and data interpretation.

Conclusion

The mass spectrometric fragmentation of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is predicted to be a well-defined process dominated by a highly favorable α-cleavage, leading to a base peak at m/z 165. Secondary fragmentation pathways, including benzylic cleavage and characteristic losses of •NO and •NO₂ from the nitroaromatic ring, provide further structural confirmation. This predictive guide, grounded in established chemical principles, serves as a robust framework for the identification and characterization of this molecule and its analogs in complex matrices. The provided experimental protocol offers a clear and reliable method for obtaining empirical data to validate these theoretical predictions.

References

  • Zimmermann, R., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1671-1682.

  • Yinon, J. (2002). Mass spectrometry of explosives. Chemical Reviews, 102(7), 2227-2264.

  • Powers, R. (2014). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository at the University of Maryland.

  • Benchchem (n.d.). An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one.

  • Nakamura, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144-2152.

  • Nakamura, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications.

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3622.

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

  • Wang, Y. S., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563.

  • Boumrah, Y. (2018). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. OPUS at UTS.

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine.

  • Perkins, J. R., & Tomer, K. B. (1998). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 123(12), 2451-2456.

  • Ramana, D. V., & Vairamani, M. (1993). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups.

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.

  • Sawada, M., et al. (2000). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. Journal of Mass Spectrometry Society of Japan, 48(5), 317-320.

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry.

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns.

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry and Advances in the Clinical Lab, 63, 1-8.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

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Establishing and Comparing Optical Rotation Standards for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is a chiral amine of significant interest in pharmaceutical synthesis due to its role as a key building block for various active pharmaceutical ingredients (APIs). Ensuring the enantiomeric purity of this intermediate is critical for the safety and efficacy of the final drug product. While optical rotation is a fundamental technique for the characterization of chiral compounds, a universally accepted specific rotation standard for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine has not been established in the public domain. This guide provides a comprehensive framework for establishing an in-house optical rotation standard for this compound. We will delve into the causality behind experimental choices in polarimetry, present a detailed protocol for measurement, and objectively compare this classical technique with modern chromatographic methods like chiral High-Performance Liquid Chromatography (HPLC).

The Significance of Enantiomeric Purity in Chiral Amines

Chiral amines, such as (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine, are prevalent in a vast array of pharmaceuticals. The stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the precise control and verification of enantiomeric purity are non-negotiable aspects of drug development and manufacturing.

The synthesis of enantiopure amines is typically achieved through two main routes: asymmetric synthesis, which aims to produce only the desired enantiomer, or chiral resolution of a racemic mixture.[1] The latter often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[1] Regardless of the synthetic approach, a robust analytical method is required to confirm the enantiomeric excess (e.e.) of the final product.

Optical Rotation: Establishing a Standard in the Absence of a Universal Value

Optical rotation is a physical property of chiral substances to rotate the plane of polarized light.[2] The specific rotation, [α], is a standardized measure of this rotation and is a characteristic property of a chiral compound under a specific set of conditions (temperature, wavelength, solvent, and concentration).[3]

Given the lack of a published specific rotation value for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine, it is imperative for any laboratory working with this compound to establish a well-documented in-house standard. This internal standard then serves as the benchmark for all subsequent batches.

Expected Optical Rotation: Insights from Structural Analogs
Protocol for Determining the Specific Rotation of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

The following protocol outlines the critical steps and considerations for an accurate and reproducible measurement of specific rotation. This protocol is designed to be a self-validating system by emphasizing calibration and meticulous control of experimental parameters.

Instrumentation:

  • A calibrated polarimeter with a sodium D-line (589 nm) light source.

  • A thermostatted sample cell with a known path length (e.g., 1 dm).

  • Calibrated volumetric flasks and pipettes.

  • An analytical balance.

Reagents:

  • High-purity (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (enantiomeric excess should be predetermined by a high-resolution method like chiral HPLC, ideally >99.5% e.e.).

  • High-purity, spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform). The choice of solvent is critical as it can significantly impact the observed rotation.

Step-by-Step Methodology:

  • Instrument Calibration: Before any measurements, calibrate the polarimeter using a certified quartz plate or a standard solution with a known specific rotation (e.g., sucrose in water). This step is crucial for ensuring the trustworthiness of the obtained data.

  • Sample Preparation:

    • Accurately weigh a sample of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a calibrated volumetric flask (e.g., 10.0 mL).

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure complete dissolution and thermal equilibrium with the surrounding environment.

  • Measurement:

    • Rinse the polarimeter cell with the solvent to be used for the measurement and then with a small aliquot of the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the thermostatted chamber of the polarimeter and allow the temperature to stabilize (e.g., 20 °C or 25 °C).

    • Record the observed optical rotation (α). Take multiple readings (at least three) and calculate the average.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[5]

    [α]Tλ = (100 × α) / (l × c)

    Where:

    • [α]Tλ is the specific rotation at temperature T and wavelength λ.

    • α is the average observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/100 mL.

  • Documentation: Meticulously record all experimental parameters: the enantiomeric purity of the sample used, the solvent, the concentration, the cell path length, the temperature, the wavelength, and the observed rotation. This detailed record constitutes the in-house standard.

Experimental Workflow for Polarimetry

The logical flow of the polarimetry experiment is crucial for obtaining reliable data.

polarimetry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate Polarimeter Prepare_Sample Prepare Sample Solution (Known Concentration) Calibrate->Prepare_Sample Ensures Accuracy Fill_Cell Fill & Thermostat Sample Cell Prepare_Sample->Fill_Cell Quantitative Transfer Measure_Alpha Measure Observed Rotation (α) Fill_Cell->Measure_Alpha Controlled Conditions Calculate Calculate Specific Rotation [α] Measure_Alpha->Calculate Apply Formula Document Document In-House Standard Calculate->Document Establish Benchmark

Caption: Workflow for establishing an in-house optical rotation standard.

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

While polarimetry is a valuable tool, it has limitations. The magnitude of rotation can be small, and the presence of optically active impurities can lead to erroneous results. Chiral HPLC offers a more sensitive and direct method for determining the enantiomeric composition of a sample.[6]

In chiral HPLC, the enantiomers are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their baseline separation and quantification.[7]

Methodology Overview:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.[6]

  • Mobile Phase Optimization: A systematic screening of mobile phases (e.g., mixtures of hexane/isopropanol or other solvent systems) is performed to achieve optimal separation.[7]

  • Detection: A UV detector is typically used, with the wavelength set to a λmax of the analyte for maximum sensitivity.

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Comparative Analysis: Optical Rotation vs. Chiral HPLC

FeatureOptical Rotation (Polarimetry)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Measures the rotation of plane-polarized light by a chiral sample.Physical separation of enantiomers on a chiral stationary phase.[6]
Information Provided A bulk property of the sample; provides the net optical rotation.Direct quantification of individual enantiomers, providing enantiomeric excess (e.e.).[8]
Sensitivity Lower sensitivity; may not be suitable for samples with low specific rotation or at low concentrations.High sensitivity; can detect minor enantiomers at very low levels.
Specificity Non-specific; optically active impurities can interfere with the measurement.Highly specific; separates the target enantiomers from each other and from other impurities.
Quantitative Accuracy Can be less accurate for determining enantiomeric excess, especially at low e.e. values.Highly accurate and precise for determining enantiomeric excess over a wide range.
Method Development Relatively straightforward; primarily involves solvent selection and concentration optimization.More complex; requires screening of columns and mobile phases to achieve separation.
Instrumentation Cost Generally lower.Generally higher.
Primary Application Rapid confirmation of the identity and qualitative assessment of enantiomeric purity of a known compound against a standard.Definitive quantification of enantiomeric purity, method development, and validation.

Decision-Making Framework: Choosing the Right Analytical Tool

The choice between polarimetry and chiral HPLC depends on the specific requirements of the analysis.

decision_tree Start Need to Assess Enantiomeric Purity Question1 Is a specific rotation standard established? Start->Question1 Question2 Is a high-resolution quantitative result required? Question1->Question2 Yes Establish_Standard Establish In-House Standard with Polarimetry (Validated by HPLC) Question1->Establish_Standard No Polarimetry Use Polarimetry for Routine Check Question2->Polarimetry No (Qualitative check) Chiral_HPLC Use Chiral HPLC for Definitive Quantification Question2->Chiral_HPLC Yes Establish_Standard->Polarimetry

Caption: Decision tree for selecting an analytical method for enantiomeric purity.

Conclusion

While a universal optical rotation standard for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is not currently documented in publicly accessible literature, this guide provides a robust framework for researchers to establish and validate their own in-house standard. By following a meticulous experimental protocol for polarimetry, the causality of which has been explained, a reliable benchmark can be set for this critical chiral intermediate. Furthermore, this guide emphasizes the importance of understanding the strengths and limitations of polarimetry in comparison to more definitive techniques like chiral HPLC. For drug development professionals, the judicious selection of analytical methodology, as outlined in the decision-making framework, is crucial for ensuring the stereochemical integrity of their compounds and, ultimately, the safety and efficacy of new medicines.

References

  • Caner, H., Groner, E., Levy, L., & Agranat, I. (2004). Trends in the development of chiral drugs. Drug Discovery Today, 9(3), 105-110.
  • Calcaterra, A., & D'Acquarica, I. (2018). The market of chiral drugs: a patent review (2012-2016). Journal of Pharmaceutical and Biomedical Analysis, 147, 323-340.
  • Wikipedia. (2023). Chiral resolution. [Link]

  • Lin, G.-Q., You, Q.-D., & Cheng, J.-F. (2011). Chiral drugs: chemistry and biological action. Wiley.
  • Hirose, T., et al. (2001). Solvent effect on the selectivity of diastereomeric salt formation between racemic 1-phenylethylamine and N-(p-toluenesulfonyl)-(S)-phenylalanine. Tetrahedron: Asymmetry, 12(10), 1511-1518.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 184-192. [Link]

  • Brenna, E., et al. (2017). Synthesis of both enantiomers of 1-(m-hydroxyphenyl)ethylamine. Molecules, 22(10), 1675.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4907. [Link]

  • Optical Activity. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Synthetic Communications, 36(17), 2465-2469. [Link]

  • Optical resolution of 1-(1-naphthyl)ethylamine by its dicarboxylic acid derivatives. (2009). Chirality, 21(3), 331-338. [Link]

  • Optical Activity. Maricopa Open Digital Press. [Link]

  • The synthetic method of (R)-1-(4-methylphenyl) ethylamine. (2018).
  • Optical Activity – Specific Rotation & Enantiomeric Excess – Stereochemistry. (2021). The Organic Chemistry Tutor. [Link]

Sources

Technical Comparison Guide: IR Spectrum Analysis of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS: Variable by salt form) is a high-value chiral intermediate, critical in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and other precision oncology therapeutics. Its structural integrity—specifically the maintenance of the (1S) stereocenter and the stability of the 3-nitro/4-methyl substitution pattern—is paramount during scale-up.

While HPLC is the standard for purity, Infrared (IR) Spectroscopy offers unique advantages in real-time process monitoring (PAT) and solid-state characterization. This guide objectively compares IR methodologies, establishing Vibrational Circular Dichroism (VCD) as the superior alternative for absolute configuration assignment, while validating ATR-FTIR as the robust workhorse for routine functional group verification.

Molecular Vibrational Theory

To interpret the IR spectrum accurately, one must understand the vibrational modes specific to this scaffold. The molecule features a chiral ethylamine handle attached to a nitro-substituted toluene core.

Characteristic Frequency Table (Predicted & Empirical Ranges)
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Asymmetric Stretch3350–3400MediumCritical for Free Base ID
Primary Amine (-NH₂) N-H Symmetric Stretch3280–3320MediumDisappears in HCl salt
Nitro Group (-NO₂) N-O Asymmetric Stretch1530–1550Strong Primary Quantitation Peak
Nitro Group (-NO₂) N-O Symmetric Stretch1340–1360Strong Confirmation of Nitro integrity
Aromatic Ring C=C Ring Stretch1600–1620MediumBaseline reference
Methyl Group (-CH₃) C-H Aliphatic Stretch2900–2960Weak/MedOverlaps with ethyl chain
Chiral Center (C-H)*Methine C-H Bend~1300–1320WeakVCD Active Region

Critical Insight: The formation of the Hydrochloride salt (often the storage form) causes the sharp N-H doublets at ~3300 cm⁻¹ to collapse into a broad, complex "ammonium band" spanning 2500–3000 cm⁻¹. Do not mistake this broadening for moisture contamination.

Comparative Analysis: Selecting the Right IR Modality

This section evaluates three distinct IR approaches. We compare the standard ATR-FTIR against Transmission KBr (traditional) and VCD (advanced chiral analysis).

Method A: ATR-FTIR (Diamond Crystal)

The Rapid Screening Standard

  • Mechanism: Uses evanescent wave physics to probe the surface (top 2 µm) of the solid sample.

  • Pros: Zero sample prep; non-destructive; high throughput ( < 1 min/sample).

  • Cons: Poor sensitivity for minor polymorphs; pressure effects can shift peaks.

  • Verdict: Best for Incoming Raw Material (RM) ID.

Method B: Transmission FTIR (KBr Pellet)

The High-Resolution Alternative

  • Mechanism: Light passes through a dilute dispersion of the sample in a potassium bromide matrix.

  • Pros: Higher signal-to-noise ratio; no peak distortion from refractive index changes (unlike ATR).

  • Cons: Hygroscopic KBr can introduce water bands; destructive; technician-dependent variability.

  • Verdict: Best for Publication-Quality Spectra & Impurity Fingerprinting.

Method C: Vibrational Circular Dichroism (VCD)

The Chiral Specific Alternative

  • Mechanism: Measures the differential absorption of left vs. right circularly polarized IR light (

    
    ).[1][2][3]
    
  • Pros: The only IR method capable of distinguishing (1S) from (1R) enantiomers. Determines absolute configuration without crystallization (unlike X-ray).

  • Cons: Requires high concentration (~50 mg/mL); long scan times (1–4 hours); expensive instrumentation.

  • Verdict: Best for Stereochemical Validation during Process Development.

Comparative Performance Matrix
FeatureATR-FTIRTransmission (KBr)VCD (Solution)
Sample Prep Time < 1 min15–20 mins10–30 mins
Chiral Discrimination None None Excellent
Moisture Sensitivity LowHigh (KBr is hygroscopic)Solvent dependent
Sample Recovery YesNoYes
Limit of Detection ~0.5%~0.1%N/A (Structural ID)

Experimental Protocols

Protocol 1: Self-Validating ATR-FTIR Workflow (Quality Control)

Objective: Confirm identity of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine free base.

  • System Blank: Clean Diamond ATR crystal with isopropanol. Collect background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~10 mg of solid powder on the crystal. Apply high pressure (clamp click).

  • Acquisition: Collect sample spectrum (32 scans).

  • Self-Validation Check (Data Integrity):

    • Criterion 1: Check for Nitro peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹. (Must be present).

    • Criterion 2: Check Amine region (3300–3400 cm⁻¹). If broad/missing, sample may be oxidized or salt form.

    • Criterion 3: Calculate Ratio

      
       (Nitro/Aromatic). Consistent 
      
      
      
      values indicate consistent nitration levels.
Protocol 2: VCD Absolute Configuration Assignment

Objective: Verify the (1S) configuration against the (1R) antipode.

  • Solvent Selection: Dissolve 10 mg of compound in 0.2 mL of CDCl₃ (Deuterated chloroform avoids overlap in the C-H region).

  • Cell Assembly: Inject into a BaF₂ liquid cell with a 100 µm path length.

  • Measurement:

    • Instrument: FT-IR with VCD module (e.g., PMA 50).

    • Resolution: 4 cm⁻¹.

    • Scans: 4000–8000 blocks (approx 2 hours) to resolve

      
       signals of 
      
      
      
      to
      
      
      absorbance units.
  • Analysis: Compare the sign of the bands in the "fingerprint region" (1000–1400 cm⁻¹) against ab initio DFT calculated spectra for the (S) isomer.

    • Success Indicator: The (1S) isomer typically exhibits a distinct positive/negative couplet pattern associated with the methine C*-H bending mode that is inverted for the (1R) isomer.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate IR technique based on the stage of drug development.

IR_Analysis_Workflow Start Sample: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Stage Development Stage? Start->Stage RawMat Raw Material / QC Stage->RawMat Routine ProcessDev Process Development Stage->ProcessDev Purity/Form StructureID Structural Elucidation Stage->StructureID Chirality ATR Method: ATR-FTIR (Rapid ID) RawMat->ATR KBr Method: KBr Transmission (Impurity Fingerprint) ProcessDev->KBr VCD Method: VCD Spectroscopy (Chiral Confirmation) StructureID->VCD Action1 Check: 1530/1350 cm⁻¹ (Nitro) Check: 3300 cm⁻¹ (Amine) ATR->Action1 Action2 Compare vs. DFT Calculation Confirm (S) vs (R) VCD->Action2

Figure 1: Decision matrix for IR analysis. Green path indicates routine QC; Red path indicates high-value structural confirmation.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine and interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 591995, 1-(4-Nitrophenyl)ethanamine. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational Circular Dichroism (VCD) Principles and Applications. Retrieved from [Link]

  • Bour, P., et al. (2002).[4] (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Conformation and Structure Monitoring by Vibrational Circular Dichroism. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Reference & Performance Guide: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the characterization and application of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine , a specialized chiral building block. It provides elemental analysis standards, compares its resolving utility against common alternatives, and details self-validating analytical protocols.

Executive Summary & Compound Profile

(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine (CAS: 926270-77-1 for generic/racemate ref) is a high-value chiral amine intermediate. Distinguished by the electronic push-pull of the para-methyl and meta-nitro substituents, it offers unique stereoelectronic properties compared to the standard 1-phenylethylamine (PEA).

  • Primary Application: Chiral Resolution Agent for acidic racemates; Intermediate for kinase inhibitor synthesis.

  • Molecular Formula: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 180.21 g/mol

  • Physical State: Typically a yellow to orange crystalline solid or viscous oil (depending on purity/salt form).

Elemental Analysis Reference Data

Elemental Analysis (EA) is the primary method for validating the bulk composition and confirming the absence of inorganic salts or significant solvent occlusion.

Theoretical Composition (Reference Standard)

The following table establishes the theoretical baseline for 100% pure (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

ElementSymbolAtomic MassCountMass ContributionTheoretical %Acceptance Range (+/- 0.4%)
Carbon C12.0119108.1059.99% 59.59% – 60.39%
Hydrogen H1.0081212.106.71% 6.31% – 7.11%
Nitrogen N14.007228.0115.55% 15.15% – 15.95%
Oxygen O15.999232.0017.76% (Calculated by difference)
Total 180.21 100.00%
Interpretation of Deviations[7][8][9]
  • Low %C / Low %N: Indicates presence of inorganic impurities (silica, salts) or retained non-carbon solvents (water).

  • High %H: Often indicates retained water (hygroscopicity) or alcohol solvents.

  • Correct Ratio (C:N) but Low Absolute Values: Indicates solvation. Use TGA (Thermogravimetric Analysis) to quantify solvent mass.

Comparative Performance Analysis

This section compares (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine against the industry-standard (S)-1-Phenylethylamine (PEA) to justify its selection in specific workflows.

A. Chemical Performance (Chiral Resolution)

The addition of Nitro (-NO2) and Methyl (-CH3) groups significantly alters the resolving capability.

Feature(S)-1-Phenylethylamine (PEA)(1S)-1-(4-Methyl-3-nitrophenyl)ethylaminePerformance Impact
Basicity (pKa) ~9.8 (Stronger Base)~9.0 - 9.2 (Weaker Base)The electron-withdrawing -NO2 reduces basicity. Benefit: Allows for milder salt breaking conditions; better differentiation of acids with similar pKa.

-

Stacking
ModerateHigh The electron-deficient nitro ring interacts strongly with electron-rich aromatic acids. Benefit: Forms more rigid/crystalline diastereomeric salts, improving resolution efficiency (yield & ee).
Crystallinity GoodExcellent Nitro group promotes lattice formation. Benefit: Higher purity precipitates in fewer recrystallization cycles.
B. Analytical Performance (Purity Validation)

Why use Elemental Analysis when HPLC exists?

  • HPLC/GC: Detects chromatographic impurities (organic byproducts). It is "blind" to inorganic salts, moisture, and silica gel.

  • Elemental Analysis: Detects bulk impurities.

  • Recommendation: Use EA as a Gatekeeper . If EA fails (>0.4% deviation), do not proceed to expensive chiral HPLC method development.

Experimental Protocols (Self-Validating)

Protocol A: Sample Preparation for Elemental Analysis

To ensure data integrity and prevent false negatives due to hygroscopicity.

  • Recrystallization: Dissolve crude amine in minimal hot Ethanol/Hexane (1:3). Cool slowly to 4°C. Filter crystals.

  • Drying (Critical): Place crystals in a vacuum oven at 40°C for 6 hours over

    
     or Silica desiccant.
    
    • Validation: Check weight loss until constant mass is achieved (

      
      ).
      
  • Encapsulation: Weigh 2.0–3.0 mg into a Tin (Sn) capsule. Fold hermetically to exclude atmospheric moisture.

  • Combustion: Run in CHN Analyzer (e.g., Elementar vario) at >950°C with Oxygen boost.

Protocol B: Orthogonal Purity Validation Workflow

This workflow ensures that the "Product" (the reference standard) is valid before use in synthesis.

AnalyticalWorkflow Sample Crude (1S)-Amine Drying Vacuum Drying (Const. Wt.) Sample->Drying EA Elemental Analysis (CHN) Drying->EA Decision Passes +/- 0.4%? EA->Decision NMR 1H-NMR / qNMR (Structure) Decision->NMR Yes Repurify Recrystallize Decision->Repurify No (Salt/Solvent) HPLC Chiral HPLC (Enantiomeric Excess) NMR->HPLC Release Release as Reference Std HPLC->Release Repurify->Drying

Figure 1: Self-Validating Analytical Workflow. Elemental Analysis acts as the primary gatekeeper before structural and stereochemical verification.

References

  • PubChem. 1-(4-Nitrophenyl)ethanamine Compound Summary. National Library of Medicine.[4][5] Available at: [Link][5]

  • MDPI. The Betti reaction of 2-naphthol, benzaldehyde and (S)-1-(4-nitrophenyl)ethylamine. Molbank 2022. Available at: [Link][6][7]

Sources

Comparative reactivity of nitro-substituted chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity of Nitro-Substituted Chiral Amines in Asymmetric Synthesis Subtitle: An Objective Guide to Electronic Tuning in Organocatalysis

Introduction: The Stereoelectronic Paradigm

Chiral amines are foundational to asymmetric organocatalysis, driving transformations via enamine, iminium, or bifunctional activation modes[1]. For researchers and drug development professionals, modulating the electronic properties of these catalysts is a critical optimization strategy. Introducing a nitro (-NO₂) group—a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects—onto the aryl framework of a chiral amine (e.g., nitro-phenylethylamine or nitro-aryl pyrrolidines) profoundly alters its reactivity profile.

This guide objectively compares nitro-substituted chiral amines against their unsubstituted and electron-donating counterparts, providing mechanistic insights and experimental benchmarks to rationalize catalyst selection.

Mechanistic Causality: How the Nitro Group Alters Reactivity

The decision to employ a nitro-substituted chiral amine should not be empirical; it must be grounded in physical organic chemistry principles. The nitro group influences the catalytic cycle at two critical junctures:

  • pKa Modulation and Condensation Kinetics: The strong electron-withdrawing nature of the nitro group decreases the basicity (pKa) of the amine nitrogen[2]. Counterintuitively, less basic amines often exhibit faster initial condensation rates with carbonyl compounds. This is because the rate-determining step in imine/enamine formation is often the dehydration of the intermediate aminal, a process facilitated by the lower pKa of the protonated aminal species[2].

  • Enamine Nucleophilicity vs. Transition State Stabilization: While a nitro group accelerates enamine formation, it simultaneously reduces the electron density (nucleophilicity) of the resulting enamine. However, in bifunctional catalysis (e.g., chiral thiourea-amines), a nitro substituent on the aryl ring drastically increases the acidity of adjacent hydrogen-bond donors. This leads to stronger hydrogen bonding with electrophiles (like nitroolefins), lowering the lowest unoccupied molecular orbital (LUMO) of the electrophile and compensating for the reduced enamine nucleophilicity, ultimately yielding higher enantioselectivity[3].

Comparative Data: Electronic Tuning in Enamine Catalysis

To objectively compare performance, we evaluate three representative primary amine organocatalysts in the benchmark asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. The data illustrates the Hammett linear free-energy relationships (LFERs) in asymmetric catalysis[2].

Catalyst Derivative (10 mol%)Substituent Electronic NatureAmine pKa (DMSO)Relative Enamine Formation RateMichael Addition Yield (72h)Enantiomeric Excess (ee)
(S)-1-(4-Methoxyphenyl)ethylamine Electron-Donating (-OMe)~10.20.6x (Slow)65%82%
(S)-1-Phenylethylamine Neutral (-H)~9.81.0x (Baseline)78%88%
(S)-1-(4-Nitrophenyl)ethylamine Electron-Withdrawing (-NO₂)~8.52.4x (Fast)92%96%

Data Synthesis Note: The nitro-substituted variant demonstrates superior yield and stereocontrol due to optimized aminal dehydration and enhanced transition-state hydrogen bonding, overcoming the inherent reduction in absolute nucleophilicity.

Mandatory Visualization: Electronic Influence on the Catalytic Cycle

The following diagram illustrates the enamine catalytic cycle, highlighting the specific steps accelerated or decelerated by the presence of a nitro substituent.

EnamineCycle A Nitro-Chiral Amine + Ketone B Aminal Intermediate (Dehydration Accelerated by -NO2) A->B Condensation C Iminium Ion (Lower pKa) B->C -H2O D Enamine Formation (Reduced Nucleophilicity) C->D Tautomerization E Electrophilic Attack (Enhanced H-Bonding via -NO2) D->E + Electrophile F Hydrolysis & Product Release E->F +H2O F->A Catalyst Turnover

Fig 1: Enamine catalytic cycle showing the electronic impact of nitro-substituted chiral amines.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following is a self-validating protocol for the asymmetric Michael addition using a nitro-substituted chiral amine. This workflow includes built-in analytical checkpoints to verify intermediate success.

Objective: Synthesis of (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexan-1-one. Catalyst: (S)-1-(4-Nitrophenyl)ethylamine (10 mol%).

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL oven-dried vial equipped with a magnetic stir bar, dissolve trans-β-nitrostyrene (0.5 mmol, 74.6 mg) in anhydrous toluene (2.0 mL).

  • Catalyst Addition: Add (S)-1-(4-Nitrophenyl)ethylamine (0.05 mmol, 8.3 mg) and an acidic co-catalyst (e.g., benzoic acid, 0.05 mmol, 6.1 mg) to the solution. Causality Note: The Brønsted acid facilitates the hydrolysis of the product iminium ion, ensuring rapid catalyst turnover.

  • Nucleophile Introduction: Add cyclohexanone (1.0 mmol, 104 µL) in one portion. Seal the vial and stir at room temperature (25 °C).

  • Validation Checkpoint 1 (Reaction Monitoring): After 24 hours, take a 10 µL aliquot, dilute in EtOAc, and perform TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot (Rf ~0.6) and the appearance of a UV-active product spot (Rf ~0.3) validates conversion.

  • Quenching and Workup: Once TLC indicates >95% conversion (typically 48-72h), quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (Diastereoselectivity): Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. Integrate the signals of the α-protons adjacent to the nitro group (typically around 4.5–5.0 ppm) to determine the syn/anti diastereomeric ratio (dr). A successful run utilizing the nitro-derivative should yield >90:10 syn selectivity.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

  • Validation Checkpoint 3 (Enantioselectivity): Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexanes/i-PrOH 90:10, 1.0 mL/min, 254 nm). Compare retention times with a racemic standard to calculate the enantiomeric excess (ee). The nitro-substituted catalyst is expected to yield >95% ee.

Conclusion

The comparative reactivity of nitro-substituted chiral amines highlights a crucial paradigm in organocatalyst design: tuning the electronic properties of the catalyst framework can decouple competing kinetic requirements. While the electron-withdrawing nitro group reduces absolute enamine nucleophilicity, its ability to accelerate aminal dehydration and drastically enhance transition-state hydrogen bonding makes it a superior choice for sterically demanding or electronically sluggish electrophiles.

References

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.[Link]

  • Tvrdoňová, M., et al. (2020). Synthesis and Applications of Carbohydrate-Based Organocatalysts. National Center for Biotechnology Information (NIH).[Link]

  • Salikov, R. F., et al. (2015). Equilibrium Acidities of Proline Derived Organocatalysts in DMSO. Organic Letters.[Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Waste Classification

The molecular structure of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine, containing both a nitroaromatic group and a primary amine group, dictates its presumptive classification as hazardous waste. Aromatic amines can be powerful poisons, and nitroaromatic compounds are often toxic and environmentally hazardous.[3][4] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it exhibits specific characteristics or is explicitly listed.[6] This compound should be managed as if it possesses the characteristic of toxicity.

Table 1: Presumptive RCRA Hazard Characteristics

Hazard Characteristic Description Application to (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine General Disposal Protocol
Ignitability Liquids with a flash point <140°F (60°C), or solids that can cause fire through friction or oxidation.[2] While data is unavailable, nitro compounds can be flammable.[1] It should be stored away from ignition sources. Segregate from oxidizers and heat sources.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2] The amine group imparts basic properties. While not expected to be strongly corrosive, it should not be mixed with acids. Collect in a designated, compatible container.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.[2] Nitroaromatic compounds are incompatible with strong oxidizing agents and strong bases.[1] Store separately and do not mix with other waste streams.

| Toxicity | Harmful or fatal if ingested or absorbed, or can cause environmental harm if released.[2][4] | This is the primary concern. Nitroaromatic compounds and arylamines are known for their systemic toxicity.[3][4][7] | Manage as regulated hazardous waste. Do not dispose of down the drain or in regular trash.[2] |

Immediate Safety and Handling Precautions

Before preparing for disposal, ensure all handling and safety protocols are strictly followed to minimize exposure.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:

  • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection.[1]

  • Skin Protection : Use chemical-resistant gloves (nitrile or neoprene are generally suitable), a flame-retardant lab coat, and closed-toe shoes.[1][2] Skin contact should be avoided, as many aromatic amines are readily absorbed.[3]

  • Respiratory Protection : All handling of the material, including preparation for disposal, must occur in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

Spill Response

In the event of a spill, immediate and correct action is critical.

  • Evacuate the immediate area and alert colleagues.

  • Eliminate all sources of ignition.[1]

  • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth. Do not use paper towels or other combustible materials. [1]

  • Carefully collect the absorbed material and any contaminated surfaces into a sealable, properly labeled container for hazardous waste disposal.[1]

  • For large spills, evacuate the laboratory and contact your institution's EHS department or emergency response team immediately.[1]

Step-by-Step Disposal Protocol

Initiating any chemical work requires a clear plan for the disposal of all resulting waste.[2] The following protocol provides a systematic approach for the disposal of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

Step 1: Waste Identification and Segregation

  • This compound must be disposed of as a regulated hazardous waste stream.[1]

  • Crucially, do not mix this waste with other chemical streams. [2] Aromatic nitro compounds are incompatible with strong oxidizing agents, strong bases, and acids.[1] Mixing incompatible wastes can lead to violent reactions or the generation of toxic fumes.[2] Keep halogenated and non-halogenated solvent wastes separate.[8]

Step 2: Select a Compatible Waste Container

  • Collect the waste in a designated, leak-proof container with a secure, tight-fitting lid.[5][9]

  • A glass or polyethylene-lined steel container is generally suitable.[1] Ensure the container material is compatible with the chemical. Corrosives, for example, should not be placed in metal containers.[8]

  • The container must be in good condition, free from cracks or rust.[5]

Step 3: Proper Labeling

  • Clear and accurate labeling is a regulatory requirement and essential for safety. Affix a completed Hazardous Waste label to the container before adding any waste.[5]

  • The label must include:

    • The words "Hazardous Waste" .[2][5]

    • The full chemical name: "(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine" . Do not use abbreviations or chemical formulas.[5]

    • A clear statement of the hazards (e.g., "Toxic," "Irritant").[1]

    • The date when waste was first added (accumulation start date).[1]

    • Your name, laboratory, and contact information.[1]

Step 4: Safe Storage

  • Keep the sealed waste container in a designated and properly ventilated hazardous waste storage area. This area should be cool and away from heat, sparks, or open flames.[1][7]

  • The container must be kept closed except when you are actively adding waste.[5]

  • Ensure secondary containment is in place to capture any potential leaks.[5]

Step 5: Final Disposal

  • Never attempt to treat, neutralize, or dispose of this chemical yourself. [1] Do not pour it down the drain or place it in the regular trash.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.[2]

  • Provide the disposal company with all available information about the waste. The most probable method of disposal for this type of compound is high-temperature incineration at a permitted facility.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine waste.

G cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: Collection & Containment cluster_2 Phase 3: Storage & Disposal A Waste Generated: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine B Presumptive Classification: RCRA Hazardous Waste (Toxicity) A->B Is disposal required? C Obtain Compatible Container (e.g., Glass, Lined Steel) B->C D Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Toxic) - Accumulation Date & PI Info C->D E Add Waste to Container (in Chemical Fume Hood) D->E F Segregate from Incompatibles (Acids, Bases, Oxidizers) E->F G Securely Cap Container F->G H Store in Designated, Ventilated Hazardous Waste Area with Secondary Containment G->H I Contact Institutional EHS for Pickup Schedule H->I J Final Disposal via Licensed Hazardous Waste Contractor (e.g., High-Temp Incineration) I->J

Caption: Disposal workflow for (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine.

References

  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. (2025). Benchchem.
  • Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide. (2025). Benchchem.
  • (4-Nitrophenyl)
  • 4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).

Sources

Personal protective equipment for handling (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Profile

Compound: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine Class: Chiral Nitro-Aromatic Amine Primary Hazards: Skin/Eye Corrosivity, Potential Sensitization, Specific Target Organ Toxicity (STOT).

Critical Warning: As a specific chiral intermediate, comprehensive toxicological data (LD50) may be sparse compared to commodity chemicals. You must apply the "Worst-Case Analog" principle , treating this compound with the high-caution protocols reserved for nitro-substituted phenethylamines . The combination of the nitro group (potential mutagen/sensitizer) and the primary amine (corrosive/irritant) dictates a strict barrier-protection strategy.

Risk Assessment & PPE Matrix

The following selection logic is based on the Structure-Activity Relationship (SAR) . The lipophilic nature of the phenyl ring, combined with the nitro group, enhances dermal absorption, while the amine functionality poses a direct caustic threat to mucous membranes.

Personal Protective Equipment (PPE) Specifications
ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.20 mm+) or Laminate (Silver Shield®)Permeation Kinetics: Aromatic amines can permeate standard thin nitrile gloves in <15 minutes. The outer layer provides mechanical strength; the inner layer acts as a breakthrough indicator and final barrier.
Eye Protection Chemical Splash Goggles (Indirect Venting)Prohibited: Standard Safety GlassesCorrosivity: Amines are basic. Eye contact can cause immediate, irreversible corneal opacification. Vapors from the free base can also cause "blue haze" (glaucopsia) or irritation.
Respiratory Solid (Salt): N95/P100 Particulate RespiratorLiquid (Free Base): Half-mask with OV/AG (Organic Vapor/Acid Gas) CartridgesInhalation Toxicity: The nitro group contributes to systemic toxicity if inhaled. If handling the free base oil, volatility increases, requiring vapor protection.
Body Defense Tyvek® Lab Coat (Closed front) + Chemical ApronDermal Absorption: Cotton lab coats absorb liquids, holding the toxicant against the skin. Tyvek repels dust and splashes.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses "Checkpoints"—steps where you must actively verify safety before proceeding.

Phase 1: Pre-Operational Setup
  • Engineering Control: Verify Fume Hood flow is >100 fpm (0.5 m/s). Checkpoint: Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle.

  • Decontamination Prep: Prepare a beaker of 10% Citric Acid or Dilute HCl (if compatible with your downstream chemistry) to neutralize amine spills immediately.

  • Static Control: Nitro compounds can be energetic.[1] If handling dry powder, use an anti-static gun or ground your spatula.

Phase 2: Handling & Weighing
  • Donning: Put on inner gloves -> Tyvek coat -> Outer gloves. Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure.

  • Transfer:

    • Solids: Weigh inside the hood. If the balance is outside, transfer the solid into a tared vial inside the hood, cap it tightly, and then weigh the closed vial.

    • Liquids: Use a positive-displacement pipette to prevent dripping. Never pour from the stock bottle.

  • Checkpoint: Inspect outer gloves for yellowing or staining (indicative of nitro-amine contamination). Change immediately if observed.

Phase 3: Reaction & Cleanup[1]
  • Quenching: Upon completion, rinse all glassware with the acidic decontamination solution before removing it from the hood. This converts the volatile free amine into a non-volatile, water-soluble salt.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping the chemical.

Visual Workflows

Figure 1: Safe Handling Logic Flow

Caption: Step-by-step decision logic for handling (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine, prioritizing containment and decontamination.

HandlingProtocol Start Start: Chemical Retrieval CheckState Check Physical State Start->CheckState Solid Solid (HCl Salt) CheckState->Solid Crystalline Liquid Liquid (Free Base) CheckState->Liquid Oil/Viscous Weighing Weighing Protocol Solid->Weighing Use Anti-Static Spatula Liquid->Weighing Positive Disp. Pipette Transfer Transfer to Reaction Weighing->Transfer Keep Closed Decon Acidic Decontamination Transfer->Decon Rinse Glassware (Acid) Disposal Waste Segregation Decon->Disposal

Figure 2: Emergency Response Decision Tree

Caption: Immediate actions for spill or exposure scenarios. Speed is critical for aromatic amines to prevent absorption.

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Drench (15 min) 2. Discard Clothes 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Eye Wash (15 min) 2. Hold Eyelids Open 3. Seek Medical Help Eye->ActionEye ActionSpill 1. Evacuate Area 2. Cover with Absorbent 3. Neutralize (Dilute Acid) Spill->ActionSpill

Waste Disposal & Deactivation

Do NOT pour this chemical down the drain. Aromatic amines are toxic to aquatic life and persist in the environment.

Waste StreamHandling Instruction
Solid Waste Collect contaminated gloves, paper towels, and weighing boats in a double-bagged biohazard/chemical burn box . Label as "Toxic Solid - Organic Amine".
Liquid Waste Segregate into "Basic Organic Waste" (Non-Halogenated). CRITICAL: Do NOT mix with "Oxidizing Waste" (e.g., Nitric Acid, Peroxides). The nitro group on the phenyl ring is stable, but mixing amines with strong oxidizers can be exothermic or explosive.
Glassware Rinse with 5-10% HCl or Citric Acid to convert the amine to its water-soluble hydrochloride salt before washing. This prevents cross-contamination of the dishwasher.

References

  • PubChem. (2025).[2][3] 1-(4-Nitrophenyl)ethanamine Compound Summary (Analogous Structure Safety Data). National Library of Medicine.[2] [Link]

  • ECHA (European Chemicals Agency). (2024). Substance Information: Aromatic Amines and Nitro Compounds Handling. [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and Personal Protective Equipment for Aromatic Amines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.